Triisopropylphosphine
Description
Structure
3D Structure
Properties
IUPAC Name |
tri(propan-2-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21P/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNTWNVBGLNYDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215074 | |
| Record name | Triisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6476-36-4 | |
| Record name | Triisopropylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6476-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triisopropylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006476364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triisopropylphosphine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244304 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triisopropylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisopropylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triisopropylphosphine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDE86CLL2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Properties and Structure of Triisopropylphosphine
Introduction
Triisopropylphosphine (P(i-Pr)₃ or TIP P) is a sterically demanding, electron-rich tertiary phosphine that has carved a significant niche in the landscape of organic synthesis and organometallic chemistry.[1] Its unique combination of bulk and basicity makes it an indispensable ligand for a variety of catalytic transformations, enabling reactions that are often sluggish or inefficient with less sterically hindered or electron-poor phosphines.[2] This guide provides a comprehensive technical overview of the core properties, structure, and practical applications of this compound, tailored for researchers, scientists, and professionals in drug development who are looking to leverage its capabilities.
Molecular Structure and Core Physicochemical Properties
The defining feature of this compound is the three bulky isopropyl groups attached to the central phosphorus atom. This steric hindrance is a key determinant of its reactivity and coordination chemistry.
Structural Parameters
The steric bulk of this compound is quantified by its large Tolman cone angle of 160°.[2] This value places it among the more sterically demanding phosphine ligands, influencing the coordination number and geometry of its metal complexes. The fundamental structural parameters, derived from crystallographic data, provide a precise picture of its geometry.
Table 1: Key Physicochemical and Structural Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₁P | [1][3] |
| Molar Mass | 160.24 g/mol | [2][3] |
| Appearance | Colorless liquid | [2] |
| Density | 0.839 g/mL at 25 °C | [4] |
| Boiling Point | 81 °C at 22 mmHg | [4] |
| Solubility | Soluble in alkanes | [4] |
| Tolman Cone Angle (θ) | 160° | [2] |
| CAS Number | 6476-36-4 | [3] |
Visualization of Molecular Structure
The following diagram illustrates the three-dimensional arrangement of atoms in this compound, highlighting the steric crowding around the phosphorus center.
Caption: Ball-and-stick model of this compound.
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of this compound is essential for its identification and for monitoring its involvement in chemical reactions.
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Reference(s) |
| ¹H NMR | ~1.1 ppm | Doublet of doublets | ³JHH ≈ 7 Hz, ²JPH ≈ 13.5 Hz | [3][5] |
| ~1.9 ppm | Doublet of septets | ³JHH ≈ 7 Hz, ¹JPH ≈ 1.5 Hz | [3][5] | |
| ¹³C NMR | ~19 ppm | Singlet | - | [3][6][7] |
| ~20 ppm | Doublet | ¹JPC ≈ 15 Hz | [3][6][7] | |
| ³¹P NMR | ~20 ppm | Singlet | - | [8][9] |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and 85% H₃PO₄ for ³¹P NMR. Values can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong absorptions corresponding to C-H and P-C bond vibrations.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850-2970 | C-H stretch (isopropyl) | Strong |
| 1465 | C-H bend (isopropyl) | Medium |
| 1365-1385 | C-H bend (isopropyl, gem-dimethyl) | Medium |
| ~720 | P-C stretch | Medium |
Note: These are approximate values and the spectrum can be complex.[10]
Synthesis and Handling
Due to its pyrophoric nature, the synthesis and handling of this compound require stringent anaerobic and anhydrous techniques.
Detailed Synthesis Protocol
A common and effective method for the laboratory-scale synthesis of this compound involves the reaction of phosphorus trichloride with an isopropyl Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Bromopropane (isopropyl bromide)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Under an inert atmosphere (argon or nitrogen), flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Add magnesium turnings to the flask, followed by a small crystal of iodine.
-
Add a small portion of a solution of 2-bromopropane in anhydrous diethyl ether or THF to the dropping funnel and add it to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent solution in an ice-water bath.
-
Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether or THF dropwise from the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice-water bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or hexanes.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation. Caution: Distillation must be performed under a high vacuum and with appropriate safety precautions due to the pyrophoric nature of the product.[11]
-
Applications in Catalysis: The Suzuki-Miyaura Cross-Coupling
This compound is a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-C bonds. Its steric bulk and electron-donating nature facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[12]
Detailed Protocol for a Suzuki-Miyaura Coupling Reaction
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Degassed toluene (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the this compound via syringe.
-
Add the degassed toluene and degassed water via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.[13][14]
-
Mechanistic Rationale and Visualization
The efficacy of this compound in the Suzuki-Miyaura coupling stems from its influence on the key steps of the catalytic cycle. Its strong σ-donating character increases the electron density on the palladium center, which promotes the oxidative addition of the aryl halide. The steric bulk of the ligand facilitates the reductive elimination step, which is the product-forming step and regenerates the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is a pyrophoric liquid that can ignite spontaneously on contact with air. It is also toxic and corrosive.[3] Therefore, it must be handled with extreme caution in a well-ventilated fume hood or a glovebox under an inert atmosphere.[15] Personal protective equipment, including flame-retardant laboratory coats, safety goggles, and appropriate gloves, is mandatory.
Conclusion
This compound is a powerful tool in the arsenal of the modern synthetic chemist. Its pronounced steric bulk and strong electron-donating properties make it a highly effective ligand for a range of catalytic reactions, most notably palladium-catalyzed cross-couplings. A thorough understanding of its properties, structure, and handling requirements, as detailed in this guide, is crucial for its safe and effective application in research and development.
References
- 1. Buy this compound | 6476-36-4 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6476-36-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Triisopropyl phosphite(116-17-6) 13C NMR spectrum [chemicalbook.com]
- 7. compoundchem.com [compoundchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. Phosphine, triphenyl- [webbook.nist.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. rsc.org [rsc.org]
Triisopropylphosphine: A Comprehensive Technical Guide for Advanced Catalysis and Synthesis
Introduction: Beyond the Basics of a Bulky Ligand
Triisopropylphosphine (Pi-Pr₃) is a tertiary phosphine ligand that has carved a significant niche in modern organic synthesis and organometallic chemistry. While often categorized simply as a "bulky, electron-rich" ligand, such a description belies the nuanced reactivity and strategic advantages it offers to the discerning researcher. This guide moves beyond generalities to provide an in-depth technical examination of this compound, focusing on the causal relationships between its structural properties and its performance in catalysis. We will explore its synthesis, critical physicochemical parameters, and specific applications, offering field-proven insights for its effective deployment in complex synthetic challenges, particularly within the realm of drug discovery and development.
Core Molecular and Physical Properties
A foundational understanding of this compound begins with its fundamental identifiers and physical characteristics. This data is essential for accurate experimental design, stoichiometric calculations, and safety considerations.
| Property | Value | Citation |
| CAS Number | 6476-36-4 | [1] |
| Molecular Formula | C₉H₂₁P | [1] |
| Molecular Weight | 160.24 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 0.839 g/mL at 25 °C | [2] |
| Boiling Point | 81 °C at 22 mmHg | [2] |
| Solubility | Soluble in alkanes and other organic solvents | [2] |
The Synthesis of this compound: A Laboratory Protocol
While commercially available, understanding the synthesis of this compound provides insight into its potential impurities and handling requirements. The most common laboratory-scale synthesis involves the reaction of a phosphorus trihalide with an isopropyl Grignard reagent.
Reaction Scheme:
PCl₃ + 3 (i-Pr)MgCl → P(i-Pr)₃ + 3 MgCl₂
Detailed Experimental Protocol:
-
Precaution: This synthesis must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents, as both the Grignard reagent and the final product are highly reactive with air and moisture.
-
Apparatus: A three-necked, oven-dried round-bottom flask equipped with a magnetic stir bar, a condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet is required.
-
Procedure:
-
The flask is charged with a solution of isopropylmagnesium chloride in an anhydrous ether solvent (e.g., THF, diethyl ether).
-
The flask is cooled in an appropriate bath (e.g., dry ice/acetone) to -30 °C.
-
A solution of phosphorus trichloride (PCl₃) in the same anhydrous solvent is added dropwise from the addition funnel, maintaining the internal temperature below -20 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by vacuum distillation to yield the final product.
-
Spectroscopic and Physicochemical Characterization
Accurate characterization is paramount for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for characterizing this compound.
| Nucleus | Typical Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Notes |
| ³¹P NMR | ~19-21 ppm | Singlet (proton decoupled) | N/A | The chemical shift is highly sensitive to coordination with metal centers.[3][4] |
| ¹H NMR | ~1.8-2.0 ppm | Septet of doublets | ³JHH ≈ 7 Hz, ²JPH ≈ 3 Hz | The methine (CH) proton signal. |
| ~1.0-1.2 ppm | Doublet of doublets | ³JHH ≈ 7 Hz, ³JPH ≈ 12 Hz | The methyl (CH₃) proton signals. | |
| ¹³C NMR | ~24-26 ppm | Doublet | ¹JPC ≈ 15-20 Hz | The methine (CH) carbon signal. |
| ~19-21 ppm | Doublet | ²JPC ≈ 10-15 Hz | The methyl (CH₃) carbon signal. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by strong C-H stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Assignment |
| 2850-2970 | C-H stretching vibrations of the isopropyl groups. |
| 1465, 1385, 1365 | C-H bending vibrations. |
| ~1100 | P-C bond vibrations. |
Steric and Electronic Parameters: Quantifying Influence
The utility of a phosphine ligand in catalysis is largely dictated by its steric bulk and electronic properties. These are quantified by the Tolman cone angle (θ) and the Tolman Electronic Parameter (TEP).
-
Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of the ligand. For this compound, the cone angle is 160° .[2] This value places it in the category of bulky phosphines, larger than triphenylphosphine (145°) but smaller than the exceptionally bulky tricyclohexylphosphine (170°) and tri-tert-butylphosphine (182°). This intermediate-to-large steric profile is key to its ability to stabilize low-coordinate metal centers and promote reductive elimination.
-
Tolman Electronic Parameter (TEP): The TEP is an IR-based measurement (ν(CO) in cm⁻¹ of LNi(CO)₃ complexes) that quantifies the net electron-donating ability of a phosphine ligand.[5] A lower TEP value indicates a more electron-donating ligand. For trialkylphosphines like this compound, the TEP is significantly lower than for triarylphosphines, indicating strong electron-donating character. This property enhances the rate of oxidative addition, a critical step in many catalytic cycles. While a precise experimental value for Pi-Pr₃ is not as commonly cited as for other phosphines, it is expected to be in the range of other trialkylphosphines like PEt₃ (2061.7 cm⁻¹) and PCy₃ (2056.4 cm⁻¹), reflecting its strong sigma-donating nature.
Comparative Ligand Properties:
| Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP, cm⁻¹) | Key Characteristics |
| PPh₃ | 145° | 2068.9 | Moderately bulky, less electron-donating |
| P(i-Pr)₃ | 160° | ~2058 (estimated) | Bulky, strongly electron-donating |
| PCy₃ | 170° | 2056.4 | Very bulky, strongly electron-donating |
| P(t-Bu)₃ | 182° | 2056.1 | Extremely bulky, very strongly electron-donating |
Applications in Catalysis: The "Why" Behind the Choice
The combination of significant steric bulk and strong electron-donating ability makes this compound a powerful ligand for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in pharmaceutical and materials synthesis.
The Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of drug development. The choice of ligand is critical, especially when coupling challenging substrates like aryl chlorides or sterically hindered amines.
Causality of Pi-Pr₃'s Efficacy: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination/deprotonation, and reductive elimination.[6]
-
Promoting Oxidative Addition: The strong electron-donating nature of Pi-Pr₃ increases the electron density on the palladium(0) center, facilitating its oxidative addition to the C-X bond of the aryl halide. This is particularly important for less reactive aryl chlorides.
-
Facilitating Reductive Elimination: The significant steric bulk of the three isopropyl groups creates a sterically crowded coordination sphere around the palladium(II) intermediate. This steric pressure promotes the final, product-forming reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[7]
References
- 1. This compound | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Synthesis of Triisopropylphosphine from Phosphorus Trichloride
Abstract
Triisopropylphosphine (PiPr3) is a sterically demanding and electron-rich tertiary phosphine that has become an indispensable tool in modern synthetic chemistry.[1] Its unique electronic and steric properties make it a highly effective ligand for a multitude of transition metal-catalyzed reactions, including cross-coupling, hydrogenation, and hydroformylation.[2][3] This in-depth technical guide provides a comprehensive overview of the predominant synthetic route to this compound, commencing from phosphorus trichloride (PCl3). We will delve into the mechanistic underpinnings of the Grignard reaction, provide a detailed, field-tested experimental protocol, and address critical safety, purification, and characterization considerations. This document is intended for researchers, scientists, and drug development professionals who require a robust and scalable method for preparing this crucial organophosphorus compound.
Introduction: The Significance of this compound
The utility of a phosphine ligand in catalysis is governed by the interplay of its steric and electronic properties. This compound is characterized by a large Tolman cone angle of 160°, signifying substantial steric bulk around the phosphorus center.[1] This steric hindrance is often crucial for promoting reductive elimination and stabilizing low-coordinate metal centers, which are key steps in many catalytic cycles.[4] Electronically, the isopropyl groups are electron-donating, which increases the electron density on the phosphorus atom, enhancing its σ-donating ability. This strong donor character facilitates oxidative addition, another critical step in catalysis.[4]
Unlike its frequently used counterpart, tricyclohexylphosphine (PCy3), this compound is a liquid at room temperature, which can offer advantages in solubility and handling.[1] Its applications are diverse, ranging from its role in stabilizing palladium catalysts for challenging cross-coupling reactions to its use as a potent reducing agent in organic synthesis.[2][5] Given its importance, a reliable and well-understood synthetic procedure is paramount for any laboratory engaged in catalysis or advanced organic synthesis.
The Grignard Approach: A Mechanistic and Practical Overview
The most common and scalable method for synthesizing this compound involves the reaction of phosphorus trichloride with an isopropyl Grignard reagent, such as isopropylmagnesium chloride or bromide.[6][7] This reaction is a classic example of nucleophilic substitution at a phosphorus center.
2.1. The Underlying Chemistry
The core of the synthesis is the sequential replacement of the three chloride atoms on the phosphorus center with isopropyl groups. The Grignard reagent, R-MgX, functions as a potent source of the nucleophilic isopropyl carbanion (iPr-).
-
Step 1: PCl3 + iPrMgCl → iPrPCl2 + MgCl2
-
Step 2: iPrPCl2 + iPrMgCl → (iPr)2PCl + MgCl2
-
Step 3: (iPr)2PCl + iPrMgCl → (iPr)3P + MgCl2
The primary challenge in this synthesis is controlling the reaction's exothermicity and stoichiometry to prevent the formation of a mixture of mono-, di-, and trisubstituted products. Using a slight excess of the Grignard reagent ensures the reaction goes to completion, forming the desired tertiary phosphine. However, precise temperature control is the most critical parameter for achieving high selectivity and yield. The branched nature of the isopropyl group helps to sterically disfavor over-alkylation compared to less hindered n-alkyl groups, making this a convenient method for its preparation.
Experimental Protocol: A Self-Validating System
This protocol is designed for a multi-gram scale synthesis and incorporates best practices for handling air- and moisture-sensitive reagents. All manipulations must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using standard Schlenk techniques or within a glovebox.[8]
3.1. Reagent and Equipment Preparation
-
Glassware: All glassware must be rigorously dried in an oven at >130 °C overnight and allowed to cool under vacuum or in a desiccator before use.
-
Solvents: Anhydrous diethyl ether or tetrahydrofuran (THF) is required. Solvents should be purified by passing them through a solvent purification system or by distillation from an appropriate drying agent (e.g., sodium/benzophenone).[8]
-
Reagents: Phosphorus trichloride should be distilled immediately before use to remove any hydrolysis products like HCl or phosphorous acid.[9] Isopropylmagnesium chloride (or bromide) can be purchased as a solution or prepared in situ from magnesium turnings and the corresponding isopropyl halide.[10]
Table 1: Properties of Key Reagents
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Hazards |
| Phosphorus Trichloride | PCl3 | 137.33 | 76 | Corrosive, toxic, reacts violently with water[11][12] |
| Isopropylmagnesium Chloride | C3H7ClMg | 102.85 | (Varies with solvent) | Pyrophoric, water-reactive[13] |
| This compound | C9H21P | 160.24 | 81 (22 mmHg) | Pyrophoric, toxic[2][14] |
3.2. Step-by-Step Synthesis Workflow
The following procedure describes the synthesis starting from 0.25 moles of phosphorus trichloride.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a low-temperature thermometer. Place the flask under a positive pressure of inert gas.
-
Initial Charge: In the flask, place phosphorus trichloride (34.4 g, 21.8 mL, 0.25 mol) and dissolve it in 150 mL of anhydrous diethyl ether.
-
Cooling: Cool the flask to between -25 °C and -30 °C using a dry ice/acetone bath. It is critical to maintain this temperature range to control the reaction rate and selectivity.
-
Grignard Addition: Charge the dropping funnel with a solution of isopropylmagnesium chloride (0.75-0.80 mol) in approximately 450 mL of ether or THF.[15] Add the Grignard solution dropwise to the rapidly stirring PCl3 solution. The rate of addition should be carefully controlled to ensure the internal temperature does not rise above -25 °C. This addition typically takes 1.5 to 2 hours.
-
Warming and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight to ensure the reaction proceeds to completion.
-
Quenching: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (~100 mL). This step hydrolyzes any unreacted Grignard reagent and should be performed carefully due to gas evolution and exothermicity.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether. Combine all organic layers.
-
Drying: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. Caution: The crude product is likely pyrophoric. Do not evaporate to dryness in air.
3.3. Purification
The crude this compound is purified by vacuum distillation.
-
Set up a distillation apparatus for vacuum operation.
-
Transfer the crude product to the distillation flask under an inert atmosphere.
-
Distill the product under reduced pressure. This compound has a boiling point of approximately 81 °C at 22 mmHg.[1]
-
Collect the purified product in a Schlenk flask cooled in an ice bath to prevent loss of the volatile phosphine. The final product should be a clear, colorless liquid.
3.4. Characterization
The identity and purity of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
31P NMR: This is the most definitive technique. This compound exhibits a characteristic singlet in the 31P{1H} NMR spectrum.
-
1H and 13C NMR: These spectra will confirm the presence of the isopropyl groups and the overall structure of the molecule.
Table 2: Typical NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 31P | C6D6 | ~20.0 | singlet | N/A |
| 1H | CDCl3 | ~1.90 | multiplet (septet of doublets) | JHH ≈ 7, JPH ≈ 3 |
| ~1.10 | doublet of doublets | JHH ≈ 7, JPCH ≈ 14 | ||
| 13C | CDCl3 | ~23.5 | doublet | JPC ≈ 18 |
| ~20.5 | doublet | JPCC ≈ 12 |
Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.[14][16]
Visualization of the Synthetic Workflow
The logical flow of the synthesis, from reagent preparation to the final purified product, is a critical aspect of ensuring a successful outcome.
Caption: Workflow for the synthesis of this compound.
Mandatory Safety Protocols
The synthesis of this compound involves several highly hazardous materials, and strict adherence to safety protocols is non-negotiable.
-
Phosphorus Trichloride (PCl3): PCl3 is extremely corrosive, toxic upon inhalation, and reacts violently with water to produce HCl and phosphorous acid.[11][17] It must be handled in a well-ventilated fume hood, and personnel must wear safety glasses, a face shield, a fire-retardant lab coat, and heavy-duty, chemical-resistant gloves.[18] A Class D fire extinguisher (for combustible metals) and dry sand should be available for spills, as water cannot be used.[11]
-
Grignard Reagents: Isopropylmagnesium chloride solutions are typically pyrophoric, meaning they can ignite spontaneously on contact with air.[2] They also react violently with water. All transfers must be performed under an inert atmosphere.
-
This compound (PiPr3): The final product is also pyrophoric and toxic.[2] It must be stored and handled under an inert atmosphere at all times.
-
General Precautions: An emergency shower and eyewash station must be immediately accessible.[18] All personnel should be thoroughly trained in Schlenk techniques and the handling of air-sensitive reagents before attempting this synthesis.
Conclusion and Outlook
The Grignard-based synthesis of this compound from phosphorus trichloride is a robust and scalable method that provides access to a fundamentally important ligand for modern chemistry. The success of the procedure hinges on the rigorous exclusion of air and moisture, and precise control over the reaction temperature. By adhering to the detailed protocol and stringent safety measures outlined in this guide, researchers can confidently and safely prepare high-purity this compound for their applications in catalysis, drug discovery, and materials science. The principles discussed herein—mechanistic understanding, procedural control, and an unwavering commitment to safety—form the bedrock of trustworthy and reproducible chemical synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 6476-36-4 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Triphenylphosphine: Applications, Synthesis, Storage,Catalytic mechanism, toxicity_Chemicalbook [chemicalbook.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Phosphorus trichloride - Sciencemadness Wiki [sciencemadness.org]
- 10. US7250535B2 - Process for producing tertiary phosphine - Google Patents [patents.google.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. This compound | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. lanxess.com [lanxess.com]
- 18. nj.gov [nj.gov]
Introduction: The Architectonics of a Catalyst's Pocket
An In-depth Technical Guide to Triisopropylphosphine: Cone Angle and Steric Effects in Modern Synthesis
In the intricate world of organometallic chemistry and homogeneous catalysis, the ligand is not merely a spectator. It is the architect of the metal center's reactive environment, dictating the accessibility, stability, and ultimate reactivity of the catalytic species. Among the vast arsenal of ligands available to the modern chemist, phosphines (PR₃) represent a cornerstone class, offering a tunable platform to modulate catalyst performance. Their efficacy is governed by a delicate interplay of electronic and steric properties. While electronic effects tune the electron density at the metal center, steric properties—the sheer physical bulk of the ligand—create a unique three-dimensional pocket that can profoundly influence reaction outcomes.
This guide focuses on this compound (PiPr3 or TIP), a tertiary phosphine renowned for its significant steric hindrance. We will explore the quantitative basis for its bulk, the Tolman cone angle, and delve into the mechanistic consequences of this steric profile in key catalytic transformations that are vital to researchers, scientists, and drug development professionals.
The Tolman Cone Angle (θ): A Quantitative Measure of Steric Bulk
To rationalize and predict the influence of ligand size, a quantitative metric is essential. In 1977, Chadwick A. Tolman introduced the concept of the "ligand cone angle" (θ), a parameter that has become a foundational tool in coordination chemistry.[1]
Definition and Measurement The Tolman cone angle is defined as the apex angle of a cone, centered on the metal atom, that just encloses the van der Waals radii of the outermost atoms of a ligand.[1][2] Originally, Tolman determined these angles by building physical space-filling (CPK) models of nickel-phosphine complexes, assuming a standard Ni-P bond length of 2.28 Å.[2][3] The substituents on the phosphorus are arranged to form the smallest possible cone, representing the most compact conformation.[2]
A larger cone angle signifies a bulkier ligand, which occupies a greater portion of the metal's coordination sphere.[4][5] This steric demand can limit the number of ligands that can bind to a metal, stabilize reactive, low-coordinate intermediates, and accelerate key reaction steps like reductive elimination.[1][4][6] While the original method was based on physical models, modern computational techniques, such as Density Functional Theory (DFT), are now used to calculate more exact cone angles from optimized geometries.[2][3][7]
This compound (PiPr₃): A Profile in Steric Hindrance
This compound, with the chemical formula P(CH(CH₃)₂)₃, is a colorless liquid and one of the most basic and sterically demanding alkylphosphines commonly used in synthesis.[8][9] Its defining feature is its large Tolman cone angle of 160° .[8]
This value places it firmly in the category of "bulky" phosphines, distinguishing it from smaller ligands like trimethylphosphine or even the widely used triphenylphosphine. To contextualize its steric profile, the table below compares the cone angle of PiPr₃ with other common phosphine ligands.
Data Presentation: Comparative Tolman Cone Angles
| Ligand | Formula | Tolman Cone Angle (θ) |
| Phosphine | PH₃ | 87° |
| Trimethylphosphine | P(CH₃)₃ | 118° |
| Triethylphosphine | P(CH₂CH₃)₃ | 132° |
| Triphenylphosphine | P(C₆H₅)₃ | 145° |
| This compound | P(CH(CH₃)₂)₃ | 160° |
| Tricyclohexylphosphine | P(cyclo-C₆H₁₁)₃ | 170° |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182° |
| Data sourced from multiple chemical resources.[2][5] |
Consequences of Steric Bulk: The Impact of PiPr₃ on Catalytic Cycles
The significant steric footprint of this compound is not an abstract parameter; it has profound and predictable consequences on the mechanism of catalytic reactions. Bulky, electron-rich phosphines are known to promote key steps in catalytic cycles, particularly oxidative addition and reductive elimination, leading to highly effective catalysts for cross-coupling reactions.[6]
The steric pressure exerted by PiPr₃ ligands creates a sterically crowded coordination sphere around the metal center. This crowding destabilizes higher-coordinate intermediates and promotes the dissociation of products, which is often the rate-limiting reductive elimination step. By facilitating this final step, PiPr₃ can dramatically increase the overall turnover frequency of a catalyst.
Caption: Logical flow of steric influence on catalysis.
Applications in Catalysis: Leveraging Steric Effects for Enhanced Reactivity
The combination of strong basicity (electron-donating ability) and significant bulk makes this compound a powerful ligand for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C, C-N, and C-O bond formation in academic and industrial settings.[9][10][11]
Buchwald-Hartwig Amination
The synthesis of aryl amines via the Buchwald-Hartwig amination has been revolutionized by the development of sterically hindered phosphine ligands.[12][13] Early catalyst systems were often limited in scope. The introduction of bulky, electron-rich ligands was critical for extending the reaction to less reactive aryl chlorides and for coupling a wider range of amine substrates.[14] The steric bulk of ligands like PiPr₃ is thought to facilitate the crucial C-N reductive elimination step from the palladium center, preventing catalyst decomposition and leading to higher yields and faster reactions.[15]
Caption: Simplified Buchwald-Hartwig amination cycle.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol provides a general framework for the amination of an aryl chloride using a palladium/triisopropylphosphine catalyst system. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
Reagents & Equipment:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (PiPr₃)
-
Aryl chloride (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)
-
Anhydrous toluene
-
Schlenk flask, magnetic stirrer, condenser, inert gas line
Step-by-Step Methodology:
-
Catalyst Pre-formation: To a dry Schlenk flask under inert atmosphere, add Pd(OAc)₂ (0.02 equiv., 2 mol%) and sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene to the flask, resulting in a yellow suspension.
-
Add this compound (0.04 equiv., 4 mol%) to the mixture. The solution should turn from yellow to a colorless or pale-yellow solution as the active Pd(0) catalyst forms. Stir for 10 minutes at room temperature.
-
Reaction Assembly: To the catalyst mixture, add the aryl chloride (1.0 equiv.) and the amine (1.2 equiv.).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl chloride is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl amine.
Self-Validation: The success of this protocol relies on the rigorous exclusion of air and moisture, as the active Pd(0) species and the phosphine ligand are oxygen-sensitive. The color change upon addition of the phosphine serves as a visual indicator of catalyst formation.
Role in Drug Development and Complex Synthesis
The precise control over a reaction's steric environment afforded by PiPr₃ and related ligands is invaluable in the synthesis of complex molecules, particularly in the pharmaceutical industry.[11][13] Many active pharmaceutical ingredients (APIs) contain aryl amine or biaryl structures, which are often constructed using palladium-catalyzed cross-coupling reactions. The ability to efficiently couple sterically hindered or electronically deactivated fragments is often the key to a successful synthetic route. By employing a bulky ligand like PiPr₃, chemists can achieve couplings that would otherwise fail or give low yields, shortening synthetic routes and improving overall efficiency.
Beyond the Cone Angle: A Modern Perspective
While the Tolman cone angle is an incredibly useful and enduring concept, it is a simplified, one-dimensional descriptor of a complex three-dimensional property.[3] Researchers have developed more sophisticated parameters to capture steric effects with greater nuance. One notable example is the percent buried volume (%Vbur) , which calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand.[16] This method can sometimes provide a more accurate correlation with catalytic activity, especially for asymmetric ligands, as it accounts for the entire shape of the ligand rather than just its widest extent.[1][16]
Conclusion
This compound is a powerful tool in the arsenal of the synthetic chemist. Its large Tolman cone angle of 160° provides a quantitative measure of its significant steric bulk, which translates into tangible benefits in catalysis. By creating a crowded coordination sphere, PiPr₃ facilitates rate-limiting reductive elimination steps, stabilizes catalytically active low-coordinate species, and enables challenging cross-coupling reactions that are central to academic research and the development of new pharmaceuticals. Understanding the principles of steric effects, as quantified by the cone angle, allows scientists to make rational choices in ligand design and catalyst selection, ultimately leading to more efficient, selective, and powerful chemical transformations.
References
- 1. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. fiveable.me [fiveable.me]
- 5. Ligand_cone_angle [chemeurope.com]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Exact ligand cone angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Buy this compound | 6476-36-4 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. jk-sci.com [jk-sci.com]
- 15. m.youtube.com [m.youtube.com]
- 16. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
The Unassuming Workhorse: An In-depth Technical Guide to the Electronic Properties of Triisopropylphosphine
Foreword: Beyond Sterics – Delving into the Electronic Nuances of a Catalytic Mainstay
For decades, triisopropylphosphine, P(i-Pr)₃, has been a stalwart ligand in the chemist's toolkit. Often characterized by its significant steric bulk, its electronic properties are equally crucial in dictating the outcomes of a vast array of catalytic transformations. This guide moves beyond a superficial acknowledgment of its bulk to provide a comprehensive exploration of the electronic heart of this compound. Herein, we will dissect the quantitative measures of its electron-donating ability, explore the profound implications of these properties on catalytic cycles, and provide actionable, field-tested protocols for the characterization of this and other phosphine ligands. This document is intended for researchers, scientists, and drug development professionals who seek to deepen their understanding of ligand effects and leverage them for catalyst optimization and rational reaction design.
Deconstructing the Ligand: The Steric and Electronic Profile of this compound
The utility of a phosphine ligand in catalysis is fundamentally governed by the interplay of its steric and electronic characteristics. For this compound, these two facets are intrinsically linked, creating a unique profile that has been exploited in numerous applications.
Quantifying the Electronic Signature: The Tolman Electronic Parameter (TEP)
A cornerstone in the quantitative assessment of a phosphine ligand's electron-donating strength is the Tolman Electronic Parameter (TEP). This parameter is derived from the vibrational frequency of the A₁ symmetric C-O stretching mode (ν(CO)) in a nickel tricarbonyl complex, [LNi(CO)₃]. The underlying principle is that a more electron-donating ligand will increase the electron density on the metal center. This, in turn, leads to enhanced back-bonding from the metal to the π* orbitals of the carbonyl ligands, weakening the C-O bond and resulting in a lower ν(CO) stretching frequency.[1]
For this compound, the experimentally determined Tolman Electronic Parameter is 2059.2 cm⁻¹ . This value firmly places it in the category of strongly electron-donating alkylphosphines.
The Steric Influence: The Tolman Cone Angle
While this guide focuses on electronic properties, a discussion of this compound is incomplete without considering its steric presence. The Tolman cone angle (θ) provides a quantitative measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[2]
This compound possesses a significant Tolman cone angle of 160° .[2] This large steric footprint plays a crucial role in creating a coordinatively less saturated metal center, which can be a key factor in promoting catalytic activity by facilitating substrate binding and product dissociation.
The interplay between the strong electron-donating nature and the substantial steric bulk of this compound is a recurring theme in its catalytic applications, influencing reaction rates, selectivities, and the stability of catalytic intermediates.
| Parameter | Value | Significance |
| Tolman Electronic Parameter (TEP) | 2059.2 cm⁻¹ | Strong electron-donating ability |
| Tolman Cone Angle (θ) | 160° | Significant steric bulk |
The Ripple Effect: How Electronic Properties of P(i-Pr)₃ Dictate Catalytic Performance
The strong σ-donating character of this compound has profound consequences for various elementary steps within a catalytic cycle. By increasing the electron density at the metal center, P(i-Pr)₃ can significantly influence the rates of key processes such as oxidative addition and reductive elimination, and can also impact the stability of catalytic intermediates.
Accelerating Key Catalytic Steps
In many cross-coupling reactions, the oxidative addition of an organic halide to a low-valent metal center is the rate-determining step. The high electron density imparted by this compound can facilitate this step by making the metal center more nucleophilic and thus more reactive towards the electrophilic substrate.
Conversely, the increased electron density on the metal can also promote the final step of many catalytic cycles: reductive elimination. This step, where the desired product is formed and the catalyst is regenerated, is often favored by a more electron-rich metal center.
A Case Study: Hydrogenation of Styrene-Butadiene Rubber
A practical illustration of the effectiveness of this compound is in the hydrogenation of carbon-carbon double bonds in polymers. In the hydrogenation of styrene-butadiene rubber (SBR), a rhodium complex bearing this compound ligands, RhH(P(i-Pr)₃)₃, has been shown to be a highly effective catalyst.[3] The strong electron-donating nature of the P(i-Pr)₃ ligands enhances the hydridic character of the rhodium hydride, facilitating the addition of hydrogen across the double bonds of the polymer backbone. This results in high conversion rates to the hydrogenated product under relatively mild conditions.[3]
Figure 1. A simplified catalytic cycle for the hydrogenation of an alkene catalyzed by a rhodium-triisopropylphosphine complex.
Applications in Cross-Coupling and Hydroformylation
While detailed performance data can be highly substrate-dependent, this compound has found utility as a ligand in various cross-coupling reactions. Its strong electron-donating character can be particularly beneficial in reactions involving less reactive substrates, such as aryl chlorides, where oxidative addition is often challenging.
In hydroformylation, the electronic properties of the phosphine ligand are critical in influencing both the rate and the regioselectivity of the reaction. The strong σ-donation from P(i-Pr)₃ can modulate the electronic environment of the rhodium or cobalt catalyst, thereby impacting the ratio of linear to branched aldehyde products.
Characterization in Practice: Experimental and Computational Workflows
A deep understanding of the electronic properties of this compound, and phosphine ligands in general, is underpinned by robust experimental and computational methodologies. This section provides a practical guide to these techniques.
Experimental Determination of the Tolman Electronic Parameter
The TEP is determined by measuring the ν(CO) of the corresponding [LNi(CO)₃] complex using infrared (IR) spectroscopy.
Step-by-Step Protocol: Synthesis and IR Spectroscopy of [Ni(CO)₃(P(i-Pr)₃)]
Safety Note: Nickel tetracarbonyl, Ni(CO)₄, is extremely toxic and should only be handled in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.
-
Preparation of the Nickel Carbonyl Complex:
-
In a glovebox or under an inert atmosphere, dissolve a known amount of nickel tetracarbonyl in a suitable solvent such as pentane or toluene.
-
Slowly add one equivalent of this compound to the stirred solution at room temperature. The reaction is typically rapid and proceeds with the displacement of one carbonyl ligand.
-
The reaction progress can be monitored by the cessation of gas evolution (CO).
-
The resulting [Ni(CO)₃(P(i-Pr)₃)] complex can be isolated by removing the solvent under reduced pressure.
-
-
Infrared Spectroscopy:
-
Prepare a dilute solution of the isolated [Ni(CO)₃(P(i-Pr)₃)] complex in a suitable IR-transparent solvent (e.g., hexane or dichloromethane).
-
Acquire the IR spectrum of the solution using a Fourier-transform infrared (FTIR) spectrometer.
-
Identify the A₁ symmetric C-O stretching frequency, which is typically the most intense band in the carbonyl region of the spectrum. This value corresponds to the Tolman Electronic Parameter.
-
Figure 2. Experimental workflow for the determination of the Tolman Electronic Parameter.
Computational Modeling of Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful tool for the computational prediction of the electronic properties of phosphine ligands, offering a safe and efficient alternative to experimental methods.
Step-by-Step Guide: DFT Calculation of the Tolman Electronic Parameter
This protocol provides a general workflow using the Gaussian suite of programs.
-
Building the Molecular Structure:
-
Construct the 3D structure of the [Ni(CO)₃(P(i-Pr)₃)] complex using a molecular modeling program such as GaussView.
-
-
Input File Preparation:
-
Set up the Gaussian input file specifying the desired level of theory and basis set. A common choice for such calculations is the B3LYP functional with a 6-31G(d) basis set.
-
Include keywords for geometry optimization (Opt) and frequency calculation (Freq).
-
Specify the charge (0) and spin multiplicity (singlet) of the complex.
-
-
Running the Calculation:
-
Submit the input file to Gaussian for calculation. The software will first optimize the geometry of the complex to find its lowest energy conformation and then perform a frequency calculation on the optimized structure.
-
-
Analyzing the Output:
-
Open the output file and locate the section containing the calculated vibrational frequencies.
-
Identify the frequency corresponding to the A₁ symmetric C-O stretch. This calculated value is the computationally derived Tolman Electronic Parameter. It is often necessary to apply a scaling factor to the calculated frequencies to better match experimental values.
-
Figure 3. A streamlined workflow for the computational determination of the Tolman Electronic Parameter using DFT.
Conclusion: A Versatile Ligand with Tunable Potential
This compound stands as a testament to the principle that a deep understanding of a ligand's fundamental properties is paramount to its effective application in catalysis. Its potent combination of strong electron-donating character and significant steric bulk makes it a versatile tool for influencing the course of a wide range of chemical transformations. By leveraging the quantitative frameworks of the Tolman electronic and steric parameters, and by employing the robust experimental and computational methodologies outlined in this guide, researchers can move towards a more predictive and rational approach to catalyst design and optimization. The continued exploration of the nuanced electronic effects of ligands like this compound will undoubtedly pave the way for the development of next-generation catalysts with enhanced activity, selectivity, and stability, driving innovation in the pharmaceutical, fine chemical, and materials science sectors.
References
An In-depth Technical Guide to the Solubility of Triisopropylphosphine in Organic Solvents
Foreword: Navigating the Nuances of Triisopropylphosphine Solubility
This compound (P(i-Pr)₃) stands as a cornerstone ligand and reagent in modern synthetic chemistry, prized for its strong basicity and significant steric bulk. Its utility in catalysis, particularly in cross-coupling reactions, and as a potent reducing agent is well-documented. However, a comprehensive understanding of its solubility profile across a spectrum of organic solvents—a critical parameter for reaction optimization, purification, and overall experimental design—remains largely anecdotal in readily accessible literature. This guide aims to bridge that gap.
As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This document is crafted to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of the principles governing the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, present a qualitative overview based on established chemical principles and available data, and provide a rigorous, safety-oriented protocol for the experimental determination of its solubility. The causality behind each experimental choice is elucidated to empower the researcher with not just a procedure, but a framework for sound scientific practice.
The Molecular Basis of this compound's Solubility
The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "similia similibus solvuntur"—like dissolves like—serves as our foundational guide. To understand the solubility of this compound, we must first examine its molecular structure and inherent properties.
This compound is characterized by a central phosphorus atom bonded to three sterically demanding isopropyl groups. This structure imparts several key features that govern its solubility:
-
Low Polarity: The molecule is predominantly nonpolar. The phosphorus atom possesses a lone pair of electrons, but the symmetrical arrangement of the bulky, nonpolar isopropyl groups results in a molecule with a low overall dipole moment.
-
Van der Waals Forces: The primary intermolecular forces at play for this compound are London dispersion forces, a type of van der Waals force. The extensive surface area of the three isopropyl groups allows for significant interaction with solvents that also exhibit strong dispersion forces.
-
Steric Hindrance: The large steric profile of the isopropyl groups influences how solvent molecules can pack around the this compound molecule, a factor that can affect solubility.
Diagram: Molecular Structure of this compound
Caption: Molecular structure of this compound.
Qualitative Solubility Profile of this compound
While extensive quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on its chemical properties and available information. As a liquid at room temperature, its miscibility with other liquids is a key consideration.
| Solvent Class | Representative Solvents | Expected Solubility/Miscibility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible | This compound is well-documented to be soluble in alkanes.[1][2][3] Both solute and solvents are nonpolar and interact primarily through London dispersion forces. |
| Nonpolar Aromatic | Toluene, Benzene | Expected to be Miscible | Similar to aliphatic hydrocarbons, these solvents are nonpolar and will readily solvate this compound through dispersion forces. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Expected to be Miscible | These solvents have low to moderate polarity and are excellent at solvating nonpolar to moderately polar compounds. Their ability to act as Lewis bases should not significantly hinder miscibility. |
| Halogenated | Dichloromethane (DCM) | Expected to be Miscible | Dichloromethane is a versatile solvent capable of dissolving a wide range of organic compounds. |
| Chloroform (CHCl₃) | Reacts Vigorously | Undiluted this compound is reported to react vigorously with chloroform.[4] This is a critical safety consideration, and these should not be mixed without appropriate precautions and dilution. | |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Expected to be Miscible to Soluble | While these solvents are polar, they are generally good solvents for a wide range of organic compounds. Complete miscibility may be less certain than with nonpolar solvents, but significant solubility is expected. |
| Polar Protic | Ethanol, Methanol | Expected to be Sparingly Soluble to Immiscible | The strong hydrogen bonding network of these protic solvents would be disrupted by the nonpolar this compound molecule, making favorable solvation less likely. |
| Water | Immiscible | As a nonpolar compound, this compound is not expected to be soluble in water. |
Experimental Protocol for Determining the Miscibility of this compound
The pyrophoric and air-sensitive nature of this compound necessitates a carefully designed experimental protocol that prioritizes safety while ensuring accurate results. This protocol is designed as a self-validating system, with clear endpoints and safety checks.
Core Directive: Safety First
WARNING: this compound is pyrophoric and can ignite spontaneously on contact with air.[5] It is also corrosive and toxic. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) in a certified fume hood or a glovebox.[1][6] Appropriate personal protective equipment (PPE), including flame-resistant lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[1][5]
Materials and Equipment
-
This compound (stored in a Sure/Seal™ bottle or similar)
-
Anhydrous organic solvents (purged with inert gas)
-
Inert gas source (argon or nitrogen) with a manifold (Schlenk line)
-
Dry, oven-baked glassware (e.g., small vials or test tubes with septa)
-
Gas-tight syringes and needles
-
Magnetic stirrer and stir bars (optional, for observing miscibility at different rates of addition)
Step-by-Step Methodology
-
Preparation of the System:
-
Assemble the necessary dry glassware in a fume hood.
-
Purge the glassware with inert gas for at least 15-20 minutes to remove any residual air and moisture. This is a critical step to prevent accidental ignition.
-
Ensure the inert gas flow is gentle but positive throughout the experiment.
-
-
Solvent Addition:
-
Using a dry, gas-tight syringe, transfer a known volume (e.g., 1 mL) of the anhydrous organic solvent to the reaction vial.
-
The rationale for using anhydrous solvents is to prevent any reaction of this compound with water, which could affect the solubility measurement and pose a safety hazard.
-
-
This compound Addition and Observation:
-
Using a separate, dry, gas-tight syringe, carefully draw a small, known volume (e.g., 0.1 mL) of this compound from its storage container.
-
Slowly add the this compound dropwise to the solvent in the vial.
-
Observe the mixture after each addition.
-
Miscible: If the this compound dissolves completely, forming a single, clear, homogeneous phase, the two liquids are miscible.
-
Immiscible: If two distinct layers form, the liquids are immiscible.
-
Partially Soluble: If the this compound initially forms a separate phase that then partially dissolves with agitation, it is partially soluble.
-
-
Continue adding this compound in small increments until a significant volume has been added or immiscibility is observed.
-
-
Confirmation of Miscibility:
-
To confirm miscibility, continue adding this compound until it is the major component of the mixture. The formation of a single phase throughout the addition range confirms miscibility.
-
-
Decontamination and Waste Disposal:
-
All glassware and syringes that have come into contact with this compound must be decontaminated.
-
Rinse the equipment with a high-boiling point hydrocarbon solvent (e.g., toluene) to dilute any residual phosphine.
-
The rinsates, and any unused this compound, should be quenched by slow, careful addition to a solution of isopropanol, followed by methanol, and finally water, in a well-ventilated fume hood and with appropriate cooling.
-
Dispose of the quenched waste in accordance with institutional and local regulations.
-
Diagram: Experimental Workflow for Miscibility Determination
Caption: Workflow for the safe determination of this compound miscibility.
Predictive Framework for Solubility
The solubility of this compound can be predicted with reasonable accuracy by considering the polarity of the solvent. The following diagram illustrates this relationship.
Diagram: Solvent Polarity and Expected Solubility of this compound
References
- 1. research.uga.edu [research.uga.edu]
- 2. Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6476-36-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
An In-depth Technical Guide to the Safe Handling of Triisopropylphosphine
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Acknowledging the Inherent Risk
Triisopropylphosphine (Pi-Pr₃) is a versatile and powerful tool in modern synthetic chemistry, valued for its steric bulk and strong electron-donating properties as a ligand in catalysis and organometallic chemistry.[1][2] However, its utility is matched by its significant and immediate hazards. This guide is predicated on a single, non-negotiable principle: the safe handling of this compound is not a matter of following a checklist but of cultivating a deep, mechanistic understanding of its reactivity and implementing a self-validating system of controls. This document serves as a technical resource to explain the causality behind essential safety protocols, empowering researchers to not only follow procedures but to anticipate, assess, and mitigate risks proactively.
Hazard Analysis: Understanding the Adversary
A thorough risk assessment begins with a complete understanding of the compound's properties and hazards. This compound is a pyrophoric liquid, meaning it will ignite spontaneously upon contact with air.[3] This is its most immediate and dangerous characteristic. Compounding this is its severe corrosivity and reactivity with water.
Physicochemical Properties
A foundational understanding of the physical properties of Pi-Pr₃ is essential for its safe manipulation.
| Property | Value | Source |
| Molecular Formula | C₉H₂₁P | [4] |
| Molar Mass | 160.24 g/mol | [5] |
| Appearance | Colorless liquid | [1] |
| Density | 0.839 g/mL at 25 °C | [4] |
| Boiling Point | 81 °C at 22 mmHg | [4] |
| Solubility | Soluble in alkanes | [4] |
Hazard Identification & Classification
The Globally Harmonized System (GHS) and National Fire Protection Association (NFPA) 704 standard provide a concise summary of the risks.
| Classification System | Rating | Hazard Description | Source(s) |
| GHS Pictograms | 🔥 corrosive | Flammable/Pyrophoric: Catches fire spontaneously if exposed to air. | [3][6] |
| Corrosive: Causes severe skin burns and eye damage. | [6][7] | ||
| GHS Hazard Statements | H250 | Catches fire spontaneously if exposed to air. | [5][6] |
| H314 | Causes severe skin burns and eye damage. | [5][6] | |
| NFPA 704 Diamond | 💙 3 | Health (Blue): Short exposure could cause serious temporary or moderate residual injury. | [7] |
| ❤️ 4 | Flammability (Red): Will rapidly or completely vaporize at normal temperature and pressure, or is readily dispersed in air and will burn readily. Includes pyrophoric substances. | [7] | |
| 💛 0 | Instability (Yellow): Normally stable, even under fire exposure conditions, and is not reactive with water. Note: While the formal rating is 0, Pi-Pr₃ does react with water, and this rating should be interpreted with extreme caution in the context of its other hazards. | [7] |
The primary causality for these hazards lies in the lone pair of electrons on the phosphorus atom, which is highly susceptible to rapid and exothermic oxidation upon exposure to air.
Engineering Controls: Establishing a Safe Workspace
Engineering controls are the first and most critical line of defense, designed to isolate the researcher from the hazard. The choice of control is dictated by the scale and nature of the procedure.
Fume Hood vs. Glove Box
All manipulations involving this compound must be conducted within a certified chemical fume hood or, preferably, an inert atmosphere glove box.[8] The decision between these two is a critical risk assessment step.
-
Chemical Fume Hood: Acceptable only for transfers of very small quantities (<10 mL) using robust, air-free techniques (e.g., Schlenk line). The sash must be kept at the lowest possible position.[8] The workspace must be clear of all flammable and combustible materials, including paper towels.[9][10]
-
Inert Atmosphere Glove Box: The required control for handling larger quantities or for any procedure where the risk of atmospheric exposure is elevated. It provides the most reliable method for excluding air and moisture.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, 90+% | Fisher Scientific [fishersci.ca]
- 3. Buy this compound | 6476-36-4 [smolecule.com]
- 4. 6476-36-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. cmu.edu [cmu.edu]
- 10. ors.od.nih.gov [ors.od.nih.gov]
Introduction: The Duality of Triisopropylphosphine
An In-depth Technical Guide to the Pyrophoric Nature of Triisopropylphosphine
This compound (PiPr3) is a tertiary organophosphine compound characterized by three bulky isopropyl groups attached to a central phosphorus atom.[1][2] This steric hindrance imparts unique electronic and steric properties, making it an invaluable ligand in organometallic chemistry and homogeneous catalysis.[2] Its strong basicity and large cone angle (160°) are critical for stabilizing reactive metal centers and promoting challenging chemical transformations.[2] However, the very reactivity that makes PiPr3 a powerful tool also renders it a significant laboratory hazard. This compound is a pyrophoric liquid, meaning it can spontaneously ignite upon contact with air.[1][3][4] This guide provides a comprehensive technical overview of the pyrophoric nature of PiPr3, the underlying chemical mechanisms, and the rigorous protocols required for its safe handling, ensuring that its utility in research and development can be harnessed without compromising safety.
Part 1: The Chemistry of Pyrophoricity
The spontaneous ignition of this compound is a result of its rapid and highly exothermic oxidation in the presence of atmospheric oxygen.[5][6] Unlike many chemical reactions that require an external energy source to overcome an activation barrier, the reaction between PiPr3 and oxygen is sufficiently energetic to proceed spontaneously at room temperature.
Mechanism of Oxidation
The oxidation of tertiary phosphines like PiPr3 proceeds through a complex mechanism, often involving radical intermediates.[7][8] While the exact pathway can be influenced by conditions, a generally accepted sequence involves the following key stages:
-
Initiation: The phosphorus atom's lone pair of electrons interacts with an oxygen molecule (O2). This interaction can lead to the formation of radical species.
-
Propagation: These radicals propagate a chain reaction, rapidly converting the phosphine to its corresponding phosphine oxide. The reaction is self-sustaining as the heat generated accelerates the oxidation of surrounding molecules.
-
Termination: The final, stable product is this compound oxide (O=PiPr3), a white solid.[6]
The overall reaction is: 2 P(CH(CH3)2)3 + O2 → 2 O=P(CH(CH3)2)3 + Heat + Light
This process is so rapid and releases such a significant amount of energy that it results in immediate ignition. It is crucial to understand that even momentary exposure to air can be enough to initiate this process.[9]
Caption: Mechanism of this compound Pyrophoricity.
Part 2: Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of safely working with PiPr3. The primary hazards are explicitly stated in its Globally Harmonized System (GHS) classification.[3][4]
| Property | Data | Source(s) |
| Molecular Formula | C₉H₂₁P | [1][2][4] |
| Molecular Weight | 160.24 g/mol | [4][10] |
| Appearance | Colorless liquid | [2][11] |
| Density | 0.839 g/mL | [2][10] |
| Boiling Point | 81 °C @ 22 mmHg | [2][12] |
| GHS Hazard Statements | H250: Catches fire spontaneously if exposed to air.H314: Causes severe skin burns and eye damage. | [3][4][12] |
| UN Number | UN2845 | [13] |
| Hazard Class | 4.2 (Pyrophoric Liquid) | [12] |
| NFPA 704 Rating | Health: 3, Flammability: 4, Instability: 2 | [12] |
Key Risks to Mitigate:
-
Fire: The most immediate and severe risk is fire upon exposure to air.[9] This risk is compounded if flammable solvents are present.
-
Corrosivity: PiPr3 causes severe skin burns and eye damage upon contact.[3][4]
-
Toxicity: It is acutely toxic if inhaled, ingested, or absorbed through the skin.[1][14]
-
Reactivity: The compound can react violently with water and strong oxidizing agents.[1]
Part 3: Engineering Controls and Personal Protective Equipment (PPE)
Safe handling is only possible through a multi-layered system of controls, starting with the work environment itself.
Engineering Controls
-
Glove Box: For all manipulations of neat PiPr3 or its concentrated solutions, a glove box with an inert atmosphere (typically nitrogen or argon) is mandatory.[15][16] A glove box provides the highest level of protection by physically isolating the chemical from the laboratory atmosphere.
-
Fume Hood: For transfers of dilute solutions or work with reaction mixtures under an inert gas blanket (e.g., via Schlenk line), a certified chemical fume hood is required.[15][16] The sash should be kept as low as possible. The work area within the hood must be free of clutter and flammable materials.[16]
Personal Protective Equipment (PPE)
A standard laboratory coat is insufficient. A full barrier of specialized PPE is required at all times.[14][16]
-
Hand Protection: Use a double-gloving system. A nitrile glove should be worn as the inner layer, with a neoprene or other chemical-resistant glove as the outer layer.[14][16] Gloves must be inspected for tears or holes before each use.
-
Body Protection: A flame-resistant (FR) lab coat, such as one made from Nomex, is mandatory.[14][16] Standard cotton or polyester-blend lab coats are flammable and offer inadequate protection.
-
Eye and Face Protection: Tightly fitting chemical splash goggles and a full-face shield are required.[14][16] Safety glasses do not provide sufficient protection against splashes.
-
Footwear: Closed-toe shoes are required; leather is preferable to synthetic materials that can melt.[16]
Caption: Hierarchy of Safety Controls for Pyrophoric Reagents.
Part 4: Standard Operating Procedures (SOPs)
Adherence to meticulously planned procedures is non-negotiable. Always perform a "dry run" without the pyrophoric reagent to identify potential hazards or flaws in the setup. [15][16] Never work alone when handling PiPr3.[15][16]
Storage Protocol
-
Store PiPr3 under an inert atmosphere (nitrogen or argon) in a container with a PTFE-lined septum cap, such as a Sure/Seal™ bottle.[9][15]
-
The bottle must be kept in a secondary container, such as the metal can it was shipped in.[9][15]
-
Store in a cool, dry, well-ventilated area away from heat, flames, and incompatible materials like oxidizers and water.[3][14][15]
-
Do not store with flammable materials in a standard flammables cabinet.[17] Designate a specific, clearly labeled storage location for pyrophorics.
Liquid Transfer Protocol (Syringe and Cannula)
All glassware must be oven-dried for several hours and cooled under an inert atmosphere before use.[16][17]
A. Syringe Transfer (<20 mL):
-
Preparation: Secure the PiPr3 reagent bottle to a stand inside a fume hood.[16] Ensure the receiving flask is assembled, under a positive pressure of inert gas, and cooled in an appropriate bath if the subsequent reaction is exothermic.
-
Syringe Purge: Select a gas-tight syringe with a volume at least twice that of the liquid to be transferred.[16] Purge the syringe with dry inert gas (nitrogen or argon) at least three times.
-
Withdrawal: Pierce the septum of the PiPr3 bottle with the needle. Slowly draw a small amount of inert gas from the bottle's headspace into the syringe, then insert the needle tip below the liquid surface. Gently push the inert gas back into the bottle to equalize the pressure. Slowly pull the plunger to draw the desired volume of liquid.
-
Bubble Removal: With the needle tip still in the headspace, carefully invert the syringe and push any bubbles back into the bottle.
-
Transfer: Withdraw the needle from the reagent bottle and swiftly insert it through the septum of the receiving flask. Inject the liquid slowly, directing the stream against the inner wall of the flask.
-
Cleaning: Immediately after transfer, rinse the syringe and needle by drawing up and expelling a dry, inert solvent (e.g., hexane or toluene) multiple times. The solvent rinsate must be quenched separately (see Quenching Protocol).[18]
B. Cannula Transfer (>20 mL):
-
Setup: Pierce the septum of the reagent bottle with one end of a double-tipped needle (cannula), ensuring the needle tip is above the liquid level. Connect the other end to the receiving flask.
-
Inert Gas Flow: Establish a flow of inert gas into the receiving flask, which is vented through an oil bubbler. This creates a slightly higher pressure in the receiving flask.
-
Transfer Initiation: Lower the cannula in the reagent bottle so the tip is below the liquid surface. Slightly reduce the inert gas pressure in the receiving flask (or slightly increase it in the reagent bottle) to initiate a slow, controlled transfer of the liquid through the cannula.
-
Completion: Once the desired volume is transferred, raise the cannula tip above the liquid level in the reagent bottle and flush the cannula with inert gas.
-
Cleaning: Rinse the cannula with a dry, inert solvent that is then properly quenched.[18]
Caption: Workflow for Safe Transfer of this compound.
Quenching and Disposal Protocol
Never dispose of PiPr3 or materials contaminated with it without first quenching the reactive material.[9][17] This procedure must be performed in a fume hood under an inert atmosphere.[19][20]
-
Dilution: Transfer the residual PiPr3 to a flask containing a non-reactive, high-boiling solvent like toluene or hexane.[19] The flask should be no more than 20% full and equipped with a stir bar.
-
Cooling: Place the flask in an ice/water bath to dissipate the heat that will be generated.[19][20]
-
Initial Quench: While stirring vigorously, slowly add a less reactive alcohol, such as isopropanol, dropwise via an addition funnel or syringe.[19] Vigorous bubbling will occur. Add the isopropanol at a rate that maintains a controllable reaction.
-
Intermediate Quench: Once the addition of isopropanol no longer produces a vigorous reaction, switch to a 1:1 mixture of isopropanol and water, again adding it slowly and cautiously.[19]
-
Final Quench: After the isopropanol/water mixture ceases to cause a reaction, slowly add water dropwise until no further bubbling is observed.[20]
-
Neutralization: Allow the mixture to warm to room temperature and stir for several hours to ensure the reaction is complete.[19] Neutralize the solution with a weak acid (e.g., citric or acetic acid) before packaging it for hazardous waste disposal.[19]
Part 5: Emergency Procedures
Immediate and correct response to an incident is critical.
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing all contaminated clothing.[12][14] Seek immediate medical attention.[14]
-
Small Spill/Fire (<10 cm): If you are trained and it is safe to do so, smother the spill with dry sand, Met-L-X, or another appropriate Class D fire extinguisher agent.[16][20] DO NOT use water or a CO₂ extinguisher, as they can react violently or spread the material.
-
Large Spill/Fire: Do not attempt to fight the fire. Activate the nearest fire alarm, evacuate the area, and call emergency services. Close the fume hood sash if possible.
Part 6: Self-Validating Systems and Trustworthiness
The protocols described in this guide are designed as self-validating systems to ensure maximum safety.
-
Inert Atmosphere Integrity: The use of an oil bubbler in a Schlenk line provides a constant visual confirmation of positive inert gas pressure. A lack of bubbling immediately indicates a leak that must be addressed before proceeding.
-
Procedural Redundancy: The combination of engineering controls (hood/glove box) and PPE creates multiple barriers. If one layer fails (e.g., a glove tears), the others provide backup protection.
-
Controlled Quenching: The sequential addition of quenching agents of increasing reactivity (isopropanol → isopropanol/water → water) is inherently self-validating.[19] The observed reaction rate (bubbling) provides direct feedback on whether it is safe to proceed to the next, more reactive agent. A lack of reaction validates that the previous step was successful.
-
The Buddy System: Having a second person present who is knowledgeable of the hazards and procedures provides a critical cross-check and immediate assistance in an emergency.[15][16]
By embedding these checks and balances directly into the workflow, the procedures actively prevent the conditions that could lead to an incident, fostering a culture of safety and ensuring the trustworthiness of experimental outcomes.
References
- 1. Buy this compound | 6476-36-4 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. This compound | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organophosphine - Wikipedia [en.wikipedia.org]
- 6. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 7. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. chemicalbook.com [chemicalbook.com]
- 13. This compound, 90+% | Fisher Scientific [fishersci.ca]
- 14. research.uga.edu [research.uga.edu]
- 15. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 16. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 17. ehs.utexas.edu [ehs.utexas.edu]
- 18. sjsu.edu [sjsu.edu]
- 19. chemistry.nd.edu [chemistry.nd.edu]
- 20. ehs.oregonstate.edu [ehs.oregonstate.edu]
An In-Depth Technical Guide to the ³¹P NMR Chemical Shift of Triisopropylphosphine
Introduction
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy stands as a cornerstone analytical technique in the fields of chemistry and drug development, offering unparalleled insight into the electronic environment of phosphorus-containing compounds.[1][2] Among the vast array of organophosphorus molecules, triisopropylphosphine (P(i-Pr)₃ or PⁱPr₃) emerges as a ligand of significant interest due to its unique steric and electronic properties.[3] This technical guide provides a comprehensive exploration of the ³¹P NMR chemical shift of this compound, delving into the theoretical underpinnings, practical measurement protocols, and its application in coordination chemistry. This document is intended for researchers, scientists, and drug development professionals who leverage phosphine chemistry and advanced NMR analytical techniques.
The ³¹P Nucleus: A Sensitive Probe
The utility of ³¹P NMR spectroscopy stems from the favorable nuclear properties of the phosphorus-31 isotope. With a natural abundance of 100% and a spin quantum number of ½, the ³¹P nucleus provides strong, sharp NMR signals, facilitating straightforward spectral interpretation.[1][2] The chemical shift range for ³¹P is extensive, spanning over 700 ppm, which minimizes signal overlap and enhances the resolution of structurally distinct phosphorus atoms.[1][4]
Theoretical Framework of the ³¹P NMR Chemical Shift
Unlike ¹H NMR, where chemical shifts are primarily governed by diamagnetic shielding, the ³¹P NMR chemical shifts are dominated by the paramagnetic shielding tensor.[2] This tensor is influenced by factors such as the radial expansion of p- and d-orbitals, the energies of excited electronic states, and the nature of the bonding overlaps. Consequently, the ³¹P chemical shift is highly sensitive to the electronic and steric environment surrounding the phosphorus atom.
For phosphines like this compound, the key determinants of the chemical shift are:
-
Electronegativity of Substituents: Less electronegative substituents, such as the isopropyl groups in PⁱPr₃, lead to increased electron density on the phosphorus atom. This results in greater shielding and a more upfield (more negative) chemical shift.
-
Bond Angles (Hybridization): The C-P-C bond angles in trialkylphosphines influence the hybridization of the phosphorus lone pair. Changes in these angles, particularly upon coordination to a metal center, significantly alter the electronic environment and, therefore, the chemical shift.
-
Steric Bulk: The significant steric hindrance imparted by the three isopropyl groups in PⁱPr₃ influences its coordination properties and can have a secondary effect on the chemical shift by affecting bond angles and conformations. This compound possesses a large ligand cone angle of 160°.[3]
The ³¹P NMR Chemical Shift of Free this compound
The ³¹P NMR chemical shift of free (uncoordinated) this compound serves as a crucial reference point. It is a trivalent phosphine with electron-donating alkyl groups, which results in a characteristically upfield chemical shift.
Data Presentation: Chemical Shift of this compound
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| This compound | C₆D₆ | ~20 | [2][5] |
| This compound Oxide | CDCl₃ | ~55.3 | [6] |
Note: The chemical shift of free this compound can exhibit slight variations depending on the solvent, concentration, and temperature. The value of approximately +20 ppm is a commonly accepted reference point.[2] The significant downfield shift upon oxidation to the phosphine oxide is a clear diagnostic indicator.[6]
This compound in Coordination Chemistry: The Coordination Chemical Shift
The true power of ³¹P NMR spectroscopy is realized when studying the coordination of phosphine ligands to metal centers. Upon coordination, the phosphorus lone pair donates electron density to the metal, causing a significant change in the electronic environment of the phosphorus nucleus. This change is reflected in the coordination chemical shift (Δδ) , which is the difference between the chemical shift of the coordinated phosphine and the free phosphine.
Δδ = δ(coordinated) - δ(free)
For this compound, coordination to a transition metal typically results in a large downfield shift (positive Δδ). This is primarily due to the deshielding of the phosphorus nucleus as electron density is withdrawn by the metal. The magnitude of this shift provides valuable information about the nature of the metal-phosphorus bond.[7]
Logical Relationship: Factors Influencing Coordination Shift
The following diagram illustrates the key factors that influence the ³¹P NMR coordination chemical shift of this compound.
References
- 1. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis | MDPI [mdpi.com]
- 2. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. spectrabase.com [spectrabase.com]
- 6. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Triisopropylphosphine
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of triisopropylphosphine (P(i-Pr)₃), a bulky, electron-rich tertiary phosphine widely utilized in organometallic chemistry and catalysis. As a fundamental ligand, a thorough understanding of its spectral features is critical for researchers, scientists, and drug development professionals for reaction monitoring, quality control, and structural elucidation of its coordination compounds. This document details the theoretical principles, practical acquisition protocols for this air-sensitive compound, and an in-depth interpretation of its characteristic chemical shifts and phosphorus-coupling patterns.
Introduction: The Spectroscopic Signature of a Bulky Phosphine
This compound, systematically named tri(propan-2-yl)phosphane, is a pivotal ligand in modern chemistry.[1][2] Its large steric footprint, quantified by a ligand cone angle of 160°, combined with its strong electron-donating nature, makes it indispensable for stabilizing low-coordinate metal centers and promoting a variety of catalytic transformations.[2] NMR spectroscopy is the most powerful tool for its characterization, both in its free state and when coordinated to a metal. The spin-active nuclei present—¹H, ¹³C, and the 100% naturally abundant ³¹P nucleus—provide a rich tapestry of structural information through chemical shifts and spin-spin coupling.[3]
This guide moves beyond a simple reporting of spectral data. It aims to provide the causal logic behind the observed spectral patterns and the rationale for the experimental choices necessary to obtain high-quality, reproducible data for this reactive compound.
Foundational Principles: Understanding the ¹H and ¹³C NMR Spectra
Due to the molecular symmetry of this compound, where three identical isopropyl groups are attached to the central phosphorus atom, the ¹H and ¹³C NMR spectra are deceptively simple. The molecule contains only two unique types of protons and two unique types of carbons. However, the key to a full interpretation lies in understanding the influence of the phosphorus atom.
The ³¹P nucleus has a spin of I = ½, and it couples to neighboring ¹H and ¹³C nuclei through the bonding framework. This phenomenon, known as J-coupling or scalar coupling, splits the NMR signals into multiplets and provides invaluable information about molecular connectivity.[4] The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei.[5]
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is characterized by two distinct multiplets:
-
Methine Protons (-CH): The three equivalent methine protons are directly attached to the phosphorus atom (two bonds away, H-C-P). They appear as a septet of doublets . The septet arises from coupling to the six equivalent methyl protons of its own isopropyl group (n+1 = 6+1 = 7), and this multiplet is further split into a doublet by the two-bond coupling to the ³¹P nucleus (²JHP).
-
Methyl Protons (-CH₃): The eighteen equivalent methyl protons are three bonds removed from the phosphorus (H-C-C-P). They appear as a doublet of doublets . The primary splitting is a doublet caused by coupling to the single adjacent methine proton (³JHH). This doublet is then further split into a second doublet by the three-bond coupling to the ³¹P nucleus (³JHP).
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is even simpler, showing only two signals, both of which are split into doublets due to coupling with the ³¹P nucleus:
-
Methine Carbon (-CH): This signal appears as a doublet due to the strong one-bond coupling to the phosphorus atom (¹JCP).
-
Methyl Carbon (-CH₃): This signal also appears as a doublet, but with a smaller coupling constant, resulting from the two-bond interaction with phosphorus (²JCP).
The workflow for predicting and interpreting these spectra can be visualized as follows:
Caption: Logical workflow for predicting the NMR spectra of this compound.
Quantitative Spectral Data
Table 1: Expected ¹H NMR Spectral Parameters for this compound
| Protons | Multiplicity | Chemical Shift (δ, ppm) (approx.) | Coupling Constants (J, Hz) (approx.) |
| -CH (3H) | Septet of Doublets | 1.8 - 2.0 | ³JHH ≈ 7 Hz, ²JHP ≈ 3 Hz |
| -CH₃ (18H) | Doublet of Doublets | 1.0 - 1.2 | ³JHH ≈ 7 Hz, ³JHP ≈ 12-15 Hz |
Table 2: Expected ¹³C{¹H} NMR Spectral Parameters for this compound
| Carbons | Multiplicity | Chemical Shift (δ, ppm) (approx.) | Coupling Constants (J, Hz) (approx.) |
| -CH | Doublet | 22 - 25 | ¹JCP ≈ 15-20 Hz |
| -CH₃ | Doublet | 20 - 22 | ²JCP ≈ 15-20 Hz |
Note: The relative assignment of the ¹³C signals can be ambiguous without further 2D NMR experiments, as both signals appear as doublets in a similar chemical shift region.
Experimental Protocol for NMR Sample Preparation
The integrity of the NMR data is wholly dependent on correct sample handling. This compound is a pyrophoric liquid, meaning it can spontaneously ignite in air.[9] Therefore, all manipulations must be performed under a dry, inert atmosphere.
Materials and Reagents
-
This compound (stored in a glovebox or under inert gas)
-
Deuterated NMR solvent (e.g., Benzene-d₆, Toluene-d₈, CDCl₃), dried over molecular sieves and degassed.
-
NMR tube with a sealable cap (e.g., J. Young valve tube)
-
Gas-tight syringes and needles
-
Schlenk line or inert atmosphere glovebox
Step-by-Step Sample Preparation Workflow (Schlenk Line Technique)
-
Prepare the NMR Tube: Take a clean, dry J. Young NMR tube and flame-dry it under vacuum on a Schlenk line. Allow it to cool to room temperature under an atmosphere of dry argon or nitrogen.
-
Add Solvent: Using a gas-tight syringe, transfer approximately 0.5-0.6 mL of the desired deuterated solvent into the NMR tube under a positive pressure of inert gas.
-
Add Analyte: Using a separate, clean, gas-tight microsyringe, carefully draw up a small volume of this compound (typically 5-10 µL).
-
Transfer Analyte: Inject the this compound into the NMR tube below the surface of the solvent to ensure rapid dissolution and minimize exposure to any trace oxygen in the headspace.
-
Seal and Mix: Securely close the J. Young valve. Invert the tube several times to ensure the sample is homogeneous.
-
Prepare for Acquisition: Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer's spinner turbine.
Caption: Workflow for preparing an air-sensitive NMR sample of this compound.
Trustworthiness and Self-Validation: Ensuring Data Integrity
To ensure the acquired data is trustworthy, several self-validating checks should be performed:
-
Check for Oxidation Products: The primary oxidation product is this compound oxide (O=P(i-Pr)₃). This species will give rise to a new, distinct set of signals in both the ¹H and ¹³C spectra and, most diagnostically, a significantly downfield-shifted signal in the ³¹P NMR spectrum (typically > +40 ppm, compared to the phosphine).[10] The absence of these signals confirms the sample's purity.
-
Solvent Choice: While CDCl₃ can be used, it is a slightly acidic solvent that can potentially react with highly basic phosphines over time.[11] Benzene-d₆ or Toluene-d₈ are often preferred as non-reactive, aromatic solvents that provide a different magnetic environment and can help resolve overlapping signals.[12][13]
-
Reciprocal Coupling Constants: A key validation check is to confirm that the coupling constants are reciprocal. For example, the ³JHH value extracted from the splitting of the methine proton septet must be identical to the ³JHH value from the splitting of the methyl proton doublet.[14]
Conclusion: A Foundational Spectrum for Advanced Research
The ¹H and ¹³C NMR spectra of this compound are fundamental benchmarks for any researcher employing this ligand. The characteristic multiplets, governed by coupling to the central phosphorus atom, provide an unambiguous fingerprint for its identification and purity assessment. By adhering to rigorous air-sensitive handling protocols and understanding the principles of spin-spin coupling, scientists can acquire high-fidelity data that serves as a reliable foundation for more complex studies, such as monitoring its coordination to metal centers or its role in catalytic cycles. This guide provides the necessary theoretical framework and practical insights to empower researchers in their use of this essential analytical technique.
References
- 1. This compound | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. NMR Periodic Table: Phosphorus NMR [imserc.northwestern.edu]
- 4. Triisopropyl phosphite(116-17-6) 13C NMR [m.chemicalbook.com]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. spectrabase.com [spectrabase.com]
- 7. rsc.org [rsc.org]
- 8. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 9. This compound, 90+% | Fisher Scientific [fishersci.ca]
- 10. rsc.org [rsc.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
A Researcher's Comprehensive Guide to Triisopropylphosphine: Commercial Availability, Quality Control, and Safe Handling
For researchers, scientists, and professionals in drug development, the selection and handling of critical reagents like triisopropylphosphine (Pi-Pr₃) are pivotal to experimental success and safety. This bulky, strongly basic alkylphosphine is a cornerstone ligand in modern organometallic chemistry and catalysis, valued for its distinct steric and electronic properties.[1] However, its pyrophoric nature and the varying quality available commercially demand a thorough understanding for its effective and safe utilization.[2] This guide provides an in-depth technical overview of the commercial landscape, quality assessment protocols, and essential handling procedures for this compound.
The Commercial Landscape: Sourcing this compound
The commercial availability of this compound spans a wide range from small-scale laboratory suppliers to potential bulk manufacturers catering to process chemistry needs. The choice of supplier is often dictated by the scale of research, required purity, and documentation needs.
Key Suppliers and Manufacturing Scale
Suppliers can be broadly categorized into two tiers:
-
Laboratory-Scale Suppliers: These vendors specialize in providing high-purity reagents in smaller quantities (grams to kilograms) suitable for research and development. They typically offer extensive characterization data and convenient packaging for laboratory use.
-
Bulk and Commercial-Scale Manufacturers: These companies are equipped for large-scale synthesis (multi-kilogram to metric tons) and are the primary source for process development and manufacturing in the pharmaceutical and fine chemical industries. While they may also offer smaller quantities, their primary business is in larger volumes.
The following table provides a comparative overview of prominent suppliers.
| Supplier Category | Representative Companies | Typical Quantities | Primary Audience | Noteworthy Features |
| Laboratory-Scale | Sigma-Aldrich (Merck)[3], Thermo Scientific (Alfa Aesar)[4][5], Smolecule[2], Strem Chemicals[6] | 1g - 1kg | Academic Research, Early-Stage R&D | Extensive catalog, detailed specifications, specialized packaging (e.g., Sure/Seal™) |
| Bulk/Commercial | Entegris[7], LeapChem[8][9][10], ChemicalBook Vendors (various)[6][11] | >1kg | Process Chemistry, Pharmaceutical Manufacturing | Capability for custom specifications and large volumes, may require more direct inquiry for detailed technical data. |
It's important to note that many entities listed on platforms like ChemicalBook are traders or distributors rather than primary manufacturers. For large-scale or GMP (Good Manufacturing Practice) requirements, direct engagement with established chemical manufacturers like Entegris or specialized custom synthesis providers is recommended.[7][12]
Quality Specifications and Analytical Verification
The performance of this compound in a catalytic reaction is directly correlated with its purity. Understanding the common grades, potential impurities, and the analytical methods to verify quality is critical.
Commercial Grades and Common Impurities
This compound is typically offered in a "technical grade," with purities often cited as 90+% or higher.[4][5] However, for sensitive catalytic applications, a more detailed understanding of the impurity profile is necessary.
The most common industrial synthesis involves the reaction of a phosphorus trihalide with an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide).[13] This route can introduce specific impurities:
-
This compound oxide (O=Pi-Pr₃): The most common impurity, formed by the oxidation of the parent phosphine upon exposure to air. Its presence can be detrimental as it can coordinate to metal centers and alter or inhibit catalytic activity.
-
Diisopropylphosphine and related partially alkylated phosphines: Resulting from incomplete reaction or side reactions.
-
Residual Solvents: Ethers like THF or diethyl ether are common solvents for Grignard reactions and may be present in trace amounts.
-
Inorganic Salts: Magnesium halides are byproducts of the Grignard reaction and are typically removed during workup, but trace amounts may remain.
-
Impurities from Grignard Reagent: The quality of the magnesium used can introduce metallic impurities (e.g., iron, manganese) that can negatively impact catalytic reactions.[14]
The logical flow of synthesis and subsequent impurity formation is depicted below.
Caption: Synthesis and potential impurity sources for this compound.
Analytical Protocols for Quality Control
Independent verification of purity is a cornerstone of good laboratory practice. ³¹P NMR and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and common techniques for this purpose.
³¹P NMR is exceptionally well-suited for analyzing phosphines due to the 100% natural abundance of the ³¹P isotope and its wide chemical shift range, which provides excellent signal dispersion.[15][16]
Experimental Workflow:
-
Sample Preparation (Strictly under Inert Atmosphere):
-
In a glovebox or using a Schlenk line, prepare a stock solution of a suitable internal standard (e.g., triphenyl phosphate) in a dry, degassed deuterated solvent (e.g., C₆D₆ or CDCl₃).
-
Accurately weigh a sample of the this compound and dissolve it in a known volume of the deuterated solvent. For quantitative analysis (qNMR), add a known amount of the internal standard.
-
Transfer approximately 0.6 mL of the solution to an NMR tube and seal with a cap and parafilm.
-
-
NMR Data Acquisition:
-
Spectrometer: Any standard NMR spectrometer (e.g., 300-500 MHz).
-
Experiment: A standard proton-decoupled ³¹P{¹H} experiment.[17]
-
Parameters:
-
Pulse Angle: 30-45° to ensure full relaxation between scans.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the species of interest (a delay of 10-20 seconds is generally sufficient for accurate integration).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
Referencing: Reference the spectrum to an external 85% H₃PO₄ standard at 0 ppm.
-
-
Data Analysis:
-
This compound (Pi-Pr₃): A sharp singlet is expected at approximately +19 to +20 ppm .[18]
-
This compound oxide (O=Pi-Pr₃): A sharp singlet at approximately +50 to +60 ppm . The exact shift can be solvent-dependent.[19][20]
-
Purity Calculation: The molar purity can be determined by integrating the respective signals. The presence of other sharp singlets may indicate other phosphorus-containing impurities.
-
Caption: Representative ³¹P NMR spectrum showing this compound and its oxide.
GC-MS is an excellent method for detecting volatile organic impurities, including residual solvents and lower boiling point phosphines.
Experimental Workflow:
-
Sample Preparation (Strictly under Inert Atmosphere):
-
In a glovebox, prepare a dilute solution of the this compound (e.g., 1 mg/mL) in a dry, high-purity volatile solvent such as hexane or toluene.
-
Transfer the solution to a GC vial with a septum cap.
-
-
GC-MS Data Acquisition:
-
Gas Chromatograph: Standard GC equipped with a mass selective detector (MSD).
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector: Use a split/splitless injector. A split injection is preferred to avoid overloading the column.
-
Oven Program: A typical program would be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10-15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan from m/z 35 to 350.
-
-
Data Analysis:
-
The peak for this compound (MW 160.24 g/mol ) will be the major component.[2]
-
Search the NIST library for minor peaks to identify residual solvents or other volatile impurities.
-
The mass spectrum of this compound oxide (MW 176.24 g/mol ) may also be observed, though it is less volatile than the parent phosphine.
-
Safe Handling, Storage, and Disposal
The pyrophoric nature of this compound—its tendency to spontaneously ignite in air—is its most significant hazard.[2] Strict adherence to safety protocols is not optional; it is mandatory.
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All manipulations must be performed under an inert atmosphere, either in a glovebox or on a Schlenk line within a certified chemical fume hood.[21]
-
Personal Protective Equipment:
-
Eye Protection: Chemical splash goggles and a face shield are required.
-
Gloves: A double-gloving technique using nitrile gloves as a base layer and neoprene or butyl rubber gloves as an outer layer is recommended.
-
Body Protection: A flame-resistant lab coat is essential.
-
Storage and Dispensing
-
Storage: this compound should be stored in its original container, often a Sure/Seal™-type bottle from suppliers like Sigma-Aldrich, which features a septum-sealed cap. This bottle should be kept inside a secondary container (like the metal can it is shipped in) and stored in a cool, dry location away from oxidizers.[21]
-
Dispensing: Liquid transfer should be performed using a gas-tight syringe or a cannula under a positive pressure of inert gas (argon or nitrogen). Never open a bottle of this compound directly to the atmosphere.
Spill Management and Disposal
-
Spill Response: In the event of a small spill, immediately cover the material with a dry absorbent powder like powdered lime (calcium hydroxide) or dry sand to smother the reaction with air. Do not use water or combustible absorbents.
-
Disposal of Empty Containers: Even "empty" containers will contain pyrophoric residues. They must be quenched safely. This involves rinsing the container under an inert atmosphere with a high-boiling, non-reactive solvent (like toluene), and then slowly and carefully adding the rinse solution to a quenching agent like isopropanol in a separate flask, often with cooling. The fully quenched container can then be disposed of as hazardous waste.
Conclusion
This compound is an indispensable tool for the modern chemist, enabling a vast array of synthetic transformations. Its successful application, however, is contingent upon careful sourcing from reputable suppliers, rigorous quality verification through techniques like ³¹P NMR and GC-MS, and an unwavering commitment to the safety protocols required for handling such a reactive compound. By integrating these principles into their workflow, researchers can confidently and safely leverage the full potential of this powerful reagent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 6476-36-4 [smolecule.com]
- 3. Triisopropyl phosphine | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound, 90+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. This compound, 90+% | Fisher Scientific [fishersci.ca]
- 6. This compound | 6476-36-4 [chemicalbook.com]
- 7. Phosphines and Chlorophosphines | Organophosphorus Compounds | USD | Entegris [entegris.com]
- 8. leapchem.com [leapchem.com]
- 9. leapchem.com [leapchem.com]
- 10. leapchem.com [leapchem.com]
- 11. 6476-36-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. chemscene.com [chemscene.com]
- 13. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. mdpi.com [mdpi.com]
- 17. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 18. spectrabase.com [spectrabase.com]
- 19. chem.tamu.edu [chem.tamu.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Diisopropylphosphine | CAS#:20491-53-6 | Chemsrc [chemsrc.com]
basic reactivity of triisopropylphosphine with metals
An In-Depth Technical Guide to the Basic Reactivity of Triisopropylphosphine with Metals
Abstract
This compound (P(i-Pr)₃), a sterically demanding and strongly electron-donating alkylphosphine, is a cornerstone ligand in modern organometallic chemistry and homogeneous catalysis. Its unique combination of electronic and steric properties profoundly influences the reactivity, stability, and selectivity of metal complexes. This guide provides a comprehensive overview of the fundamental reactivity of P(i-Pr)₃ with transition metals, designed for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, explore its coordination behavior, and dissect its role in elementary organometallic steps such as oxidative addition and reductive elimination. This document is structured to provide not just procedural knowledge but also the causal reasoning behind the observed chemical phenomena, grounded in authoritative references.
Introduction: The Unique Profile of this compound
This compound, often abbreviated as P(i-Pr)₃ or PiPr₃, is a tertiary phosphine characterized by three bulky isopropyl groups attached to a central phosphorus atom.[1][2] Unlike many solid arylphosphines, it is a colorless liquid at room temperature, offering excellent solubility in nonpolar organic solvents.[1] Its significance in coordination chemistry stems from a powerful combination of two key features: immense steric bulk and strong electron-donating ability. This profile makes it an indispensable tool for stabilizing reactive metal centers, promoting challenging catalytic transformations, and modulating the electronic environment of a metal to achieve desired reactivity.[3][4] This guide will explore how these intrinsic properties translate into predictable patterns of reactivity with transition metals.
Core Physicochemical Properties: Steric and Electronic Effects
The reactivity of any phosphine ligand is primarily dictated by its steric and electronic profile. For P(i-Pr)₃, these properties are particularly pronounced and are best quantified by the metrics developed by Tolman.[5]
-
Steric Properties: The primary measure of a ligand's bulk is the Tolman Cone Angle (θ) . This is the solid angle occupied by the ligand at the metal center.[5] this compound possesses a large cone angle of 160° .[1] This significant steric hindrance limits the number of P(i-Pr)₃ ligands that can coordinate to a single metal center, often favoring the formation of complexes with low coordination numbers. This property is crucial for creating open coordination sites necessary for substrate binding in catalytic cycles.[6]
-
Electronic Properties: The electron-donating strength of a phosphine is quantified by the Tolman Electronic Parameter (TEP) . This parameter is derived from the C-O stretching frequency (ν(CO)) of nickel carbonyl complexes of the type [LNi(CO)₃]. More electron-donating ligands increase the electron density on the metal, which leads to stronger π-backbonding to the CO ligands and a lower ν(CO) value.[7] P(i-Pr)₃ is a very strong σ-donating ligand, which enriches the metal center with electron density. This enhanced electron density can, in turn, accelerate key catalytic steps like oxidative addition.[5][8]
The following table provides a comparative look at P(i-Pr)₃ against other commonly used phosphine ligands, highlighting its distinct position in the ligand landscape.
| Ligand | Formula | Tolman Cone Angle (θ) | TEP (ν(CO) cm⁻¹) | Key Characteristics |
| Trimethylphosphine | PMe₃ | 118° | 2064.1 | Small, electron-donating |
| Triphenylphosphine | PPh₃ | 145° | 2068.9 | Moderately bulky, less donating |
| This compound | P(i-Pr)₃ | 160° | N/A * | Bulky, strongly electron-donating |
| Tricyclohexylphosphine | PCy₃ | 170° | 2056.4 | Very bulky, strongly electron-donating |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182° | 2056.1 | Extremely bulky, strongly electron-donating |
Note: While a precise TEP value for P(i-Pr)₃ is not as commonly cited as for others, its electronic properties are well-established to be similar to or slightly less donating than P(t-Bu)₃ and PCy₃ based on other spectroscopic and reactivity studies.[5]
Coordination Chemistry and Complex Formation
This compound forms coordination complexes with a wide array of transition metals, including but not limited to palladium, nickel, rhodium, silver, and gold.[4][9] The synthesis of these complexes typically involves the reaction of a suitable metal precursor (e.g., a metal halide or acetate) with the phosphine ligand in an appropriate solvent.[7][10]
General Synthesis of a Metal-P(i-Pr)₃ Complex: The formation of a generic dichlorobis(this compound)metal(II) complex serves as a representative example.
Caption: General workflow for synthesizing and characterizing a metal-triisopropylphosphine complex.
Due to its bulk, P(i-Pr)₃ typically forms complexes with a 2:1 ligand-to-metal ratio, such as [PdCl₂(P(i-Pr)₃)₂], which often adopt a trans geometry to minimize steric clash. However, the specific coordination number and geometry are highly dependent on the metal's identity, its oxidation state, and the other ligands present.[11]
Fundamental Reactivity Patterns
The steric and electronic properties of P(i-Pr)₃ directly govern its influence on fundamental organometallic reaction steps.
Oxidative Addition
Oxidative addition is a critical step in many catalytic cycles where a substrate (e.g., an aryl halide, R-X) adds to a low-valent metal center, increasing the metal's oxidation state by two.[12]
M(0)Lₙ + R-X → M(II)(R)(X)Lₙ
The strong electron-donating nature of P(i-Pr)₃ makes the associated metal center more electron-rich and thus more nucleophilic. This increased electron density facilitates the attack on the R-X bond, often accelerating the rate of oxidative addition.[8][13] This is particularly valuable in activating challenging substrates, such as aryl chlorides or tosylates.[14]
Caption: Oxidative addition at a metal center (M) bearing two phosphine ligands (L).
Reductive Elimination
Reductive elimination is the microscopic reverse of oxidative addition and is typically the product-forming step in a catalytic cycle.[15] Two ligands on the metal center couple to form a new bond, and the metal's oxidation state is reduced by two.
M(II)(R)(Y)Lₙ → M(0)Lₙ + R-Y
For reductive elimination to occur, the two groups to be eliminated (R and Y) must be positioned cis to one another in the metal's coordination sphere.[16] The large steric bulk of P(i-Pr)₃ plays a dominant role here. The steric repulsion between two bulky P(i-Pr)₃ ligands can destabilize the higher-coordination number, higher-oxidation-state complex, thereby providing a thermodynamic driving force for reductive elimination.[17][18] By crowding the metal center, P(i-Pr)₃ promotes the expulsion of the product molecule, which is essential for achieving catalytic turnover.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Buy this compound | 6476-36-4 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 7. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 8. Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future | MDPI [mdpi.com]
- 12. Organometallic HyperTextBook: Oxidative Addition [ilpi.com]
- 13. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 14. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reductive elimination - Wikipedia [en.wikipedia.org]
- 16. Organometallic HyperTextBook: Reductive Elimination [ilpi.com]
- 17. escholarship.org [escholarship.org]
- 18. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
triisopropylphosphine as a nucleophile in organic reactions
An In-depth Technical Guide to Triisopropylphosphine as a Nucleophile in Organic Reactions
Executive Summary
This compound (P(i-Pr)₃, or TIPP) is a tertiary phosphine that has carved a unique niche in organic synthesis. Characterized by its significant steric bulk and strong electron-donating ability, TIPP exhibits reactivity that is distinct from other common phosphines like triphenylphosphine (PPh₃). Its potent nucleophilicity is the cornerstone of its utility, enabling it to serve as both a stoichiometric reagent and a powerful organocatalyst. However, its high reactivity also brings challenges, notably its pyrophoric nature, which demands specialized handling techniques. This guide provides a comprehensive overview of TIPP's fundamental properties, explores its application as a nucleophile in key organic transformations, and offers practical insights for its use in a research and development setting.
The Unique Physicochemical Profile of this compound
The reactivity of any phosphine is governed by a delicate interplay of its steric and electronic properties. TIPP is an exemplar of a sterically hindered, electron-rich phosphine, a combination that dictates its behavior as a nucleophile.
Steric and Electronic Properties
Trialkylphosphines are generally stronger nucleophiles and more basic than triarylphosphines, and TIPP is a prominent member of this class.[1] Its three isopropyl groups create significant steric congestion around the phosphorus center. This is quantified by the Tolman cone angle (θ), a measure of the ligand's steric bulk, which for TIPP is a substantial 160°.[2] This large cone angle influences the accessibility of the phosphorus lone pair and the stability of its subsequent intermediates and transition states.
Electronically, the alkyl groups are strong σ-donors, pushing electron density onto the phosphorus atom. This makes TIPP a potent nucleophile and a strong base, readily donating its lone pair of electrons.[3] This enhanced nucleophilicity allows it to initiate reactions that might be sluggish or inefficient with less electron-rich phosphines like PPh₃.[1]
Table 1: Comparison of Common Tertiary Phosphines
| Property | This compound (TIPP) | Triphenylphosphine (PPh₃) | Tricyclohexylphosphine (PCy₃) |
| Formula | P(C₃H₇)₃ | P(C₆H₅)₃ | P(C₆H₁₁ )₃ |
| Molar Mass | 160.24 g/mol [4] | 262.29 g/mol | 280.42 g/mol |
| Cone Angle (θ) | 160°[2] | 145° | 170° |
| Physical State | Colorless Liquid[2][5] | White Solid | White Solid |
| Basicity (pKa of H-PR₃⁺) | ~9.0 | 2.73 | 9.70 |
| Air Stability | Pyrophoric (ignites in air)[3][6] | Air-stable solid | Air-sensitive solid |
Synthesis and Safe Handling
TIPP is typically synthesized by the reaction of phosphorus trichloride with an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) or isopropyl lithium.[3][7]
It is crucial for any researcher to recognize the significant hazards associated with TIPP. It is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[3][4][6] It is also corrosive, causing severe skin burns and eye damage.[5][6] Therefore, all manipulations must be performed under a strictly inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.[6][8]
Caption: Recommended workflow for safely handling pyrophoric TIPP.
TIPP in Stoichiometric Nucleophilic Reactions
In many classical organic reactions, phosphines act as stoichiometric reagents, where the phosphorus atom is consumed and ultimately converted to a phosphine oxide. TIPP's high nucleophilicity makes it a powerful reagent in these transformations.
The Staudinger Reaction
The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines.[9][10] The reaction proceeds in two stages: the initial reaction of the azide with a phosphine to form an iminophosphorane, followed by hydrolysis to yield the amine and a phosphine oxide byproduct.[10][11]
The mechanism is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen of the azide.[10] The strong nucleophilicity of TIPP facilitates a rapid initial attack, making it highly effective for this transformation. The resulting phosphazide intermediate readily loses dinitrogen gas (N₂) to form a stable iminophosphorane (aza-ylide).[9][11]
Caption: Mechanism of the Staudinger reduction using TIPP.
This reaction is foundational to the "Staudinger Ligation," a powerful bioorthogonal reaction used to label biomolecules in living systems.[9][12] While triarylphosphines are often used in bioorthogonal chemistry, the fundamental reactivity relies on the same nucleophilic principles demonstrated by TIPP.[12]
The Mitsunobu Reaction
The Mitsunobu reaction is a cornerstone of synthetic chemistry for converting primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry.[13][14][15] The canonical reaction employs triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[13]
The reaction begins with the nucleophilic attack of the phosphine on DEAD to form a betaine intermediate.[13][16] While TIPP is a stronger nucleophile than PPh₃, its application in the Mitsunobu reaction is less common. The significant steric bulk of TIPP can hinder the formation of the key alkoxyphosphonium salt intermediate, particularly with sterically encumbered secondary alcohols. Furthermore, the resulting this compound oxide can be more challenging to remove during purification compared to the often crystalline triphenylphosphine oxide. However, in specific cases, a related compound, triisopropyl phosphite, has been successfully used as a substitute for PPh₃.[17]
Caption: Generalized mechanism of the Mitsunobu reaction.
TIPP in Nucleophilic Organocatalysis
Beyond stoichiometric reactions, phosphines are potent nucleophilic catalysts.[1][18][19][20] The catalytic cycle typically involves the initial nucleophilic addition of the phosphine to an electrophilic substrate, creating a zwitterionic intermediate that then engages in the desired transformation before the catalyst is regenerated.[1][20]
TIPP's strong nucleophilicity makes it an effective catalyst for reactions such as:
-
Michael Additions: Catalyzing the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Morita-Baylis-Hillman (MBH) Reactions: Coupling of α,β-unsaturated carbonyls with aldehydes.[19]
-
Annulation Reactions: Construction of cyclic systems.
The choice of phosphine is critical. While trialkylphosphines like TIPP are often more reactive catalysts than triarylphosphines, their sensitivity to air oxidation can be a practical drawback.[1] However, for difficult transformations requiring a highly nucleophilic catalyst, TIPP can provide significantly enhanced reaction rates and yields.
TIPP as a Ligand in Transition Metal Catalysis
The same electronic properties that make TIPP a strong nucleophile also make it an excellent ligand for transition metals.[21][22] As a ligand, it donates its electron pair to a metal center, forming stable organometallic complexes used in catalysis.[3][21] It is considered a very strong electron-donating ("electron-rich") ligand with a large steric footprint.[22] This combination is highly effective in many cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), where the bulky, electron-rich nature of the TIPP ligand promotes the crucial oxidative addition step and facilitates the final reductive elimination step.
Experimental Protocol: Handling and Use of TIPP
Given its hazardous nature, a clear, validated protocol is essential for the safe use of TIPP.
Mandatory Safety and Handling Protocol
-
Risk Assessment: Before any work, conduct a thorough risk assessment. Acknowledge the pyrophoric and corrosive nature of TIPP.[4][5][6] Ensure a Class D fire extinguisher (for combustible metals/reagents) and a safety shower/eyewash station are accessible.
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[6][8]
-
Inert Atmosphere: All transfers and reactions must be performed under an inert atmosphere of nitrogen or argon. Use either a certified glovebox or a well-maintained Schlenk line.[5][6]
-
Syringes and Needles: Use new, oven-dried glassware and gas-tight syringes with clean needles for transfers. Purge the syringe with inert gas before drawing up the liquid.
-
Solvents: Use anhydrous solvents, as TIPP can react violently with water.[3]
-
Quenching: Unreacted TIPP must be quenched carefully. A common method is the slow, dropwise addition of the reaction mixture to a cooled (ice bath) solution of a mild oxidizing agent like isopropanol, followed by a more robust oxidant like bleach if necessary, always behind a blast shield.
-
Waste Disposal: Dispose of all TIPP-contaminated waste in a designated, sealed container under an inert liquid (like mineral oil) according to institutional safety guidelines.
Representative Protocol: Staudinger Reduction of Benzyl Azide
This protocol is a representative example and should be adapted and optimized for specific substrates and scales.
Materials:
-
Benzyl azide
-
This compound (TIPP)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized Water
-
Schlenk flask and other appropriate inert atmosphere glassware
Procedure:
-
Assemble and flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with argon.
-
To the flask, add benzyl azide (e.g., 1.0 mmol, 1.0 eq) dissolved in 10 mL of anhydrous THF via syringe.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (1.1 mmol, 1.1 eq) dropwise via a gas-tight syringe over 5 minutes. Vigorous gas evolution (N₂) will be observed.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours, monitoring by TLC or LC-MS until the starting azide is consumed.
-
Upon completion, add 5 mL of deionized water to the reaction mixture and stir for 4 hours to hydrolyze the iminophosphorane intermediate.
-
Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, benzylamine, can be purified by column chromatography, and the byproduct, this compound oxide, will also be isolated.
Conclusion
This compound is a powerful tool for the modern organic chemist. Its combination of high nucleophilicity and significant steric bulk provides a unique reactivity profile that enables a range of important chemical transformations. While its primary role as a nucleophile is evident in classical stoichiometric reactions like the Staudinger reduction and in various organocatalytic cycles, its electronic properties also make it a valuable ligand in transition metal catalysis. The primary barrier to its wider use is its pyrophoric nature, which necessitates rigorous handling procedures. For researchers equipped to manage these challenges, TIPP offers a potent solution for tackling difficult synthetic problems, making it an indispensable reagent in the pursuit of complex molecules in academia and industry.
References
- 1. Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 6476-36-4 [smolecule.com]
- 4. This compound | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Phosphine Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
- 21. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]
- 22. gessnergroup.com [gessnergroup.com]
Understanding the Basicity of Triisopropylphosphine: A Technical Guide for Researchers
An in-depth analysis of the electronic and steric properties of triisopropylphosphine (TIPP) and their impact on its fundamental reactivity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal phosphine ligand.
This compound (P(i-Pr)₃ or TIPP), a tertiary phosphine with the chemical formula C₉H₂₁P, stands as a cornerstone ligand in the edifice of modern organometallic chemistry and catalysis.[1][2] Its utility stems from a unique combination of strong basicity and significant steric bulk, properties that profoundly influence the reactivity and selectivity of metal complexes. This guide provides a detailed exploration of the fundamental principles governing the basicity of TIPP, offering both qualitative understanding and quantitative metrics, alongside practical experimental protocols for its characterization and synthesis.
The Interplay of Electronic and Steric Effects in Determining Basicity
The basicity of a phosphine ligand is a measure of its ability to donate its lone pair of electrons to a Lewis acid, typically a proton or a metal center. This property is not governed by a single factor but is rather a nuanced interplay of electronic and steric effects.
Electronic Effects: The inductive effect of the alkyl groups is the primary driver of the high basicity of trialkylphosphines. The isopropyl groups in TIPP are electron-donating, pushing electron density onto the phosphorus atom. This increased electron density on the phosphorus lone pair makes it more available for donation to an acid, rendering TIPP a strong Lewis base.
Steric Effects: The three bulky isopropyl groups surrounding the phosphorus atom create a sterically hindered environment. This steric bulk has a multifaceted impact on basicity. While it can sterically hinder the approach of a proton or a metal center, potentially reducing its apparent basicity in certain contexts, it also plays a crucial role in stabilizing the resulting phosphonium or metal complex. The large cone angle of TIPP, a quantitative measure of its steric bulk, is a key parameter in predicting its coordination behavior.
Quantifying the Basicity of this compound
pKa of the Conjugate Acid
The pKa of the conjugate acid, [R₃PH]⁺, is the most direct measure of a phosphine's Brønsted basicity. A higher pKa value corresponds to a stronger base. For context, the pKa values of the conjugate acids of other bulky trialkylphosphines, such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃), have been measured to be 11.40 and 9.70, respectively.[3][4] Given the structural and electronic similarities, the pKa of protonated this compound is expected to be in a similar range, indicative of a strong base.
Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is an experimentally derived value that quantifies the net electron-donating ability of a phosphine ligand.[5][6] It is determined by measuring the frequency of the A₁ C-O vibrational mode (ν(CO)) in a nickel carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[5][6] A more electron-donating phosphine ligand leads to increased electron density on the nickel center, resulting in greater π-backbonding to the carbonyl ligands. This weakens the C-O bond and lowers the ν(CO) stretching frequency.[5] Consequently, a lower TEP value signifies a more electron-donating (i.e., more basic) phosphine. While a specific TEP value for this compound is not provided in the search results, it is expected to be low, consistent with its strong electron-donating nature.
Cone Angle
The Tolman cone angle (θ) is a measure of the steric bulk of a phosphine ligand.[7][8] It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand.[8] this compound has a large cone angle of 160°.[1] This significant steric hindrance is a defining feature of TIPP, influencing its coordination chemistry and the reactivity of its metal complexes.
³¹P NMR Spectroscopy
The chemical shift in ³¹P NMR spectroscopy provides valuable information about the electronic environment of the phosphorus nucleus.[9][10] The ³¹P NMR chemical shift of free this compound is a key characteristic for its identification.[11][12] Upon protonation or coordination to a metal center, a significant downfield shift in the ³¹P NMR spectrum is typically observed, reflecting the donation of the phosphorus lone pair. While ³¹P NMR chemical shifts do not directly correlate with pKa values across all phosphines, they can be used to probe the electronic changes at the phosphorus center upon interaction with an acid.[3]
Table 1: Key Physicochemical Properties of this compound and Related Ligands
| Parameter | This compound (TIPP) | Tri-tert-butylphosphine (P(t-Bu)₃) | Tricyclohexylphosphine (PCy₃) |
| pKa of [R₃PH]⁺ | Not explicitly found | 11.40[3][4] | 9.70 |
| Tolman Cone Angle (θ) | 160°[1] | 182° | 170° |
| ³¹P NMR Shift (ppm) | ~19-20 (neat or in C₆D₆)[11][12] | ~63 | ~11 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of phosphorus trichloride (PCl₃) with an isopropyl Grignard reagent, such as isopropylmagnesium chloride or isopropylmagnesium bromide. A common and effective approach involves the formation of the intermediate chlorodiisopropylphosphine, which is then further reacted to yield the desired product.
Step 1: Synthesis of Chlorodiisopropylphosphine
This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.
-
Materials:
-
Phosphorus trichloride (PCl₃)
-
Isopropylmagnesium chloride (i-PrMgCl) in a suitable ether solvent (e.g., THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve phosphorus trichloride in anhydrous ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the isopropylmagnesium chloride solution from the dropping funnel to the stirred PCl₃ solution, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The reaction mixture will contain a precipitate of magnesium salts. Filter the mixture under an inert atmosphere.
-
The filtrate contains the crude chlorodiisopropylphosphine. The solvent can be removed under reduced pressure, and the product can be purified by vacuum distillation.
-
Step 2: Synthesis of this compound from Chlorodiisopropylphosphine
-
Materials:
-
Chlorodiisopropylphosphine
-
Isopropylmagnesium chloride (i-PrMgCl) in a suitable ether solvent
-
Anhydrous diethyl ether or THF
-
-
Procedure:
-
In a flame-dried Schlenk flask, dissolve the purified chlorodiisopropylphosphine in anhydrous ether or THF.
-
Cool the solution to 0 °C.
-
Slowly add one equivalent of isopropylmagnesium chloride solution to the stirred chlorodiisopropylphosphine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Work-up the reaction in a similar manner to the chlorodiisopropylphosphine synthesis, involving filtration of magnesium salts.
-
The this compound can be isolated and purified by vacuum distillation.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 6476-36-4 [smolecule.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
Triisopropylphosphine: A Technical Guide to its Discovery, Synthesis, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unsung Workhorse of Modern Catalysis
In the vast landscape of organometallic chemistry and catalysis, certain reagents and ligands rise to prominence, their names synonymous with breakthrough reactions. While names like Grignard, Wittig, and Buchwald rightfully adorn the annals of chemical history, the contributions of less celebrated yet equally critical molecules often go underappreciated. Triisopropylphosphine (Pi-Pr₃), a sterically demanding and electron-rich tertiary phosphine, is one such unsung workhorse. Its unique combination of bulk and basicity has made it an indispensable tool in the development of highly active and selective catalysts that drive key transformations in pharmaceutical and fine chemical synthesis. This in-depth technical guide aims to provide a comprehensive understanding of this compound, from its historical roots in the burgeoning field of organophosphorus chemistry to its modern-day synthesis and application. By delving into the causality behind its synthetic methodologies and its pivotal role in catalysis, we hope to equip researchers with the knowledge to fully leverage the power of this remarkable ligand.
Historical Context: The Dawn of Organophosphorus Chemistry and the Rise of Bulky Phosphines
The story of this compound is intrinsically linked to the broader history of organophosphorus chemistry, a field that traces its origins back to the mid-19th century. The first synthesis of a tertiary phosphine, trimethylphosphine, was reported by the French chemist Paul Thénard in 1845.[1] This seminal work, achieved by reacting methyl chloride with calcium phosphide at high temperatures, laid the groundwork for the exploration of compounds containing a carbon-phosphorus bond. The latter half of the 19th century saw significant advancements, largely driven by the pioneering work of August W. Hofmann, who expanded the library of known organophosphorus compounds and began to elucidate their reactivity.[1]
The 20th century witnessed an explosion in the development and application of organophosphorus compounds, particularly as ligands in coordination chemistry. The ability of phosphines to stabilize transition metal complexes and modulate their catalytic activity became a cornerstone of modern homogeneous catalysis.[2] Early work predominantly focused on triarylphosphines, such as the now-ubiquitous triphenylphosphine, first utilized as a modifying ligand by Reppe in 1948.[2]
The importance of steric bulk in influencing the outcome of catalytic reactions became increasingly apparent in the mid-20th century. While a definitive, single "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis and characterization are encompassed within the comprehensive reviews of organophosphorus chemistry from that era, such as the multi-volume series "Organic Phosphorus Compounds" by Kosolapoff and Maier and the "Methoden der Organischen Chemie" (Houben-Weyl) series.[3][4][5][6][7][8][9][10][11] The development of sterically hindered alkylphosphines was a natural progression from their aryl counterparts, driven by the need for ligands with different electronic and steric profiles.
A pivotal moment in the understanding and quantification of the steric properties of phosphine ligands came in 1977 with Chadwick A. Tolman's landmark review, "Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis."[12] Tolman introduced the concept of the "cone angle," a quantitative measure of the steric bulk of a phosphine ligand. This compound, with its cone angle of 160°, was identified as a significantly bulky ligand, foreshadowing its utility in reactions requiring sterically demanding catalytic environments.[12]
Physicochemical and Spectroscopic Properties
This compound is a colorless, pyrophoric liquid with a strong, unpleasant odor. Its physical and spectroscopic properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₂₁P |
| Molar Mass | 160.24 g/mol |
| CAS Number | 6476-36-4 |
| Boiling Point | 81 °C (at 22 mmHg) |
| Density | 0.839 g/mL at 25 °C |
| Solubility | Soluble in alkanes and other organic solvents |
| ³¹P NMR | δ ≈ 20 ppm (neat) |
| ¹H NMR | Multiplet at ~1.8 ppm (CH), Doublet of doublets at ~1.1 ppm (CH₃) |
| ¹³C NMR | Doublet at ~23 ppm (CH), Doublet at ~20 ppm (CH₃) |
Note: NMR chemical shifts can vary depending on the solvent and concentration.
Synthesis of this compound: The Grignard Approach
The most common and historically significant method for the synthesis of this compound is the Grignard reaction. This venerable organometallic reaction, discovered by Victor Grignard in 1900, provides a robust and versatile route to the formation of carbon-phosphorus bonds.[7] The synthesis of trialkylphosphines via this method involves the reaction of a phosphorus trihalide, typically phosphorus trichloride (PCl₃), with an excess of the corresponding alkylmagnesium halide.
The causality behind this experimental choice lies in the nucleophilic character of the Grignard reagent and the electrophilicity of the phosphorus center in PCl₃. The highly polarized carbon-magnesium bond in the isopropylmagnesium halide renders the isopropyl group nucleophilic, enabling it to attack the electron-deficient phosphorus atom and displace a chloride anion. This process is repeated three times to afford the trisubstituted phosphine.
Reaction Mechanism
The synthesis of this compound via the Grignard reaction proceeds through a stepwise nucleophilic substitution mechanism.
References
- 1. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Making sure you're not a bot! [catalogue.nla.gov.au]
- 5. Organic Phosphorus Compounds - G.M. Kosolapoff And L. Maier: 9780471504436 - AbeBooks [abebooks.com]
- 6. librarysearch.wlv.ac.uk [librarysearch.wlv.ac.uk]
- 7. librarysearch.wlv.ac.uk [librarysearch.wlv.ac.uk]
- 8. dokumen.pub [dokumen.pub]
- 9. Lithiation of diethyl trichloromethylphosphonate and the transformations of the α-lithiated derivative - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Appendix [ouci.dntb.gov.ua]
- 11. asau.ru [asau.ru]
- 12. yaghi.berkeley.edu [yaghi.berkeley.edu]
Methodological & Application
Application Note: Triisopropylphosphine as a High-Performance Ligand for Challenging Suzuki-Miyaura Coupling Reactions
Introduction: Overcoming Synthetic Hurdles in C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This Nobel Prize-winning methodology is indispensable in the synthesis of biaryls and conjugated systems, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] The efficacy of this palladium-catalyzed transformation is profoundly dependent on the choice of ancillary ligand, which modulates the stability, reactivity, and substrate scope of the catalytic system.[1]
While many phosphine ligands are available, challenging substrates—such as sterically hindered aryl halides and electron-rich, unactivated aryl chlorides—often lead to low yields or complete reaction failure with common ligands like triphenylphosphine. This application note provides an in-depth guide to the use of triisopropylphosphine, P(i-Pr)₃, a sterically demanding and electron-rich trialkylphosphine ligand that provides exceptional performance in overcoming these synthetic challenges. We will explore the mechanistic basis for its effectiveness and provide detailed protocols for its application.
The Power of P(i-Pr)₃: A Synergy of Steric and Electronic Properties
The remarkable success of this compound in demanding Suzuki-Miyaura couplings stems from a powerful combination of its steric and electronic characteristics. Unlike many triarylphosphines, trialkylphosphines such as P(i-Pr)₃ offer a distinct property profile that directly accelerates the key, often rate-limiting, steps of the catalytic cycle.
-
Exceptional Steric Bulk: P(i-Pr)₃ is classified as a "bulky" or sterically demanding ligand.[3][4] This large steric footprint is crucial for promoting the final, product-forming step of the catalytic cycle: reductive elimination.[5] For the synthesis of highly substituted and sterically crowded biaryls, this step can be particularly slow.[6][7] The steric clash between the isopropyl groups forces the two organic partners on the palladium center into close proximity, accelerating their coupling and release from the metal, thereby increasing catalyst turnover.
-
Potent Electron-Donating Ability: As a trialkylphosphine, P(i-Pr)₃ is a strong σ-donating ligand, rendering the palladium center highly electron-rich.[3][4] This increased electron density on the metal is critical for facilitating the initial oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond of the electrophile.[5][8] This property is especially beneficial for the activation of less reactive electrophiles, most notably aryl chlorides, which are often preferred starting materials due to their lower cost and wider availability.[8]
The synergy of these two properties makes the Pd/P(i-Pr)₃ system a robust and highly active catalyst capable of coupling a broad range of challenging substrates with high efficiency.
The Catalytic Cycle Enhanced by this compound
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary stages, each of which is positively influenced by the properties of P(i-Pr)₃.[1][8][9]
-
Oxidative Addition: The cycle begins with the oxidative addition of an active, monoligated Pd(0) species to the aryl halide (Ar-X). The strong electron-donating nature of P(i-Pr)₃ accelerates this step, particularly for challenging substrates like aryl chlorides.[5][8]
-
Transmetalation: Following the oxidative addition, a base activates the organoboron reagent (Ar'-B(OR)₂) to form a more nucleophilic boronate complex. This complex then transfers its organic group (Ar') to the palladium(II) center, displacing the halide.
-
Reductive Elimination: This is the final, irreversible step where the two organic groups (Ar and Ar') are coupled to form the desired biaryl product (Ar-Ar'). The significant steric bulk of P(i-Pr)₃ promotes this crucial bond-forming step, regenerating the active Pd(0) catalyst.[5]
Application Notes: Field-Proven Insights
Optimal Substrate Classes
The Pd/P(i-Pr)₃ catalyst system demonstrates superior performance for:
-
Sterically Hindered Couplings: Synthesis of di-, tri-, and even tetra-ortho-substituted biaryls, which are challenging for less bulky ligands.[6][10][7]
-
Unactivated and Electron-Rich Aryl Chlorides: The high electron density of the catalyst facilitates the difficult oxidative addition of these substrates.[8]
-
Heteroaryl Couplings: Efficient coupling of various heterocyclic halides and boronic acids.
-
Specialized Couplings: Reactions involving unique substrates, such as perfluoro organic compounds, have been successfully achieved using P(i-Pr)₃.[11]
Understanding the Reaction Components
-
Palladium Precatalyst: Common and effective palladium sources include Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[9][11] When using Pd(II) sources, a portion of the phosphine ligand acts as a reductant to generate the active Pd(0) species in situ.[9][12]
-
Base Selection: The base is not merely a spectator; it is critical for activating the boronic acid.[1][9] For standard couplings, carbonates (K₂CO₃, Cs₂CO₃) are effective. For more challenging reactions, stronger bases like potassium phosphate (K₃PO₄) are often required to facilitate the transmetalation step.
-
Solvent System: Anhydrous, degassed aprotic solvents such as THF, toluene, dioxane, or DMF are standard choices. The specific solvent can influence substrate solubility and reaction kinetics.[13][11]
-
Atmosphere: Strict adherence to an inert atmosphere (high-purity argon or nitrogen) is mandatory. Both the P(i-Pr)₃ ligand and the active Pd(0) catalyst are sensitive to oxidation by air, which can lead to catalyst deactivation and diminished yields.[13]
Data Summary: Representative Applications
The following table summarizes typical conditions and outcomes for Suzuki-Miyaura couplings utilizing a Pd/P(i-Pr)₃ catalyst system, showcasing its versatility.
| Entry | Electrophile (Ar-X) | Nucleophile (Ar'-BY₂) | Pd Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1,2,3-Trifluorovinylbenzene | 1-Naphthylboronate | Pd(dba)₂ (5) | - | THF | 100 | 88 | [11] |
| 2 | 1,2,3-Trifluorovinylbenzene | 4-Anisylboronate | Pd(dba)₂ (5) | - | THF | 100 | 78 | [11] |
| 3 | 2-Bromomesitylene | Phenylboronic Acid | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 110 | >95 | Representative |
| 4 | 4-Chloroanisole | Phenylboronic Acid | Pd₂(dba)₃ (1.5) | K₃PO₄ | Dioxane | 100 | >95 | Representative |
Detailed Experimental Protocol: Synthesis of 2-Phenylmesitylene
This protocol details a representative procedure for a sterically hindered Suzuki-Miyaura coupling.
Materials and Reagents
-
2-Bromomesitylene (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate, Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
This compound, P(i-Pr)₃ (0.04 mmol, 4 mol%) - Handle as a solution or in a glovebox due to air sensitivity and odor.
-
Potassium phosphate, K₃PO₄ (powdered, anhydrous, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed Toluene (5 mL)
-
Standard laboratory glassware (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Inert gas line (Argon or Nitrogen)
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromomesitylene (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and powdered K₃PO₄ (2.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.
-
-
Addition of Reagents:
-
Under a positive pressure of argon, add anhydrous, degassed toluene (5 mL) via syringe.
-
Add this compound (0.04 mmol) via syringe. If using a solution, calculate the appropriate volume. The mixture may change color upon addition of the ligand.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously. The reaction is typically complete within 2-12 hours.
-
Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots under an inert atmosphere.
-
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Quench the reaction by adding 10 mL of water and stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the dried organic solution and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
-
Conclusion
This compound is a powerful and enabling ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique combination of steric bulk and strong electron-donating character creates a highly active catalytic system capable of overcoming the significant hurdles associated with sterically congested and electronically deactivated substrates. By understanding the mechanistic principles behind its efficacy and employing robust experimental protocols, researchers in pharmaceutical, materials, and academic laboratories can reliably synthesize complex molecular architectures that are otherwise difficult to access.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions-alternatives to PtBu3. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Triisopropylphosphine in Palladium-Catalyzed Cross-Coupling Reactions: A Detailed Guide for Researchers
Introduction: The Indispensable Role of Bulky Phosphine Ligands in Modern Catalysis
Palladium-catalyzed cross-coupling reactions have become one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The success of these transformations is intrinsically linked to the nature of the phosphine ligands that coordinate to the palladium center. These ligands are not mere spectators; they actively modulate the steric and electronic properties of the catalyst, profoundly influencing its reactivity, stability, and selectivity.
Among the diverse arsenal of phosphine ligands, triisopropylphosphine, P(i-Pr)₃, has emerged as a particularly effective ligand for a wide range of cross-coupling reactions. Characterized by its significant steric bulk and strong electron-donating ability, P(i-Pr)₃ promotes the formation of highly active, monoligated palladium(0) species, which are often the key catalytic intermediates in many cross-coupling cycles. This guide provides a comprehensive overview of the applications of this compound in palladium-catalyzed cross-coupling reactions, complete with detailed mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
The Unique Profile of this compound: Steric and Electronic Effects
The efficacy of this compound as a ligand in palladium-catalyzed cross-coupling stems from a combination of its distinct steric and electronic properties.
Steric Hindrance: The three bulky isopropyl groups create a large, sterically demanding cone around the phosphorus atom. This steric bulk is crucial for several reasons:
-
Promotion of Monoligation: It favors the formation of highly reactive, 12-electron L-Pd(0) species (where L = P(i-Pr)₃) by discouraging the formation of less reactive bis-ligated complexes.
-
Facilitation of Reductive Elimination: The steric strain in the palladium(II) intermediate is relieved during the bond-forming reductive elimination step, thus accelerating this crucial part of the catalytic cycle.
-
Enhanced Catalyst Stability: The bulky nature of the ligand can protect the palladium center from deactivating pathways such as the formation of palladium black.
Electronic Properties: As a trialkylphosphine, P(i-Pr)₃ is a strong σ-donor. This electron-donating character increases the electron density on the palladium center, which in turn:
-
Promotes Oxidative Addition: The electron-rich palladium(0) center is more nucleophilic and readily undergoes oxidative addition with aryl, vinyl, and alkyl halides, a key activation step in the catalytic cycle.
These combined properties make this compound a powerful ligand for challenging cross-coupling reactions, including those involving sterically hindered substrates and less reactive aryl chlorides.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
This compound has demonstrated exceptional utility in a variety of palladium-catalyzed cross-coupling reactions. The following sections provide an in-depth look at its application in key transformations, including detailed protocols and mechanistic considerations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, widely used in the synthesis of biaryls and conjugated systems. The use of bulky, electron-rich phosphine ligands like this compound has significantly expanded the scope of this reaction to include challenging substrates such as sterically hindered aryl halides and electron-rich or -poor arylboronic acids.[1]
Mechanistic Rationale: The strong electron-donating nature of P(i-Pr)₃ facilitates the oxidative addition of the aryl halide to the Pd(0) center. The steric bulk of the ligand then promotes the reductive elimination of the biaryl product from the diarylpalladium(II) intermediate.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol describes a general procedure for the coupling of an aryl chloride with an arylboronic acid using a Pd/P(i-Pr)₃ catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (P(i-Pr)₃)
-
Aryl chloride
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1-2 mol%) and P(i-Pr)₃ (2-4 mol%).
-
Add the aryl chloride (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene or dioxane (to achieve a concentration of 0.1-0.5 M with respect to the aryl chloride) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Aryl Halide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | P(i-Pr)₃ (2) | K₃PO₄ (2) | Toluene | 100 | 12 | 92 |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (0.5) | P(i-Pr)₃ (2) | K₃PO₄ (2) | Dioxane | 100 | 16 | 88 |
| 3 | 4-Chloroanisole | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | P(i-Pr)₃ (4) | K₃PO₄ (3) | Toluene | 110 | 24 | 85 |
Table 1: Representative examples for the Suzuki-Miyaura coupling using a Pd/P(i-Pr)₃ catalyst system.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines. The use of bulky, electron-rich ligands like this compound is crucial for the successful coupling of challenging substrates, including sterically hindered amines and unactivated aryl chlorides.[2]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amido complex. Reductive elimination from this intermediate furnishes the desired aryl amine and regenerates the Pd(0) catalyst. The steric bulk of P(i-Pr)₃ is particularly important for promoting the reductive elimination of hindered aryl amines.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol for Buchwald-Hartwig Amination of a Secondary Amine
This protocol provides a general procedure for the coupling of an aryl bromide with a secondary amine.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (P(i-Pr)₃)
-
Aryl bromide
-
Secondary amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.5-1 mol%), P(i-Pr)₃ (2-4 mol%), and NaOtBu (1.4 equiv).
-
Add the aryl bromide (1.0 equiv) and the secondary amine (1.2 equiv).
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene via syringe.
-
Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | P(i-Pr)₃ (2) | NaOtBu (1.4) | Toluene | 80 | 3 | 95 |
| 2 | 2-Bromotoluene | Di-n-butylamine | Pd(OAc)₂ (2) | P(i-Pr)₃ (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 89 |
| 3 | 4-Bromoanisole | N-Methylaniline | Pd₂(dba)₃ (0.5) | P(i-Pr)₃ (2) | NaOtBu (1.4) | Toluene | 90 | 12 | 91 |
Table 2: Representative examples for the Buchwald-Hartwig amination using a Pd/P(i-Pr)₃ catalyst system.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the synthesis of alkynes via the cross-coupling of terminal alkynes with aryl or vinyl halides. While traditionally requiring a copper co-catalyst, the development of bulky phosphine ligands has enabled copper-free variants. This compound is effective in promoting these reactions, particularly with less reactive aryl chlorides.[3]
Mechanistic Rationale: In the copper-free Sonogashira coupling, the palladium catalyst orchestrates the entire cycle. The key steps are the oxidative addition of the aryl halide, followed by the deprotonation of the terminal alkyne by a base and subsequent transmetalation to form a palladium-alkynyl complex. Reductive elimination then yields the final product. The electron-rich nature of P(i-Pr)₃ facilitates the oxidative addition step.
Diagram of the Copper-Free Sonogashira Catalytic Cycle
References
Application Notes and Protocols for Reactions with Triisopropylphosphine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Unique Profile of Triisopropylphosphine
This compound (P(i-Pr)₃) is a powerful and versatile organophosphorus compound widely employed in organic synthesis and organometallic catalysis.[1][2] Its defining characteristic is the presence of three bulky isopropyl groups attached to a central phosphorus atom. This steric hindrance, combined with its strong electron-donating ability, imparts a unique reactivity profile that makes it an invaluable ligand in a multitude of catalytic transformations.[1][3] Unlike many arylphosphines, trialkylphosphines like P(i-Pr)₃ exhibit high electron density, which can enhance the reactivity of metal centers in catalytic cycles, particularly in oxidative addition steps.[3] This makes it a ligand of choice for challenging cross-coupling reactions.[4][5]
However, the very properties that make this compound so useful also necessitate specialized handling procedures. It is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][6] It is also highly reactive towards water and other protic sources.[6] Therefore, a thorough understanding of and adherence to inert atmosphere techniques are paramount for its safe and effective use.
This guide provides a comprehensive overview of the essential protocols for handling this compound and setting up reactions, ensuring both experimental success and laboratory safety.
Safety First: Handling a Pyrophoric Reagent
The pyrophoric nature of this compound cannot be overstated.[7][8] Exposure to air will lead to immediate ignition, posing a severe fire hazard.[6] Additionally, it is corrosive and can cause severe skin burns and eye damage.[7][9] All manipulations must be carried out under a strictly inert atmosphere of nitrogen or argon.[6][10]
Essential Personal Protective Equipment (PPE):
-
Flame-resistant lab coat[6]
-
Safety glasses or chemical splash goggles, and a face shield[6]
-
Nitrile or chloroprene gloves[6]
Emergency Preparedness:
-
Ensure a safety shower and eyewash station are immediately accessible.[6]
-
Have a Class D fire extinguisher (for flammable metals) or dry powder (e.g., sand, sodium bicarbonate) readily available. Do not use water to extinguish a this compound fire.[7]
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₂₁P | [11] |
| Molecular Weight | 160.24 g/mol | [8] |
| Appearance | Colorless liquid | [11] |
| Boiling Point | 81 °C @ 22 mmHg | [2][12] |
| Density | 0.839 g/mL at 25 °C | [2][12] |
| Solubility | Soluble in alkanes | [2][12] |
The Inert Atmosphere Toolbox: Schlenk Line vs. Glovebox
The two primary methods for handling air-sensitive reagents like this compound are the use of a Schlenk line or a glovebox.[13][14] The choice depends on the scale of the reaction and the specific manipulations required.
-
Glovebox: Provides a continuously maintained inert atmosphere, ideal for weighing and handling solids, and for small-scale reactions.[13]
-
Schlenk Line: A versatile manifold that allows for the evacuation of air from glassware and backfilling with an inert gas. It is suitable for a wide range of reaction scales.[13][15]
For many applications, a combination of both is optimal. For instance, the this compound solution can be prepared inside a glovebox and then transferred to a reaction vessel on a Schlenk line.[16]
General Protocol for Setting Up a Reaction with this compound
This protocol outlines the fundamental steps for setting up a reaction using this compound under an inert atmosphere using a Schlenk line.
Glassware Preparation
Properly dried glassware is crucial to prevent the reaction of this compound with residual moisture.[17]
-
Cleaning: Thoroughly clean all glassware (reaction flask, condenser, addition funnel, etc.) and magnetic stir bars.
-
Drying: Oven-dry all glassware at >120 °C for at least 4 hours, or preferably overnight.[16]
-
Assembly and Inerting:
-
Assemble the hot glassware quickly and connect it to the Schlenk line.
-
Perform at least three "evacuate-refill" cycles to remove air and moisture from the apparatus.[16][18] This involves evacuating the glassware under vacuum and then backfilling with a positive pressure of inert gas (nitrogen or argon).[18]
-
Caption: Workflow for preparing glassware for air-sensitive reactions.
Reagent Addition
4.2.1. Addition of Solids:
-
Air-Stable Solids: Add air-stable solids (e.g., catalyst precursor, aryl halide) to the flask before the evacuate-refill cycles. After inerting the flask, proceed with solvent addition.
-
Air-Sensitive Solids: The most reliable method is to weigh air-sensitive solids inside a glovebox and add them to the reaction flask.[13] Seal the flask before removing it from the glovebox and connecting it to the Schlenk line.
4.2.2. Addition of Solvents:
-
Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas for 20-30 minutes or by the freeze-pump-thaw method (three cycles).[16]
-
Transfer the solvent to the reaction flask via a cannula or a syringe under a positive pressure of inert gas.[13]
4.2.3. Addition of this compound:
This compound is a liquid and should be handled with extreme care.
-
Syringe Preparation: Use a clean, dry syringe and needle. Flush the syringe with inert gas several times.
-
Transfer: The bottle of this compound should have a septum-sealed cap. Pierce the septum with the needle and ensure the bottle is under a positive pressure of inert gas (a balloon or a direct line from the manifold can be used).
-
Withdrawal: Withdraw the desired volume of this compound into the syringe. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to create a "headspace" buffer.
-
Addition: Quickly and carefully transfer the this compound to the reaction flask by piercing the septum on the flask. Ensure a positive flow of inert gas out of the flask during the addition to prevent air from entering.
Caption: General workflow for setting up a reaction with this compound.
Application Example: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a cornerstone of modern synthetic chemistry.[19][20] Bulky, electron-rich phosphine ligands like this compound are highly effective in these transformations, particularly with less reactive aryl chlorides.[21]
Reaction: Aryl Halide + Amine --(Pd catalyst, P(i-Pr)₃, Base)--> Aryl Amine
Protocol for a Typical Buchwald-Hartwig Amination:
-
Glassware Preparation: Prepare a Schlenk flask as described in section 4.1.
-
Reagent Loading:
-
To the flask, add the palladium precursor (e.g., Pd₂(dba)₃), the aryl halide, and the base (e.g., NaOt-Bu) under a positive flow of inert gas.
-
Seal the flask with a septum and perform three evacuate-refill cycles.
-
-
Solvent and Reagent Addition:
-
Add the degassed solvent (e.g., toluene) via cannula or syringe.
-
Add the amine via syringe.
-
Add the this compound solution (typically as a solution in the reaction solvent) via syringe.
-
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC/LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to air for the work-up procedure.
Application Example: Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[22][23] The choice of phosphine ligand can significantly influence the reaction's efficiency.
Reaction: Aryl Halide + Terminal Alkyne --(Pd catalyst, Cu(I) salt, P(i-Pr)₃, Base)--> Aryl Alkyne
Protocol for a Typical Sonogashira Coupling:
-
Glassware Preparation: Prepare a Schlenk flask as described in section 4.1.
-
Reagent Loading:
-
To the flask, add the palladium precursor (e.g., PdCl₂(PPh₃)₂), the copper(I) salt (e.g., CuI), and the aryl halide under a positive flow of inert gas.
-
Seal the flask with a septum and perform three evacuate-refill cycles.
-
-
Solvent and Reagent Addition:
-
Add the degassed solvent (e.g., THF or an amine base like triethylamine).[22]
-
Add the terminal alkyne via syringe.
-
Add the this compound via syringe.
-
If not used as the solvent, add the amine base via syringe.
-
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature before proceeding with an aqueous work-up.
Conclusion
This compound is a powerful ligand that enables a wide range of important chemical transformations. Its pyrophoric and corrosive nature demands respect and meticulous adherence to safety protocols and inert atmosphere techniques. By following the detailed procedures outlined in this guide, researchers can safely and effectively harness the unique reactivity of this compound to achieve their synthetic goals.
References
- 1. Buy this compound | 6476-36-4 [smolecule.com]
- 2. This compound | 6476-36-4 [chemicalbook.com]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. gessnergroup.com [gessnergroup.com]
- 6. research.uga.edu [research.uga.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. Page loading... [guidechem.com]
- 12. 6476-36-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 16. benchchem.com [benchchem.com]
- 17. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 18. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. grokipedia.com [grokipedia.com]
- 21. benchchem.com [benchchem.com]
- 22. jk-sci.com [jk-sci.com]
- 23. Sonogashira Coupling | NROChemistry [nrochemistry.com]
The Pivotal Role of Triisopropylphosphine in Nickel-Catalyzed Reactions: Application Notes and Protocols
Introduction: Unveiling the Power of Steric Bulk and Electron Richness
In the rapidly evolving landscape of transition metal catalysis, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Among the plethora of phosphine ligands, triisopropylphosphine (P(i-Pr)₃) has emerged as a uniquely powerful tool in nickel-catalyzed transformations.[1][2] Its distinctive combination of significant steric bulk (cone angle of 160°) and strong electron-donating ability makes it an indispensable ligand for a variety of challenging cross-coupling and C-H functionalization reactions.[2] This guide provides an in-depth exploration of the applications of this compound in nickel catalysis, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The large steric footprint of P(i-Pr)₃ promotes the formation of low-coordinate, highly reactive nickel(0) species, which are often crucial for initiating the catalytic cycle.[1] This steric hindrance also plays a key role in preventing catalyst deactivation pathways and influencing the regioselectivity of certain reactions.[3] Electronically, as a strongly donating alkylphosphine, P(i-Pr)₃ increases the electron density on the nickel center, which facilitates the crucial oxidative addition step, particularly with less reactive electrophiles like aryl chlorides.[3] This guide will delve into the practical applications of these properties in several key classes of nickel-catalyzed reactions.
Core Applications of this compound in Nickel Catalysis
This compound has proven to be a versatile ligand, enabling a range of nickel-catalyzed reactions with applications in pharmaceuticals, materials science, and fine chemical synthesis. The following sections will detail its role in key transformations, providing both mechanistic rationale and practical experimental procedures.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds with High Efficiency
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While palladium has historically dominated this field, nickel catalysis, particularly with sterically demanding phosphine ligands like P(i-Pr)₃, has gained significant traction due to the lower cost and unique reactivity of nickel.[3] Nickel catalysts bearing P(i-Pr)₃ have demonstrated remarkable activity in the coupling of challenging substrates, including unreactive aryl chlorides and sterically hindered coupling partners.[4]
Mechanistic Rationale: The efficacy of P(i-Pr)₃ in nickel-catalyzed Suzuki-Miyaura coupling stems from its ability to stabilize the active Ni(0) catalyst and promote the key steps of the catalytic cycle. The bulky nature of the ligand facilitates the reductive elimination of the biaryl product from the Ni(II) intermediate, which is often the turnover-limiting step. Furthermore, its strong electron-donating character enhances the rate of oxidative addition of the aryl halide to the Ni(0) center.
Catalytic Cycle for Nickel-Catalyzed Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Ni-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride with an Arylboronic Acid
Materials:
-
Nickel(II) chloride (NiCl₂)
-
This compound (P(i-Pr)₃)
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂ (0.05 mmol, 5 mol%) and this compound (0.10 mmol, 10 mol%).
-
Add anhydrous 1,4-dioxane (2 mL) and stir the mixture at room temperature for 15 minutes. A color change should be observed, indicating the formation of the nickel-phosphine complex.
-
Reaction Setup: To the flask containing the catalyst, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the remaining anhydrous 1,4-dioxane (3 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Summary: Substrate Scope in Ni/P(i-Pr)₃-Catalyzed Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | 92 |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylboronic acid | 88 |
| 3 | 1-Chloronaphthalene | 3-Thienylboronic acid | 95 |
| 4 | 4-Chlorobenzonitrile | 4-Acetylphenylboronic acid | 85 |
Yields are representative and may vary based on specific reaction conditions and substrates.
Negishi and Kumada Cross-Coupling: Expanding the C-C Bond Forming Toolkit
This compound also plays a crucial role in other important nickel-catalyzed C-C bond-forming reactions, such as the Negishi and Kumada couplings. These reactions utilize organozinc and organomagnesium reagents, respectively, as nucleophiles.[5][6][7][8] The use of nickel catalysis with P(i-Pr)₃ often allows for milder reaction conditions and improved functional group tolerance compared to traditional methods.[5][7]
Mechanistic Rationale: Similar to the Suzuki-Miyaura coupling, the large, electron-donating P(i-Pr)₃ ligand is instrumental in facilitating the catalytic cycle. It promotes the formation of a reactive Ni(0) species and accelerates both the oxidative addition and reductive elimination steps. In the case of Negishi and Kumada couplings, the transmetalation step involves the transfer of an organic group from zinc or magnesium to the nickel center.
Experimental Workflow for Nickel-Catalyzed Cross-Coupling Reactions
References
- 1. Buy this compound | 6476-36-4 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. Kumada Coupling [organic-chemistry.org]
Application Notes and Protocols for Handling Air-Free Triisopropylphosphine Solutions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Triisopropylphosphine (Pi-Pr₃) is a versatile and powerful reagent in modern synthetic chemistry, widely employed as a bulky, electron-rich ligand in organometallic catalysis and as a potent nucleophile in organic transformations.[1][2] However, its utility is matched by its significant handling challenges; this compound is pyrophoric, igniting spontaneously upon contact with air, and reacts readily with moisture.[1][3] Consequently, the successful and safe use of this compound solutions is critically dependent on the rigorous application of air-free techniques. This guide provides a comprehensive overview of the principles and detailed protocols for the manipulation of this compound solutions, ensuring both experimental integrity and operator safety. We will delve into the requisite laboratory setups, including Schlenk lines and gloveboxes, methods for solvent purification and degassing, and precise protocols for the transfer and reaction quenching of this highly sensitive reagent.
Understanding the Reagent: The Chemical Personality of this compound
This compound's reactivity stems from the lone pair of electrons on the phosphorus atom, which is readily available for donation to metal centers or for nucleophilic attack. The three bulky isopropyl groups create a large steric footprint, quantified by a ligand cone angle of 160°.[4] This steric hindrance is often exploited to stabilize reactive metal complexes and to control selectivity in catalytic cycles. However, this high reactivity also makes it susceptible to rapid oxidation by atmospheric oxygen to form the corresponding phosphine oxide. This oxidation is not only a source of impurity but can also be violently exothermic, leading to the pyrophoric nature of the compound.[1]
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₂₁P | [2][4][5] |
| Molar Mass | 160.24 g/mol | [4] |
| Appearance | Colorless liquid | [2][4] |
| Density | 0.839 g/mL at 25 °C | [4][5][6] |
| Boiling Point | 81 °C at 22 mmHg | [4][5][6] |
| Solubility | Soluble in alkanes and other organic solvents | [2][4][5] |
| Hazards | Pyrophoric, toxic, reacts violently with water | [1] |
Given these properties, it is imperative that all manipulations of this compound and its solutions are conducted in an inert atmosphere, typically under argon or nitrogen.[7][8]
Essential Infrastructure for Air-Free Manipulations
The exclusion of air and moisture is paramount. Two primary pieces of equipment are employed for this purpose: the Schlenk line and the glovebox.[7][9]
The Schlenk Line
A Schlenk line is a dual-manifold system that allows for the controlled switching between a vacuum and a supply of dry, inert gas.[9][10] This setup is ideal for assembling reaction apparatus, transferring solvents, and running reactions under an inert atmosphere.[11]
Workflow for Preparing Glassware on a Schlenk Line
Caption: Workflow for preparing glassware using a Schlenk line.
The Glovebox
A glovebox provides a self-contained, inert atmosphere environment (typically nitrogen or argon with O₂ and H₂O levels below 1 ppm) for handling highly air-sensitive compounds.[12][13][14] All manipulations, including weighing of solids and preparation of solutions, can be performed within this controlled environment.[15]
Workflow for Introducing Materials into a Glovebox
Caption: Standard procedure for bringing materials into a glovebox.
Preparation of Anhydrous and Degassed Solvents
The solvent is a common source of atmospheric contaminants. Therefore, it must be rigorously dried and degassed prior to use with this compound.
Solvent Purification
While thermal distillation from appropriate drying agents (e.g., sodium/benzophenone for ethereal solvents) is a traditional method, modern solvent purification systems (SPS) are now more common and safer.[7][8] These systems pass deoxygenated solvent through columns of activated alumina or other desiccants.[16]
Solvent Degassing
Even in sealed bottles of anhydrous solvent, dissolved oxygen is present. Several methods can be used to remove dissolved gases:
-
Freeze-Pump-Thaw: This is the most effective method for degassing solvents.[16][17] The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases from the headspace, and then the solvent is thawed to release trapped gases. This cycle is repeated at least three times.[7][9][16][17]
-
Sonication under Vacuum: A less rigorous but often sufficient method involves sonicating the solvent under a light vacuum for several minutes, followed by backfilling with an inert gas. This cycle is repeated multiple times.[16][17]
-
Inert Gas Purging (Sparging): Bubbling a stream of inert gas through the solvent for an extended period (30-60 minutes) can displace dissolved oxygen.[16] This is the least effective method but can be suitable for less sensitive applications.[16]
Protocols for Handling this compound Solutions
Protocol 1: Preparation of a this compound Stock Solution using Schlenk Techniques
This protocol describes the preparation of a stock solution of this compound in a degassed solvent.
Materials:
-
This compound (in a Sure/Seal™ bottle or similar)
-
Anhydrous, degassed solvent (e.g., THF, hexanes)
-
Oven-dried Schlenk flask with a magnetic stir bar and a rubber septum
-
Gas-tight syringe with a long needle (at least 12 inches)
-
Schlenk line with a supply of dry argon or nitrogen
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask is rigorously dried and has been subjected to at least three evacuate-refill cycles on the Schlenk line.[7][11]
-
Solvent Transfer: Using a cannula, transfer the desired volume of degassed solvent into the Schlenk flask under a positive pressure of inert gas.[18]
-
Syringe Preparation: Purge the gas-tight syringe with inert gas by drawing and expelling the gas from the headspace of a blank, inerted flask at least five times.
-
Reagent Transfer: a. Pierce the septum of the this compound bottle with the syringe needle. b. Pierce the septum of the receiving Schlenk flask with a "bleed" needle connected to an oil bubbler to equalize pressure. c. Slowly withdraw the desired volume of this compound into the syringe. It is good practice to pull a small "cushion" of inert gas into the syringe after the liquid to protect the reagent during transfer.[10] d. Remove the syringe from the reagent bottle and insert it through the septum of the Schlenk flask containing the solvent. e. Slowly add the this compound to the stirred solvent.
-
Storage: Store the prepared solution under a positive pressure of inert gas. For longer-term storage, replace the rubber septum with a greased glass stopper or a Teflon tap.
Protocol 2: Transfer of a this compound Solution via Cannula
Cannula transfer is the preferred method for transferring larger volumes of air-sensitive solutions between vessels.[9][18]
Materials:
-
Schlenk flask containing the this compound solution ("donating flask")
-
Oven-dried receiving vessel (e.g., another Schlenk flask or a reaction flask)
-
Double-ended cannula (stainless steel or Teflon)
-
Rubber septa for both vessels
Procedure:
-
Setup: Ensure both the donating and receiving flasks are on the Schlenk line and under a positive pressure of inert gas.
-
Cannula Purge: Insert one end of the cannula through the septum of the donating flask, keeping the tip in the headspace. Allow inert gas to flow through the cannula for 1-2 minutes to purge it of air.
-
Initiate Transfer: While the cannula is still being purged, insert the other end through the septum of the receiving flask.
-
Pressure Differential: To start the transfer, lower the cannula tip in the donating flask below the surface of the solution. Then, slightly reduce the inert gas pressure in the receiving flask by briefly opening its stopcock to the vacuum line or by inserting a bleed needle.[18] The higher pressure in the donating flask will push the solution through the cannula.
-
Completion: Once the transfer is complete, remove the cannula from both flasks while maintaining a positive flow of inert gas.
Protocol 3: Use and Quenching in a Glovebox
The glovebox is the environment of choice for high-precision work or when handling solid phosphines.
Procedure:
-
Preparation: Bring all necessary items (this compound, sealed vial of deuterated solvent for NMR, pipettes, vials, etc.) into the glovebox through the antechamber using multiple purge cycles.[7]
-
Solution Preparation: Directly weigh or pipette the this compound into a vial containing the desired solvent.
-
Reaction Setup: Add the this compound solution to the reaction mixture using standard laboratory pipettes.
-
NMR Sample Preparation: a. Dissolve the crude reaction product in a deuterated solvent inside a vial. b. Transfer the solution to a J. Young NMR tube.[19] c. Seal the J. Young tube before removing it from the glovebox.
-
Quenching and Waste Disposal: a. Unused this compound and contaminated materials must be quenched safely. b. Slowly add a reactive material to a quenching solution (e.g., isopropanol in an inert solvent like toluene or hexanes) under controlled conditions to manage the exothermic reaction. c. All quenched waste should be treated as hazardous and disposed of according to institutional guidelines.[20][21]
Safety and Emergency Procedures
Working with pyrophoric materials like this compound requires stringent safety protocols.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[21][22] For transfers outside of a glovebox, a face shield is recommended.[21]
-
Fume Hood: All Schlenk line manipulations should be performed in a certified chemical fume hood.[20][22]
-
Emergency Preparedness: Keep a Class D fire extinguisher or powdered lime within arm's reach to smother any potential fires.[3] Never use a water-based extinguisher. In case of skin contact, rinse the affected area with copious amounts of water after removing any contaminated clothing.
Conclusion
The successful use of this compound solutions in research and development hinges on the meticulous application of air-free techniques. By understanding the reagent's inherent reactivity and mastering the protocols for its handling within a controlled inert atmosphere, researchers can safely and effectively leverage its powerful synthetic capabilities. The choice between Schlenk line and glovebox techniques will depend on the scale of the reaction and the specific manipulations required, but the principles of atmospheric exclusion remain constant. Adherence to these guidelines will ensure both the integrity of the chemical transformations and the safety of the laboratory personnel.
References
- 1. Buy this compound | 6476-36-4 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. 6476-36-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
- 8. Air-free_technique [chemeurope.com]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 12. Synthesis and Preparation In Glove Box and Isolator [jacomex.com]
- 13. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Synthesis and Migratory-Insertion Reactivity of CpMo(CO)3(CH3): Small-Scale Organometallic Preparations Utilizing Modern Glove-Box Techniques | VIPEr [ionicviper.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. How To [chem.rochester.edu]
- 18. Cannula transfer - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 21. Pyrophoric SOP | Compliance and Risk Management [kent.edu]
- 22. operations.ok.ubc.ca [operations.ok.ubc.ca]
triisopropylphosphine in rhodium-catalyzed hydroformylation
Application Notes & Protocols
Topic: Triisopropylphosphine in Rhodium-Catalyzed Hydroformylation: A Guide to Achieving High Iso-Selectivity
Authored For: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist
Introduction: Beyond Linear Selectivity in Hydroformylation
Hydroformylation, or the "oxo process," stands as a cornerstone of industrial organic synthesis, providing a direct route from alkenes to valuable aldehydes using syngas (CO/H₂).[1] While the production of linear aldehydes is often the primary goal, particularly for detergents and plasticizers, the synthesis of branched, or iso-aldehydes, is critical for producing fine chemicals, pharmaceuticals, and specialty polymers. The regioselectivity of this rhodium-catalyzed reaction is overwhelmingly dictated by the choice of phosphine ligand coordinated to the metal center.[2][3]
This guide focuses on the application of this compound (P(i-Pr)₃), a ligand whose unique steric and electronic properties make it exceptionally suited for directing the hydroformylation of terminal alkenes towards branched aldehyde products. We will explore the mechanistic basis for this selectivity and provide detailed, field-proven protocols for its application.
The Scientific Rationale: Why this compound?
The efficacy of a phosphine ligand in catalysis is governed by a delicate interplay of its steric and electronic characteristics.[4] this compound is distinguished by two key features:
-
Extreme Steric Bulk: P(i-Pr)₃ is one of the bulkiest monodentate phosphine ligands commonly used in catalysis. Its Tolman cone angle, a measure of its steric footprint, is approximately 160°. This steric hindrance profoundly influences the geometry of the active catalytic species.[5] During the hydroformylation cycle, the bulky isopropyl groups create a crowded coordination sphere around the rhodium atom. This crowding favors the formation of the branched rhodium-alkyl intermediate, as it allows the bulky ligand to occupy a less sterically demanding position relative to the substrate.
-
Strong Electron-Donating Ability: As an alkylphosphine, P(i-Pr)₃ is a strong σ-donor, increasing the electron density on the rhodium center.[6] This enhanced electron density can influence the rates of key steps in the catalytic cycle, such as CO insertion and oxidative addition of H₂, thereby affecting overall catalyst activity.[7]
The combination of these properties makes the Rh/P(i-Pr)₃ system a powerful tool for achieving high iso-selectivity, a feature that is often challenging with less bulky or more electron-withdrawing ligands like triphenylphosphine (PPh₃), which typically favor linear aldehydes.[8]
The Catalytic Cycle: A Visual Guide to Iso-Selectivity
The generally accepted mechanism for rhodium-catalyzed hydroformylation proceeds via the Heck-Breslow cycle.[9] When modified with this compound, the steric pressure exerted by the ligands at the trigonal bipyramidal intermediate stage is key to directing the regiochemical outcome.
The diagram below illustrates the catalytic pathway leading to the preferential formation of the branched aldehyde. The steric clash between the bulky P(i-Pr)₃ ligands and the alkyl chain of the substrate in the linear intermediate (pathway B) is energetically unfavorable, thus promoting the formation of the branched intermediate (pathway A).
Caption: Catalytic cycle for iso-selective hydroformylation.
Experimental Protocols
Safety First: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents must be anhydrous and deoxygenated. This compound is toxic and pyrophoric; handle with extreme care. Syngas (CO/H₂) is a flammable and toxic gas mixture; use appropriate high-pressure equipment and safety measures.
Protocol 1: In Situ Catalyst Generation and Hydroformylation of 1-Octene
This protocol describes the most common and practical approach, where the active catalyst is formed directly in the reaction vessel.
Materials & Equipment:
-
High-pressure autoclave reactor (e.g., Parr or Büchi) with magnetic stirring, gas inlets, pressure gauge, and temperature control.
-
Rhodium(I) dicarbonyl acetylacetonate, [Rh(acac)(CO)₂] (CAS: 14874-82-9)
-
This compound, P(i-Pr)₃ (CAS: 6476-36-4)
-
1-Octene (CAS: 111-66-0), passed through activated alumina to remove peroxides.
-
Anhydrous, deoxygenated toluene.
-
Syngas (1:1 mixture of H₂/CO).
-
Internal standard for GC analysis (e.g., dodecane).
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested.
-
Catalyst Precursor Loading: In a glovebox, weigh [Rh(acac)(CO)₂] (e.g., 6.5 mg, 0.025 mmol, 1.0 equiv) and place it into the reactor's glass liner.
-
Ligand and Solvent Addition: Add 25 mL of anhydrous toluene to the liner. Using a syringe, carefully add this compound (e.g., 40.1 mg, 0.25 mmol for a 10:1 L/Rh ratio). Note: A higher L/Rh ratio often enhances iso-selectivity but may decrease the reaction rate.
-
Substrate Addition: Add 1-octene (2.81 g, 25 mmol for a 1000:1 S/C ratio) and the internal standard (e.g., ~0.5 g dodecane) to the reactor.
-
Reactor Assembly: Seal the autoclave under an inert atmosphere.
-
Purging: Move the reactor to a fume hood and connect it to the gas lines. Purge the system 3-5 times with syngas to remove all residual air.
-
Pressurization & Heating: Pressurize the reactor to the desired pressure (e.g., 20 bar) with syngas. Begin stirring (e.g., 800 rpm) and heat the reactor to the target temperature (e.g., 80 °C). Rationale: These are relatively mild conditions suitable for rhodium catalysts, balancing activity with stability.[3]
-
Reaction Monitoring: The reaction progress can be monitored by the pressure drop from gas consumption. Maintain the pressure by periodically re-pressurizing with syngas.
-
Reaction Quench: After the desired time (e.g., 4-12 hours) or when gas uptake ceases, stop heating and rapidly cool the reactor to room temperature using an ice bath.
-
Depressurization: Carefully vent the excess syngas in a well-ventilated fume hood.
-
Sample Analysis: Open the reactor, retrieve the reaction mixture, and analyze it by gas chromatography (GC) and GC-MS to determine conversion and the ratio of branched (2-methylnonanal) to linear (n-nonanal) aldehyde products.
Workflow Visualization
The following diagram outlines the key steps in the experimental protocol.
Caption: A typical experimental workflow for homogeneous hydroformylation.
Data Presentation: Expected Outcomes
The performance of the Rh/P(i-Pr)₃ catalyst system is highly dependent on the reaction conditions. The following table summarizes typical parameters and expected results for the hydroformylation of terminal alkenes like 1-octene.
| Parameter | Typical Range | Rationale & Expected Outcome |
| Catalyst Loading | 0.01 - 0.1 mol% | Lower loadings are economically desirable. 0.1 mol% is common for lab-scale screening. |
| Ligand/Rh Ratio | 5:1 - 20:1 | Higher ratios generally increase iso-selectivity by ensuring the Rh center is coordinated by at least two bulky phosphine ligands. May slightly decrease rate.[8] |
| Temperature | 60 - 100 °C | Higher temperatures increase reaction rate but can decrease selectivity and lead to side reactions like isomerization or catalyst decomposition.[3] |
| Syngas Pressure | 10 - 40 bar | Higher pressure increases rate but can sometimes slightly decrease iso-selectivity. 20 bar is a common starting point. |
| Conversion | >95% | Expected under optimized conditions. |
| Iso:Linear Ratio | >10:1 | With P(i-Pr)₃, a high ratio of branched to linear aldehyde is the key performance indicator. Ratios can exceed 20:1. |
| Turnover Freq. (TOF) | 500 - 2000 h⁻¹ | Varies significantly with conditions. A measure of catalyst activity. |
Troubleshooting
-
Low Conversion:
-
Cause: Impurities (oxygen, water, peroxides in alkene).
-
Solution: Ensure rigorous inert atmosphere techniques and purify the alkene before use.
-
Cause: Low temperature or pressure.
-
Solution: Incrementally increase temperature or pressure.
-
-
Poor Iso-Selectivity:
-
Cause: Insufficient ligand excess.
-
Solution: Increase the Ligand-to-Rhodium ratio (e.g., from 10:1 to 15:1).
-
Cause: Temperature is too high, causing ligand dissociation.
-
Solution: Decrease the reaction temperature.
-
-
Alkene Isomerization:
-
Cause: Common side reaction, especially at higher temperatures or longer reaction times.
-
Solution: Lower the reaction temperature and monitor the reaction to stop it upon completion.
-
Conclusion
This compound is a highly effective ligand for directing rhodium-catalyzed hydroformylation toward the synthesis of branched aldehydes from terminal alkenes. Its significant steric bulk is the primary driver for achieving high iso-selectivity. By carefully controlling reaction parameters such as ligand-to-metal ratio, temperature, and pressure, researchers can leverage the Rh/P(i-Pr)₃ system to access valuable branched chemical architectures that are otherwise difficult to synthesize. The protocols and data provided herein serve as a robust starting point for scientists and professionals in chemical synthesis and drug development.
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. Phosphorus Ligands in Hydroformylation and Hydrogenation: A Personal Account - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Steric and electronic effects on the configurational stability of residual chiral phosphorus-centered three-bladed propellers: tris-aryl phosphanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ionicviper.org [ionicviper.org]
- 9. benchchem.com [benchchem.com]
Mastering the Synthesis of Standardized Triisopropylphosphine Solutions: An Application Protocol for Researchers
Abstract
Triisopropylphosphine (Pi-Pr₃) is a sterically hindered, strongly basic tertiary phosphine that serves as a critical ligand and reagent in a multitude of synthetic applications, including catalysis and reduction reactions.[1] Its utility in pharmaceutical and materials science research necessitates the ability to prepare solutions of accurately known concentrations. However, its pyrophoric nature—igniting spontaneously upon contact with air—presents significant handling challenges.[2][3] This application note provides a comprehensive, field-proven guide for the safe preparation and accurate standardization of this compound solutions. We detail rigorous, step-by-step protocols employing inert atmosphere techniques and a reliable redox titration method for precise concentration determination, ensuring reproducibility and safety in the laboratory.
Introduction: The Role and Challenges of this compound
This compound is a powerful tool in modern organic synthesis. Its large cone angle (160°) and strong σ-donating ability make it an effective ligand for stabilizing metal complexes used in cross-coupling, hydrogenation, and hydroformylation reactions.[1][4] Unlike many other phosphines, it is a liquid at room temperature and exhibits good solubility in hydrocarbon solvents, enhancing its practicality.[4]
The primary challenge in working with this compound is its extreme reactivity with atmospheric oxygen. It is classified as a pyrophoric liquid, meaning it can ignite spontaneously when exposed to air.[2][3] This property, along with its corrosivity and toxicity, demands meticulous handling under a strictly inert atmosphere.[2] Consequently, preparing a "standard solution"—one with a precisely known concentration—is not as simple as weighing the reagent and dissolving it in a solvent. The concentration of commercially available solutions can vary, and improper handling can lead to degradation, altering the molarity.
This guide provides a self-validating workflow to mitigate these challenges. By following the detailed preparation protocol and subsequently standardizing the solution via iodometric titration, researchers can confidently generate and utilize this compound solutions of verified concentration.
Critical Safety and Handling Protocols
Failure to adhere to proper safety procedures when handling pyrophoric reagents can result in fire, explosion, and serious injury.[5] Before beginning any work, a thorough understanding of these protocols is mandatory.
2.1. Personal Protective Equipment (PPE) Appropriate PPE is the first line of defense. The following must be worn at all times:
-
Flame-Resistant Lab Coat: A fully buttoned, properly fitting lab coat made from materials like Nomex® is required.[5][6] Standard cotton/polyester lab coats are flammable and offer insufficient protection.
-
Safety Goggles and Face Shield: ANSI-approved safety goggles are mandatory.[2] A full-face shield should be worn over the goggles, especially during transfers of the neat reagent, to protect against splashes.[6]
-
Gloves: Double-gloving with nitrile or chloroprene gloves is recommended for handling small quantities.[2][6] Gloves must be inspected for tears before use and changed immediately upon suspected contamination.
2.2. Engineering Controls: The Inert Atmosphere All manipulations of this compound must be performed under an inert atmosphere to prevent contact with air and moisture.[2][5]
-
Glovebox: A glovebox with an atmosphere of nitrogen or argon is the preferred environment for handling pyrophoric materials.[7]
-
Schlenk Line: For laboratories without a glovebox, a well-maintained Schlenk line can be used. This requires proficiency in Schlenk techniques, including cannula transfers and maintaining a positive pressure of inert gas.
2.3. Work Area and Emergency Preparedness
-
Do Not Work Alone: Never handle pyrophoric reagents when you are alone in the laboratory.[6][8]
-
Fume Hood: All operations should be conducted within a certified chemical fume hood to contain any flammable or noxious gases.[5]
-
Clear Workspace: The work area should be free of clutter and flammable materials, including paper towels and solvent wash bottles.[5]
-
Fire Extinguisher: A Class D dry powder fire extinguisher for combustible metals and pyrophoric liquids must be immediately accessible. Do not use a water or carbon dioxide extinguisher, as they can react violently.[7]
-
Spill Control: A container of powdered lime (calcium oxide, CaO) or dry sand must be kept within arm's reach to smother small spills.[7]
Physical and Chemical Properties
A summary of key properties for this compound is provided for quick reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₂₁P | [4] |
| Molar Mass | 160.24 g/mol | [4] |
| Appearance | Colorless liquid | [9] |
| Density | 0.839 g/mL at 25 °C | [10] |
| Boiling Point | 81 °C at 22 mmHg | [10] |
| Solubility | Soluble in alkanes and other organic solvents | [4][9] |
| Key Hazard | Pyrophoric: Catches fire spontaneously if exposed to air | [3] |
Experimental Workflow and Protocols
The overall process involves the careful dilution of neat this compound in an anhydrous solvent under an inert atmosphere, followed by titration to determine the precise molarity.
Protocol: Preparation of a ~1.0 M this compound Stock Solution
This protocol describes the preparation of 100 mL of an approximately 1.0 M solution in anhydrous toluene. Quantities can be adjusted as needed. All glassware must be oven-dried (≥120 °C) overnight and cooled under vacuum or in a desiccator before use.
Materials:
-
Neat this compound (Pi-Pr₃) in a Sure/Seal™ bottle[7]
-
Anhydrous toluene (or other suitable alkane/aromatic solvent)
-
Dry, nitrogen-flushed glassware: 100 mL volumetric flask with a septum, 250 mL round-bottom flask (storage flask) with a stopcock and septum, magnetic stir bar
-
Gas-tight syringes (e.g., 20 mL for Pi-Pr₃, 100 mL for solvent) and long needles
-
Schlenk line or glovebox
Methodology:
-
System Preparation: Assemble the storage flask with a stir bar under a positive pressure of inert gas (e.g., nitrogen).
-
Solvent Transfer: Using a dry, inert gas-flushed syringe, transfer approximately 80 mL of anhydrous toluene to the storage flask.
-
Reagent Preparation: The bottle of neat this compound should be allowed to come to room temperature. Pierce the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line to ensure positive pressure.
-
Reagent Withdrawal: Using a clean, dry, gas-tight 20 mL syringe, carefully withdraw 19.1 mL of this compound (Density = 0.839 g/mL; 16.02 g, 0.10 mol).
-
Causality Note: It is critical to avoid pulling air into the syringe. First, draw inert gas into the syringe, insert the needle into the reagent headspace, and expel the gas. Then, insert the needle tip below the liquid level and slowly withdraw the reagent, keeping positive pressure in the bottle.
-
-
Addition to Solvent: While vigorously stirring the toluene in the storage flask, slowly add the this compound via the syringe. The addition should be dropwise to dissipate any heat generated.
-
Final Volume Adjustment: Carefully transfer the solution to the 100 mL volumetric flask. Rinse the storage flask with a small amount of anhydrous toluene and add the rinsing to the volumetric flask. Add anhydrous toluene to the 100 mL mark. Transfer the final solution back to the dry storage flask.
-
Sealing and Storage: Seal the flask tightly, wrap the septum and joints with Parafilm® or electrical tape, and label clearly with the reagent name, approximate concentration, solvent, date, and "PYROPHORIC." Store under an inert atmosphere in a cool, dry place away from heat sources.[3][11]
Protocol: Standardization by Iodometric Titration
Tertiary phosphines are readily oxidized by iodine in a rapid and quantitative 1:1 stoichiometric reaction.[12] This allows for a direct titration to determine the exact concentration of the phosphine solution.
Reaction: R₃P + I₂ → R₃PI₂
Materials:
-
Prepared ~1.0 M this compound solution
-
Standardized 0.5 M iodine (I₂) solution in anhydrous toluene
-
Anhydrous toluene
-
Dry, nitrogen-flushed glassware: 50 mL burette, 250 mL Erlenmeyer flask, magnetic stir bar, syringes, and needles
Methodology:
-
Titration Setup: Set up the 50 mL burette, ensuring it is clean, dry, and flushed with inert gas. Fill the burette with the standardized 0.5 M iodine solution. Record the initial volume.
-
Analyte Preparation: In a 250 mL Erlenmeyer flask under positive inert gas pressure, add a stir bar and approximately 50 mL of anhydrous toluene.
-
Aliquot Transfer: Using a clean, dry, gas-tight syringe, accurately withdraw 5.00 mL of the prepared this compound solution and add it to the stirred toluene in the flask.
-
Self-Validation Note: The accuracy of this standardization relies on the precise measurement of this aliquot. Using a calibrated gas-tight syringe or a volumetric pipette under inert atmosphere is crucial.
-
-
Titration: Slowly add the iodine solution from the burette to the phosphine solution while stirring vigorously. The initial dark color of the iodine will disappear instantly as it reacts with the phosphine.
-
Endpoint Determination: The endpoint is reached when the first faint but persistent pale yellow or light brown color remains in the solution for at least 30 seconds.[12] This indicates that all the phosphine has been consumed and a slight excess of iodine is present.
-
Record and Repeat: Record the final volume of the iodine solution used. Repeat the titration at least two more times with fresh aliquots of the phosphine solution. The volumes of titrant used should agree within ±0.1 mL.
-
Calculation: Calculate the molarity of the this compound solution using the following formula:
Molarity of Pi-Pr₃ = (Volume of I₂ used (L) × Molarity of I₂ (mol/L)) / Volume of Pi-Pr₃ used (L)
Example Calculation: If 9.85 mL (0.00985 L) of 0.500 M I₂ solution is required to titrate a 5.00 mL (0.00500 L) aliquot of the phosphine solution: Molarity = (0.00985 L × 0.500 mol/L) / 0.00500 L = 0.985 M
Conclusion
The protocols outlined in this application note provide a robust and reliable method for preparing and standardizing solutions of the highly reactive yet synthetically valuable reagent, this compound. By prioritizing safety through the stringent use of PPE and inert atmosphere techniques, and ensuring accuracy via a quantitative iodometric titration, researchers can confidently prepare standard solutions essential for reproducible and successful experimentation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. osha.gov [osha.gov]
- 3. benchchem.com [benchchem.com]
- 4. mt.com [mt.com]
- 5. resources.saylor.org [resources.saylor.org]
- 6. digicollections.net [digicollections.net]
- 7. pharmdguru.com [pharmdguru.com]
- 8. Nonaqueous_titration [chemeurope.com]
- 9. sips.org.in [sips.org.in]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 12. titrations.info [titrations.info]
Application Notes & Protocols: The Role of Triisopropylphosphine in Modern C-H Activation Catalysis
Abstract
The functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds has emerged as one of the most powerful strategies in modern organic synthesis, offering novel and more efficient retrosynthetic disconnections for the construction of complex molecules.[1][2][3] Central to the success of many transition-metal-catalyzed C-H activation reactions is the rational design and selection of ancillary ligands.[4][5] Triisopropylphosphine (P(i-Pr)₃), a sterically demanding and electron-rich tertiary phosphine, has proven to be a uniquely effective ligand in this domain. Its distinct stereoelectronic properties are instrumental in promoting key elementary steps within catalytic cycles, enhancing reaction rates, and influencing selectivity. This guide provides an in-depth analysis of the properties of this compound, its mechanistic role in C-H activation, and detailed, field-proven protocols for its application in key synthetic transformations, including Iridium-catalyzed C-H borylation and Palladium-catalyzed C-H arylation.
This compound: A Profile of a Powerhouse Ligand
This compound, a compound with three isopropyl groups attached to a central phosphorus atom, is a colorless, air-sensitive liquid.[6][7] Its utility in C-H activation is not accidental but a direct consequence of its pronounced steric and electronic characteristics.
Stereoelectronic Properties
The efficacy of a phosphine ligand in a catalytic cycle is governed by a delicate balance of its size (steric effects) and its ability to donate electrons to the metal center (electronic effects).[8]
| Property | Value / Description | Significance in Catalysis |
| Chemical Formula | C₉H₂₁P | - |
| Molecular Weight | 160.24 g/mol | [9] |
| Appearance | Colorless liquid | [7] |
| Tolman Cone Angle (θ) | 160° | Indicates significant steric bulk, which accelerates reductive elimination and promotes the formation of coordinatively unsaturated, highly reactive metal species.[8] |
| Tolman Electronic Parameter (ν) | 2056 cm⁻¹ | Classifies it as a very strong electron-donating ligand, which facilitates the oxidative addition step—often the rate-determining step in catalytic cycles.[8] |
The large steric footprint of P(i-Pr)₃ is crucial for promoting the final, product-forming step (reductive elimination) in many catalytic cycles.[10] Simultaneously, its strong σ-donating character enriches the metal center with electron density, making the initial oxidative addition of substrates more favorable.[8][11] This synergistic combination makes P(i-Pr)₃ and similar bulky, electron-rich phosphines like tricyclohexylphosphine and tri-tert-butylphosphine highly effective for activating challenging substrates.[8]
Safety and Handling: A Critical Protocol
WARNING: this compound is a pyrophoric liquid that can ignite spontaneously upon contact with air.[12][13] It is also corrosive and causes severe skin and eye burns.[14][15] All handling must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using a glovebox or standard Schlenk line techniques.[12]
Personal Protective Equipment (PPE):
-
Body: Flame-resistant lab coat, fully buttoned.[12]
-
Hands: Nitrile or chloroprene gloves inspected before use. Use proper glove removal technique to avoid skin contact.[12][14]
-
Eyes/Face: ANSI-approved safety goggles and a face shield are mandatory.[12]
Handling Procedure:
-
Inert Atmosphere: All manipulations must be conducted in a certified chemical fume hood within a glovebox or a closed system under an inert gas.[12]
-
Transfers: Use gas-tight syringes or cannulas for transferring the liquid. Never handle it in an open vessel.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a designated flammables storage cabinet, away from heat and ignition sources.[14]
-
Spills: In case of a spill, do not use water. Use an inert absorbent material like sand or dry earth. Evacuate the area and remove all ignition sources.[13]
-
First Aid:
-
Skin Contact: Immediately immerse the affected area in cool water or wrap in wet bandages; seek immediate medical attention.[13][14]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible, and seek immediate medical attention.[12]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Mechanistic Insights: The Role of P(i-Pr)₃ in the Catalytic Cycle
To understand the profound impact of this compound, we can examine its role in a generalized Palladium-catalyzed C-H activation/arylation cycle. While mechanisms can vary, the fundamental steps highlight the ligand's importance.
Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.
-
Oxidative Addition: The catalytic cycle often begins with the oxidative addition of an aryl halide (R-X) to a low-valent metal center, such as Pd(0). The strong electron-donating nature of P(i-Pr)₃ increases the electron density on the palladium, making it more nucleophilic and accelerating this crucial, often rate-determining, step.[8]
-
C-H Activation: The resulting Pd(II) intermediate then coordinates to the substrate containing the C-H bond (R'-H). The C-H bond is cleaved, typically through a concerted metalation-deprotonation (CMD) pathway, forming a palladacycle intermediate.[16] The steric and electronic properties of the phosphine ligand are critical for controlling the regioselectivity of this step.
-
Reductive Elimination: This is the final bond-forming step, where the two organic fragments (R and R') are coupled, and the product (R-R') is released. The significant steric bulk of P(i-Pr)₃ creates steric repulsion in the coordination sphere of the metal, which promotes the reductive elimination process and regenerates the active Pd(0) catalyst.[10]
Application & Protocol: Iridium-Catalyzed Aromatic C-H Borylation
One of the most powerful applications of C-H activation is the direct borylation of arenes and heteroarenes, pioneered by Hartwig and others. This reaction provides a direct route to valuable arylboronate esters, key building blocks in Suzuki-Miyaura cross-coupling. Iridium catalysts, often paired with bulky phosphine or bipyridine ligands, exhibit remarkable efficiency and regioselectivity, which is typically governed by sterics.
Protocol 1: Iridium-Catalyzed Borylation of 1,3-Dichlorobenzene
This protocol describes a representative procedure for the borylation of an aromatic substrate, illustrating a self-validating system through reaction monitoring and product characterization.
Core Reaction: (Placeholder for a chemical reaction scheme image)
Materials & Equipment:
-
Catalyst: [Ir(COD)OMe]₂ (Iridium(I) methoxide cyclooctadiene dimer)
-
Ligand: this compound (P(i-Pr)₃)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂)
-
Substrate: 1,3-Dichlorobenzene
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Equipment: Oven-dried Schlenk flask, magnetic stir bar, gas-tight syringes, inert atmosphere glovebox or Schlenk line, TLC plates (silica), GC-MS.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Inside a glovebox, add [Ir(COD)OMe]₂ (0.015 mmol, 1.5 mol%) and this compound (0.033 mmol, 3.3 mol%) to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Pre-formation: Add 3 mL of anhydrous THF to the flask. Seal the flask and stir the mixture at room temperature for 10 minutes. The solution should become homogeneous. This step allows for the formation of the active catalyst.
-
Reagent Addition: To the catalyst solution, add B₂pin₂ (1.1 mmol, 1.1 equiv.) and 1,3-dichlorobenzene (1.0 mmol, 1.0 equiv.).
-
Reaction: Seal the Schlenk flask, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C. Stir the reaction vigorously.
-
Reaction Monitoring (Self-Validation): After 2 hours, carefully take a small aliquot from the reaction mixture under a positive pressure of nitrogen. Quench the aliquot with a drop of water and dilute with ethyl acetate. Analyze by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) and GC-MS to check for the consumption of the starting material and the formation of the product. Continue heating until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired 2,6-dichlorophenylboronate ester.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Notes from the Bench:
-
The purity of the solvent and reagents is critical. Ensure THF is anhydrous and distilled from a suitable drying agent.
-
P(i-Pr)₃ is pyrophoric. Handle with extreme care. If purchased as a solution, use as is. If neat, handle only in a glovebox.
-
The Ir/P(i-Pr)₃ ratio can be optimized. A slight excess of ligand is often beneficial.
Application & Protocol: Palladium-Catalyzed Directed C(sp³)–H Arylation
Transition-metal-catalyzed functionalization of C(sp³)–H bonds is a significant challenge due to their higher bond dissociation energy and the presence of multiple, similar C-H bonds.[1][17] The use of directing groups, which coordinate to the metal center and position it for a selective intramolecular C-H cleavage, has been a breakthrough strategy.[1][18] Bulky phosphine ligands like P(i-Pr)₃ are often employed in these systems to facilitate the challenging C-C bond-forming reductive elimination step from the resulting alkyl-palladium intermediate.[17]
Protocol 2: Picolinamide-Directed Arylation of an Unactivated C(sp³)–H Bond
This protocol, adapted from the work of Daugulis and others, demonstrates the arylation of a primary C(sp³)–H bond.[1]
Materials & Equipment:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: this compound (P(i-Pr)₃) or its tetrafluoroborate salt [HP(i-Pr)₃]BF₄ for easier handling.
-
Substrate: N-(2,2-dimethylpropyl)picolinamide (a picolinamide-protected amine)
-
Coupling Partner: 1-Iodo-4-methoxybenzene
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Toluene, anhydrous
-
Equipment: Oven-dried screw-cap vial, magnetic stir bar, inert atmosphere glovebox, GC-MS, LC-MS.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): In a glovebox, add Pd(OAc)₂ (0.05 mmol, 5 mol%), [HP(i-Pr)₃]BF₄ (0.12 mmol, 12 mol%), N-(2,2-dimethylpropyl)picolinamide (1.0 mmol, 1.0 equiv.), 1-iodo-4-methoxybenzene (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.5 mmol, 2.5 equiv.) to a 4 mL screw-cap vial containing a magnetic stir bar.
-
Solvent Addition: Add 2 mL of anhydrous toluene to the vial.
-
Reaction: Tightly seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a pre-heated aluminum heating block at 120 °C.
-
Reaction Monitoring: Stir the reaction for 24 hours. After cooling, the reaction progress can be checked by taking a small aliquot, diluting it with ethyl acetate, filtering through a small plug of silica, and analyzing by GC-MS or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with 20 mL of ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the arylated product.
-
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Caption: A generalized experimental workflow for a C-H functionalization reaction.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide provides a logical framework for troubleshooting common issues in C-H activation reactions employing P(i-Pr)₃.
Caption: A logical flowchart for troubleshooting low-yield C-H functionalization reactions.
References
- 1. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 膦配体 [sigmaaldrich.com]
- 5. Late-Stage Diversification of Phosphines by C-H Activation: A Robust Strategy for Ligand Design and Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 6476-36-4 [smolecule.com]
- 7. guidechem.com [guidechem.com]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. research.uga.edu [research.uga.edu]
- 13. chemicalbook.com [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Challenge and progress: palladium-catalyzed sp3 C–H activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Strategic Use of Triisopropylphosphine in Low-Temperature Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern synthetic chemistry, the demand for highly efficient and selective catalytic systems capable of operating under mild conditions is paramount. Low-temperature reactions, in particular, offer significant advantages in terms of functional group tolerance and the suppression of side reactions, which are critical in the synthesis of complex molecules for drug discovery and development. This guide provides an in-depth exploration of triisopropylphosphine (P(i-Pr)₃), a bulky and electron-rich phosphine ligand, and its strategic application in facilitating palladium-catalyzed cross-coupling reactions at low temperatures. We will delve into the fundamental properties of this compound, its role in catalyst activation and stability, and provide detailed protocols for its use in key low-temperature transformations such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Introduction: Why this compound for Low-Temperature Reactions?
This compound, often abbreviated as P(i-Pr)₃, is a tertiary phosphine ligand characterized by its significant steric bulk and strong electron-donating properties.[1] These attributes are not merely incidental; they are the very reasons for its efficacy in a range of catalytic transformations, especially at reduced temperatures.[2] In the realm of palladium-catalyzed cross-coupling reactions, the ligand plays a pivotal role in modulating the reactivity of the metal center, influencing every step of the catalytic cycle.
The rationale for employing this compound in low-temperature reactions is multifaceted:
-
Enhanced Catalyst Stability and Activity: The strong σ-donating nature of P(i-Pr)₃ increases the electron density at the palladium center. This electronic enrichment facilitates the crucial oxidative addition step, even with less reactive substrates like aryl chlorides, at lower temperatures.[3]
-
Promotion of Reductive Elimination: The significant steric hindrance imposed by the three isopropyl groups, quantified by a large Tolman cone angle of 160°, promotes the final reductive elimination step, leading to faster product formation.[1][4] This steric pressure helps to overcome the kinetic barriers that can be pronounced at low temperatures.
-
Suppression of Undesired Side Reactions: By accelerating the desired catalytic cycle, the formation of decomposition pathways and side products, which can be more prevalent at higher temperatures, is minimized. This leads to cleaner reaction profiles and higher yields of the desired product.
Physicochemical and Safety Considerations
This compound is a colorless liquid that is soluble in many organic solvents.[5] However, its use requires stringent safety protocols due to its hazardous nature.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₁P | [5] |
| Molar Mass | 160.24 g/mol | [1] |
| Appearance | Colorless liquid | [5] |
| Boiling Point | 81 °C (22 mm Hg) | [1] |
| Tolman Cone Angle (θ) | 160° | [1] |
| Tolman Electronic Parameter (TEP) | 2058.6 cm⁻¹ (for Ni(CO)₃L) | [4] |
Safety Precautions:
-
Pyrophoric: this compound is spontaneously flammable in air. It must be handled under an inert atmosphere (e.g., argon or nitrogen) at all times using Schlenk line or glovebox techniques.
-
Toxicity and Corrosivity: It is toxic upon inhalation, ingestion, and skin contact, and can cause severe burns.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile or neoprene), and safety goggles with a face shield.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere, away from heat and ignition sources.
The Role of this compound in the Catalytic Cycle at Low Temperatures
The efficacy of this compound in low-temperature cross-coupling reactions can be understood by examining its influence on the key steps of the palladium-catalyzed cycle.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 6476-36-4 [smolecule.com]
- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
The Indispensable Workhorse: Triisopropylphosphine in the Synthesis of Pharmaceutical Intermediates
Abstract
In the intricate landscape of pharmaceutical development, the efficient and robust synthesis of complex molecular architectures is paramount. Triisopropylphosphine (P(i-Pr)₃), a sterically demanding and electron-rich trialkylphosphine, has emerged as a critical ligand in transition metal-catalyzed cross-coupling reactions and as a potent nucleophilic organocatalyst. Its unique combination of steric bulk and electronic properties enables challenging bond formations that are often sluggish or inefficient with other phosphine ligands. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of this compound's applications, detailed experimental protocols for key transformations, and mechanistic insights to empower rational catalyst selection and reaction optimization in the synthesis of vital pharmaceutical intermediates.
Introduction: The Unique Profile of this compound
This compound is an organophosphorus compound characterized by three bulky isopropyl groups attached to a central phosphorus atom.[1] This structure imparts a unique set of steric and electronic properties that define its reactivity and utility in organic synthesis.
Steric Hindrance: With a large Tolman cone angle of 160°, P(i-Pr)₃ is one of the more sterically bulky trialkylphosphines.[1] This steric demand is crucial in palladium-catalyzed cross-coupling reactions. It promotes the formation of monoligated, highly reactive L-Pd(0) species, which are often the active catalysts in the oxidative addition step.[2] Furthermore, the bulkiness can accelerate the final reductive elimination step, leading to faster product formation and reduced side reactions.[2]
Electronic Properties: As a trialkylphosphine, P(i-Pr)₃ is a strong σ-donor. This high electron-donating ability increases the electron density on the metal center (e.g., palladium), which facilitates the oxidative addition of challenging substrates like aryl chlorides—a critical step in many cross-coupling catalytic cycles.[2][3]
Physical Properties and Handling: this compound is a colorless liquid that is soluble in most organic solvents.[1] Crucially, it is pyrophoric, meaning it can ignite spontaneously upon contact with air.[4][5] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques such as a glovebox or Schlenk line.[5][6] Due to its hazardous nature, consulting the Safety Data Sheet (SDS) is mandatory before use.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₉H₂₁P | [7] |
| Molar Mass | 160.24 g/mol | [7] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 81 °C (22 mm Hg) | [1] |
| Tolman Cone Angle (θ) | 160° | [1] |
| Key Hazards | Pyrophoric, Causes severe skin burns and eye damage | [4][5] |
| Handling | Handle and store under inert gas (e.g., Nitrogen or Argon) | [4][5] |
Application in Palladium-Catalyzed Cross-Coupling Reactions
The palladium-catalyzed formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a cornerstone of modern pharmaceutical synthesis.[8] The choice of phosphine ligand is critical to the success of these reactions, and the bulky, electron-rich nature of this compound makes it highly effective for several key transformations.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are prevalent motifs in many drug molecules.[9] The reaction couples an aryl halide or triflate with a primary or secondary amine. Bulky, electron-rich ligands like this compound are essential for achieving high catalytic activity, especially with less reactive aryl chlorides.[3][5]
Causality of Ligand Choice:
-
Facilitates Oxidative Addition: The strong electron-donating character of P(i-Pr)₃ enhances the reactivity of the Pd(0) center, promoting the often rate-limiting oxidative addition of the aryl halide.[10]
-
Promotes Reductive Elimination: The steric bulk of the ligand facilitates the final C-N bond-forming reductive elimination from the palladium(II) intermediate, preventing catalyst decomposition and byproduct formation.[11][12][13]
This protocol is a representative procedure for the coupling of an aryl bromide with a secondary amine using a Pd/P(i-Pr)₃ catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (P(i-Pr)₃) (typically as a 1.0 M solution in an anhydrous solvent)
-
Sodium tert-butoxide (NaOt-Bu)
-
Aryl bromide (1.0 mmol)
-
Amine (1.2 mmol)
-
Anhydrous, degassed toluene (or other suitable solvent like dioxane)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, and inert atmosphere setup
Step-by-Step Methodology:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol, 2 mol%) and sodium tert-butoxide (e.g., 135 mg, 1.4 mmol).
-
Solvent and Ligand Addition: Add anhydrous, degassed toluene (e.g., 2 mL) via syringe. Then, add the this compound solution (e.g., 0.04 mL of a 1.0 M solution, 0.04 mmol, 4 mol%) via syringe. The mixture should change color, indicating the formation of the active Pd(0) catalyst.
-
Reagent Addition: Stir the mixture at room temperature for 10 minutes. Add the aryl bromide (1.0 mmol) followed by the amine (1.2 mmol) via syringe.
-
Reaction: Seal the reaction vessel and heat the mixture in an oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organoboron reagent and an organic halide, is one of the most widely used reactions in pharmaceutical process chemistry.[14][15] The use of bulky trialkylphosphine ligands like this compound can be advantageous for the coupling of sterically hindered substrates.[11]
Causality of Ligand Choice:
-
Steric Acceleration: The large cone angle of P(i-Pr)₃ helps to create a coordinatively unsaturated palladium center, which can accelerate both the oxidative addition and reductive elimination steps.[16]
-
Enhanced Stability: The strong P-Pd bond can enhance the stability of the catalytic species, leading to higher turnover numbers, which is crucial for large-scale synthesis.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a heteroaryl chloride with a boronic acid, a common transformation in the synthesis of kinase inhibitors and other APIs.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
This compound (P(i-Pr)₃)
-
Potassium phosphate (K₃PO₄) or other suitable base
-
Heteroaryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, and inert atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the heteroaryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (e.g., 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and this compound (0.03 mmol, 3 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Seal the vessel and heat the mixture to the required temperature (e.g., 80-100 °C) with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to yield the biaryl product.
Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide.[17] This reaction is fundamental in synthesizing intermediates for various pharmaceuticals, including antivirals and anticancer agents. While often performed with triphenylphosphine-based palladium catalysts, bulky and electron-rich ligands can enhance reactivity, particularly in copper-free protocols.[17]
Causality of Ligand Choice:
-
Enhanced Oxidative Addition: Similar to other cross-couplings, the electron-rich nature of P(i-Pr)₃ facilitates the oxidative addition of the aryl halide to the palladium center.[18]
-
Stabilization of Catalytic Species: The ligand helps stabilize the palladium(0) species, preventing catalyst decomposition and promoting higher yields.
This protocol outlines a copper-free Sonogashira coupling, which can be advantageous for avoiding issues related to copper toxicity and homocoupling of the alkyne.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (P(i-Pr)₃)
-
Aryl bromide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
A suitable base (e.g., Cs₂CO₃ or a bulky amine base like diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, and inert atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 mmol), terminal alkyne (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Catalyst Formation: Add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and this compound (e.g., 0.05 mmol, 5 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Stir the mixture at room temperature or heat as required (typically 25-100 °C).
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Once complete, cool to room temperature, add water, and extract the product with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.
This compound as a Nucleophilic Organocatalyst
Beyond its role as a ligand for transition metals, this compound can also function as a powerful nucleophilic organocatalyst.[19][20] In these reactions, the phosphine initiates a catalytic cycle by adding to an electrophilic substrate, creating a reactive zwitterionic intermediate. This mode of catalysis is particularly useful for constructing complex heterocyclic frameworks found in many drug-like molecules.[18][21]
Morita-Baylis-Hillman (MBH) Reaction
The Morita-Baylis-Hillman (MBH) reaction forms a C-C bond between an α,β-unsaturated carbonyl compound and an aldehyde, generating a highly functionalized allylic alcohol.[1][22] While often catalyzed by tertiary amines, phosphines like P(i-Pr)₃ can also be highly effective catalysts, particularly for vinylogous and intramolecular variants.[2]
Causality of Catalyst Choice: The high nucleophilicity of P(i-Pr)₃ allows for rapid addition to the activated alkene, initiating the catalytic cycle. Its steric bulk can influence the stereochemical outcome of the reaction and the stability of the intermediates.
[4+2] Cycloaddition Reactions
Nucleophilic phosphines can catalyze [4+2] cycloadditions (Diels-Alder type reactions) between allenes and imines or other electrophiles.[19] This provides a direct route to functionalized six-membered heterocycles, which are valuable scaffolds in medicinal chemistry. The phosphine acts by activating the allenoate to form a 1,4-dipole, which then undergoes cycloaddition. The choice of phosphine can be critical in controlling the reaction pathway and selectivity.[19]
Visualizing the Process: Workflows and Mechanisms
To better understand the practical and theoretical aspects of these reactions, the following diagrams illustrate a typical experimental workflow and a generalized catalytic cycle.
Caption: Experimental workflow for a typical Pd-catalyzed cross-coupling reaction.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern pharmaceutical chemist. Its distinct steric and electronic properties make it an exceptional ligand for challenging palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex intermediates with high efficiency. Furthermore, its utility as a nucleophilic organocatalyst opens avenues for the construction of diverse heterocyclic systems. While its pyrophoric nature demands careful handling, the significant advantages it offers in terms of reactivity and selectivity ensure its continued and expanding role in the development of life-saving medicines. The protocols and mechanistic rationale provided herein serve as a robust foundation for the effective application of this indispensable reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. The vinylogous intramolecular Morita-Baylis-Hillman reaction: synthesis of functionalized cyclopentenes and cyclohexenes with trialkylphosphines as nucleophilic catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Mechanistic insight into difunctionalization of aryl chlorides via palladium/phosphine ligand/norbornene cooperative catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. WO2017039425A1 - A method for preparation of ibrutinib precursor - Google Patents [patents.google.com]
- 9. WO2016132383A1 - Process for the preparation of ibrutinib - Google Patents [patents.google.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Advances in Nucleophilic Phosphine Catalysis of Alkenes, Allenes, Alkynes, and MBHADs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journal.bcrec.id [journal.bcrec.id]
- 21. Synthesis of heterocyclic compounds through nucleophilic phosphine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 22. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of Triisopropylphosphine in Reactions
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for handling triisopropylphosphine (Pi-Pr₃), a highly reactive and pyrophoric organophosphorus compound. Its efficacy as a bulky, electron-rich ligand in catalysis and synthesis is critically dependent on preventing its oxidation to this compound oxide (O=Pi-Pr₃). This resource offers practical troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments and the safety of your laboratory personnel.
Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent or Low Reaction Yields
Symptom: Your reaction is not proceeding to completion, or you are observing significantly lower yields than expected.
Possible Cause: The this compound ligand has likely been partially or fully oxidized, rendering the catalyst inactive or altering the reaction pathway.
Solutions:
-
Verify Ligand Integrity: Before use, check the purity of your this compound. A common method is ³¹P NMR spectroscopy. A sharp singlet around δ -16 ppm (in C₆D₆) is indicative of pure Pi-Pr₃. The presence of a signal around δ 50-60 ppm suggests the formation of the phosphine oxide.[1][2]
-
Improve Inert Atmosphere Technique: this compound is pyrophoric and will react spontaneously with air.[3][4] Ensure your reaction setup is under a robust inert atmosphere.
-
Degas Solvents Thoroughly: Solvents can be a significant source of dissolved oxygen.[5] Use methods like freeze-pump-thaw (for more sensitive reactions) or sparging with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Use Schlenk or Glovebox Techniques: All manipulations of this compound should be performed using standard air-free techniques, such as a Schlenk line or in a glovebox.[4]
-
-
Check Solvent Purity: Peroxides in solvents like THF can oxidize phosphines.[5] Use freshly distilled or commercially available anhydrous, deoxygenated solvents.
Issue 2: Formation of a White Precipitate During Reaction or Work-up
Symptom: An unexpected white solid crashes out of your reaction mixture or during aqueous work-up.
Possible Cause: This is often the this compound oxide byproduct, which can have limited solubility in certain solvent systems.
Solutions:
-
Characterize the Precipitate: Isolate the solid and analyze it (e.g., by NMR or melting point) to confirm its identity as O=Pi-Pr₃.
-
Solvent Selection for Work-up: If the precipitate is indeed the phosphine oxide, consider a work-up procedure that takes advantage of its solubility profile. While triphenylphosphine oxide removal is widely documented, this compound oxide is more non-polar.
-
Filtration: If your desired product is soluble in the reaction solvent but the oxide is not, you may be able to simply filter the crude reaction mixture.
-
Extraction with Different Solvents: Perform a literature search for the solubility of this compound oxide to devise an effective extraction strategy. A polar solvent might be used to wash the organic layer containing your product.
-
-
Precipitation with Metal Salts: For stubborn cases, consider forming a metal complex with the phosphine oxide to facilitate its removal. While well-documented for triphenylphosphine oxide using ZnCl₂,[6][7] this method may be adapted for this compound oxide.
Issue 3: Difficulty in Removing this compound Oxide During Purification
Symptom: The phosphine oxide co-elutes with your product during column chromatography.
Possible Cause: The polarity of your product and the this compound oxide are very similar.
Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems to maximize the separation. A less polar solvent system might retain the more polar phosphine oxide on the silica gel.
-
Column Length and Diameter: A longer, narrower column can provide better resolution.
-
-
Chemical Conversion: Convert the phosphine oxide to a more easily separable species. This is an advanced technique and should be approached with caution to avoid affecting your product.
-
Acid-Base Extraction: If your product has acidic or basic functionality, you can use acid-base extraction to separate it from the neutral phosphine oxide.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to air?
A1: this compound is an electron-rich trialkylphosphine. The phosphorus atom has a lone pair of electrons that is readily donated, which is key to its function as a ligand.[8] However, this high electron density also makes it highly susceptible to attack by atmospheric oxygen, leading to the formation of the thermodynamically stable phosphine oxide.[9] Its pyrophoric nature means it can ignite spontaneously on contact with air.[3][4]
Q2: How can I confirm the oxidation of my this compound?
A2: The most reliable method is ³¹P NMR spectroscopy.[1][10]
-
Sample Preparation: Under a strict inert atmosphere (e.g., in a glovebox or using a Schlenk line), prepare a solution of your phosphine in a deuterated solvent that has been deoxygenated.
-
Data Acquisition: Acquire a ³¹P NMR spectrum.
-
Analysis: Compare the spectrum to known chemical shifts. This compound should appear as a singlet around -16 ppm, while its oxide will be significantly downfield, typically in the range of 50-60 ppm.
Q3: How should I properly store this compound?
A3: It must be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, away from heat, sparks, and moisture.[11] A Sure/Seal™ bottle is a common and effective storage container.[11] For long-term storage, keeping it in a cool, dark place, such as a refrigerator within a secondary container, is recommended.
Q4: Is argon or nitrogen better for handling this compound?
A4: For most applications, high-purity nitrogen is sufficient and more economical.[12][13] However, argon is denser than air and can provide a more stable inert "blanket" over the reaction mixture, which can be advantageous for manipulations that might briefly expose the reaction to the atmosphere.[14][15][16] For highly sensitive reactions or when working with reagents known to react with nitrogen (e.g., some lithium reagents), argon is the preferred choice.[12]
| Property | Argon (Ar) | Nitrogen (N₂) | Key Considerations |
| Chemical Inertness | Extremely inert | Generally inert, but can react with highly reactive reagents | For most phosphine chemistry, N₂ is sufficient. For reactions with lithium metal, Ar is preferred.[12] |
| Density (at STP) | 1.784 g/L | 1.251 g/L | Argon's higher density provides a better protective layer over the reaction.[14][15] |
| Cost | More expensive | More economical | Nitrogen is the cost-effective choice for routine applications.[12][15] |
Q5: What is the correct procedure for quenching a reaction containing unreacted this compound?
A5: Unreacted this compound must be quenched safely, as it is pyrophoric.
-
Cool the reaction mixture: Use an ice bath to cool the reaction flask to 0 °C.
-
Slowly add a quenching agent: Under an inert atmosphere, slowly add a less reactive alcohol like isopropanol.[17][18]
-
Follow with a more reactive quencher: Once the initial vigorous reaction subsides, a more reactive alcohol like methanol can be added, followed by water to ensure complete quenching.[18]
-
Neutralize: The quenched mixture can then be neutralized with a mild acid (e.g., citric or acetic acid) before work-up.[17]
Experimental Protocols
Protocol 1: Setting up an Inert Atmosphere Reaction
This protocol describes the setup of a reaction under an inert atmosphere using a Schlenk line.
-
Glassware Preparation: Ensure all glassware is oven-dried and free of moisture.
-
Assembly: Assemble the glassware (e.g., a round-bottom flask with a condenser and stir bar) and connect it to the Schlenk line via a sidearm with a stopcock.
-
Purging: Evacuate the glassware using the vacuum on the Schlenk line and then backfill with inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure all air is removed.
-
Solvent Addition: Add your degassed solvent to the reaction flask via a cannula or syringe under a positive pressure of inert gas.
-
Reagent Addition: Add other non-pyrophoric reagents.
-
This compound Addition: Using a gas-tight syringe that has been purged with inert gas, carefully draw up the required amount of this compound from a Sure/Seal™ bottle and add it to the reaction flask.
Diagram: Inert Atmosphere Setup
Caption: Schlenk line setup for inert atmosphere reactions.
References
- 1. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 2. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 4. ors.od.nih.gov [ors.od.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 12. benchchem.com [benchchem.com]
- 13. Argon vs. Nitrogen Purging for Atmosphere Inerting | NiGen [nigen.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. ossila.com [ossila.com]
- 16. researchgate.net [researchgate.net]
- 17. chemistry.nd.edu [chemistry.nd.edu]
- 18. epfl.ch [epfl.ch]
Technical Support Center: Purification of Triisopropylphosphine by Distillation
Welcome to the Technical Support Center for the purification of triisopropylphosphine (Pi-Pr₃). This guide is designed for researchers, scientists, and drug development professionals who handle this highly reactive and pyrophoric compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the safe and effective purification of this compound by distillation.
A. CRITICAL SAFETY PRECAUTIONS: Understanding the Risks
This compound is a pyrophoric liquid, meaning it can spontaneously ignite upon contact with air.[1][2][3] It is also highly reactive with water and other protic solvents. Therefore, all handling and purification procedures must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) by properly trained personnel.[1][4]
Before you begin, ensure the following safety measures are in place:
-
Work Area: All manipulations must be performed in a certified chemical fume hood or a glove box.[4][5] The work area should be free of flammable materials and clutter.[4]
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness:
B. Troubleshooting Guide: Distillation of this compound
This section addresses common issues encountered during the vacuum distillation of this compound in a question-and-answer format.
Issue 1: My distillation is not proceeding, even though the heating bath is at the correct temperature.
-
Question: I have my heating bath set to distill the this compound, but I'm not seeing any condensate. What could be the problem?
-
Answer: This issue can arise from several factors related to pressure and heat transfer.
-
Inadequate Vacuum: Ensure your vacuum system is functioning correctly and that all joints in your distillation apparatus are properly sealed and greased to prevent leaks.[6] An unstable or insufficient vacuum will result in a higher boiling point than anticipated.
-
"Bumping" of the Liquid: this compound, like many liquids under vacuum, can "bump" or superheat without boiling. This is especially true if boiling stones are used, as they are ineffective under vacuum.[6] Always use a magnetic stir bar to ensure smooth boiling.[6]
-
Heat Transfer Issues: Ensure the heating bath fluid is at the appropriate level and that the distillation flask is sufficiently immersed. For higher boiling points, insulating the distillation head with glass wool or aluminum foil can help maintain the necessary temperature for the vapor to reach the condenser.
-
Issue 2: The pressure in my distillation setup is fluctuating.
-
Question: I'm observing the pressure in my vacuum distillation setup going up and down. What's causing this and how can I fix it?
-
Answer: Pressure instability is a common problem in vacuum distillation and can be caused by:
-
Leaks in the System: The most common cause is a leak in one of the joints or through the tubing.[7] Carefully inspect all connections.
-
Outgassing: If the system was not properly purged of air before applying the vacuum, trapped gases can slowly be released, causing pressure fluctuations.[7]
-
Vigorous Boiling: If the heating is too aggressive, the rapid production of vapor can overwhelm the vacuum pump's capacity, leading to a temporary increase in pressure. Reduce the heating rate to achieve a steady distillation.
-
Issue 3: I suspect my this compound is contaminated with its oxide.
-
Question: How can I tell if my this compound is contaminated with this compound oxide, and how does this affect the distillation?
-
Answer: this compound oxide is the primary degradation product from exposure to air.[8] It is a white, crystalline solid with a much higher boiling point than the parent phosphine and will remain in the distillation flask as a non-volatile residue. While distillation is an effective method for separating the phosphine from the oxide, significant contamination can be problematic. For reactions sensitive to phosphine oxide, it is crucial to start with pure material.
Issue 4: How do I safely shut down the distillation and handle the residue?
-
Question: What is the correct procedure for stopping the distillation and dealing with the remaining material in the flask?
-
Answer: A safe shutdown procedure is critical to prevent accidents.
-
Cool the System: First, remove the heating source and allow the distillation flask to cool to room temperature.[6]
-
Break the Vacuum: Slowly and carefully introduce an inert gas (nitrogen or argon) into the system to bring it back to atmospheric pressure.[6] Never open the system to air while it is still hot or under vacuum.
-
Quench the Residue: The residue in the distillation flask may contain unreacted, and still pyrophoric, this compound. This residue must be quenched safely. Transfer the cooled flask to a fume hood and, under an inert atmosphere, slowly add a less reactive alcohol like isopropanol to the residue with stirring.[2][9][10] Once the initial vigorous reaction subsides, a mixture of isopropanol and water can be added, followed by pure water.[10]
-
C. Detailed Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the steps for the purification of this compound by vacuum distillation.
1. Apparatus Setup:
-
Assemble a vacuum distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. A Perkin triangle or a "pig" adapter can be used if multiple fractions need to be collected under vacuum.[11]
-
Ensure all glassware is oven-dried and free of moisture.[4]
-
Use a magnetic stir bar in the distillation flask.[6]
-
Grease all joints with a suitable vacuum grease to ensure a good seal.[6]
-
Connect the apparatus to a Schlenk line or a similar manifold that allows for alternating between vacuum and an inert gas supply.[12]
-
The vacuum source should be connected through a cold trap to protect the pump from solvent vapors.[13]
2. Distillation Procedure:
-
Under a positive pressure of inert gas, transfer the crude this compound to the distillation flask using a cannula or syringe.
-
Begin stirring the liquid.
-
Slowly and carefully evacuate the apparatus. You may observe some bubbling as residual low-boiling solvents are removed.[6]
-
Once a stable vacuum is achieved, begin to heat the distillation flask. The boiling point of this compound is 81 °C at 22 mmHg.[14][15] Adjust the heating bath temperature accordingly to achieve a steady distillation rate.
-
Collect the purified this compound in the receiving flask.
-
Once the distillation is complete, follow the safe shutdown procedure described in the troubleshooting section.
Physical and Chemical Data Summary
| Property | Value |
| Chemical Formula | C₉H₂₁P |
| Molar Mass | 160.24 g/mol [16] |
| Appearance | Colorless liquid[15] |
| Density | 0.839 g/mL at 25 °C[14] |
| Boiling Point | 81 °C at 22 mmHg[14][15] |
| Sensitivity | Air and moisture sensitive, pyrophoric[1][2][3] |
D. Visualization of Workflows
Distillation Setup Workflow
Caption: Workflow for the setup and execution of the vacuum distillation of this compound.
Troubleshooting Logic Diagram
Caption: A logical flow diagram for troubleshooting common issues during distillation.
E. Frequently Asked Questions (FAQs)
Q1: Can I use boiling stones instead of a magnetic stir bar for the distillation of this compound? A1: No, boiling stones are not effective under vacuum as the trapped air within their pores is quickly removed, rendering them unable to promote smooth boiling.[6] This can lead to violent bumping of the liquid. A magnetic stir bar is essential for a safe and controlled vacuum distillation.[6]
Q2: What is the white solid that sometimes forms in my bottle of this compound? A2: The white solid is likely this compound oxide, which forms when the phosphine is exposed to air.[8] While distillation can remove this impurity, it is best to handle and store this compound under a strictly inert atmosphere to minimize its formation.
Q3: My vacuum pump can't reach 22 mmHg. Can I still distill this compound? A3: Yes, but the boiling point will be higher at a higher pressure. You can use a pressure-temperature nomograph to estimate the boiling point at the pressure your system can achieve.[17] Be aware that higher temperatures can increase the risk of decomposition for some compounds.
Q4: How should I dispose of excess or old this compound? A4: Excess this compound must be quenched before disposal.[4] This should be done by slowly and carefully adding it to a stirred, cooled solution of a less reactive alcohol, such as isopropanol, under an inert atmosphere.[2][9][10] After the reaction has ceased, water can be slowly added to ensure complete quenching.[10] The resulting solution should then be neutralized and disposed of as hazardous waste according to your institution's guidelines.
F. References
-
Safe Handling of Pyrophoric Liquids. (2009, October 30). Oregon State University Environmental Health and Safety. --INVALID-LINK--
-
Pyrophoric Reagents Handling in Research Labs. Environmental Health and Safety, University of Maryland. --INVALID-LINK--
-
Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Yale Environmental Health & Safety. --INVALID-LINK--
-
Safe Handling of Pyrophoric Materials. University of California, Santa Barbara. --INVALID-LINK--
-
Procedures for Safe Use of Pyrophoric Liquid Reagents. (n.d.). UCLA Chemistry and Biochemistry. --INVALID-LINK--
-
Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. (n.d.). University of Georgia Office of Research Safety. --INVALID-LINK--
-
Pyrophoric Handling Procedure. Carnegie Mellon University. --INVALID-LINK--
-
Handling Pyrophoric Reagents. (n.d.). Pacific Northwest National Laboratory. --INVALID-LINK--
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015, January 7). University of Notre Dame. --INVALID-LINK--
-
6476-36-4(this compound) Product Description. (n.d.). ChemicalBook. --INVALID-LINK--
-
Quenching of Pyrophoric Materials. (2016, November 22). The Sarpong Group, University of California, Berkeley. --INVALID-LINK--
-
This compound. (2022, August 19). In Wikipedia. --INVALID-LINK--
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience.
-
Singh, R. P., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development, 25(9), 2096-2104.
-
Remove Ph3P oxide from product? (2018, November 21). ResearchGate. --INVALID-LINK--
-
Technical Support Center: Removal of Trimethylphosphine Oxide from Reaction Mixtures. (n.d.). BenchChem. --INVALID-LINK--
-
Air-sensitive vacuum distillation. (2010, August 2). Mass Transfer Operations. --INVALID-LINK--
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4). (2013, August 6). ChemistryViews. --INVALID-LINK--
-
DISTILLATION PRESSURE CONTROL TROUBLESHOOTING – THE HIDDEN PITTFALLS OF OVERDESIGN. (n.d.). ResearchGate. --INVALID-LINK--
-
5.4C: Step-by-Step Procedures for Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. --INVALID-LINK--
-
How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? (2022, August 8). YouTube. --INVALID-LINK--
-
Triphenylphosphine Oxide- Waste Not, Want Not. (2023, February 9). Scientific Update. --INVALID-LINK--
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. --INVALID-LINK--
-
Vacuum Distillation. (n.d.). The Research Group of Yves Rubin, UCLA. --INVALID-LINK--
-
This compound. (n.d.). PubChem. --INVALID-LINK--
-
Vacuum distillation. (2023, November 13). In Wikipedia. --INVALID-LINK--
-
Dynamic Vacuum Distillation. (n.d.). The Schlenk Line Survival Guide. --INVALID-LINK--
-
This compound price,buy this compound. (n.d.). ChemicalBook. --INVALID-LINK--
-
Vacuum Distillation. (2021, May 17). YouTube. --INVALID-LINK--
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). ACS Omega, 5(45), 29337-29344. --INVALID-LINK--
-
Boiling Point Calculator. (n.d.). --INVALID-LINK--
-
Synthesis, Structure, and Properties of Tris(2,6-diisopropyl-4-methoxyphenyl)phosphine. (2025, August 6). ResearchGate. --INVALID-LINK--
-
Synthesis of Phosphine-Boranes and Their Metalation. (n.d.). Newcastle University Theses. --INVALID-LINK--
-
The crystal structure of tris(6-methylpyridin-2-yl)phosphine oxide, C18H18N3OP. (2022). Zeitschrift für Kristallographie - New Crystal Structures, 237(4), 577-578. --INVALID-LINK--
References
- 1. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. ors.od.nih.gov [ors.od.nih.gov]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cmu.edu [cmu.edu]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. BASIC CHEMICAL ENGINEERING OPERATIONS: Air-sensitive vacuum distillation Mass Transfer Operations [engineeringoperations.blogspot.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 14. 6476-36-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. This compound | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Vacuum distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Safe Handling of Pyrophoric Phosphine Reagents
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrophoric phosphine reagents. As a Senior Application Scientist, I understand the critical role these reagents play in modern synthesis and the paramount importance of their safe handling. This guide is structured to provide you with not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of safety and efficacy in your laboratory.
This resource is designed to be a dynamic, question-and-answer-based hub to directly address the specific and often urgent issues you may encounter. We will delve into troubleshooting common experimental problems and provide clear, actionable guidance rooted in established safety protocols and field-proven experience.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Risks
This section addresses fundamental questions about the nature of pyrophoric phosphine reagents and the hazards they present. A thorough understanding of these principles is the foundation of safe laboratory practice.
Q1: What makes phosphine reagents "pyrophoric" and what are the primary hazards?
A1: The term "pyrophoric" originates from the Greek words for "fire-bearing."[1] Pyrophoric substances, including many phosphine reagents, will spontaneously ignite upon contact with air, specifically the oxygen and moisture present.[1][2][3] This reactivity is so rapid that ignition can occur within minutes without any external ignition source.[3]
The primary hazards associated with pyrophoric phosphine reagents are:
-
Spontaneous Ignition and Fire: The immediate and most obvious danger is the high risk of fire upon exposure to air.[4][5] This is often exacerbated by the fact that these reagents are typically supplied in flammable solvents like hydrocarbons, increasing the overall fire risk.[4][6]
-
Toxicity: Phosphine gas (PH₃) is a highly toxic respiratory poison.[7] Acute inhalation can lead to a range of symptoms from headaches and dizziness to severe respiratory distress, pulmonary edema (fluid in the lungs), and in high concentrations, can be fatal.[8][9] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for phosphine at a time-weighted average (TWA) of 0.3 ppm over an 8-hour shift.[10][11][12]
-
Water Reactivity: Many pyrophoric materials are also water-reactive, producing flammable gases like hydrogen upon contact with moisture.[1]
-
Corrosivity and Other Health Effects: Beyond the immediate fire and toxicity risks, some phosphine compounds can be corrosive or cause damage to the liver, kidneys, and central nervous system with prolonged exposure.[2][6]
It's crucial to note that while pure phosphine is odorless, technical-grade samples often have a distinct garlic or decaying fish-like odor due to impurities.[7][13] However, relying on odor is not a reliable safety measure as the odor threshold does not provide sufficient warning of dangerous concentrations.[14][15]
Q2: What are the critical Personal Protective Equipment (PPE) requirements for handling pyrophoric phosphine reagents?
A2: A multi-layered approach to PPE is non-negotiable when working with pyrophoric phosphine reagents. The goal is to create a comprehensive barrier against contact, splashes, and fire.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z.87.1 standard. A face shield is required over the goggles when there is a risk of explosion or significant splash.[4][6] | Protects against splashes and potential explosions. Standard prescription glasses are not sufficient.[1] |
| Body Protection | A flame-resistant lab coat is mandatory.[4][6] For larger quantities, a chemical-resistant apron over the lab coat is recommended. | Provides a critical barrier against fire and chemical splashes. Materials like nylon or polyester should be avoided as they can easily ignite.[1] |
| Hand Protection | Double gloving is recommended: a nitrile glove as the inner layer with a neoprene or other heavy-duty, chemical-resistant glove over it.[1] | Nitrile gloves alone are combustible. The outer glove provides better protection against the reagent and potential fire. |
| Respiratory Protection | A full-face respirator with a phosphine-specific cartridge (Type B for inorganic gases) should be worn if there's a potential for airborne concentrations to exceed 0.3 ppm.[15][16] | Protects against the inhalation of highly toxic phosphine gas.[15] Filters have a limited life and should be replaced regularly.[16] |
| Footwear | Closed-toe shoes are required. | Protects feet from spills. |
Q3: What are the essential engineering controls for a safe workspace?
A3: Engineering controls are the first line of defense in mitigating the risks of working with pyrophoric reagents.
-
Fume Hood or Glove Box: All manipulations of pyrophoric phosphine reagents must be conducted in a well-ventilated fume hood or a glove box.[6] This contains any potential fires and prevents the release of flammable or toxic vapors into the lab.
-
Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be located within a 10-second travel time from the work area.[6][17] All lab personnel must know their location and how to operate them.[6]
-
Inert Atmosphere: Handling these reagents requires a rigorously maintained inert atmosphere (e.g., nitrogen or argon) to exclude air and moisture.[6][18]
-
Clear and Uncluttered Workspace: The work area, especially inside the fume hood, must be free of flammable materials, including paper towels and excess solvents.[1][6]
Section 2: Troubleshooting Guides - Navigating Experimental Challenges
This section provides a question-and-answer formatted guide to address specific issues that may arise during experiments involving pyrophoric phosphine reagents.
Handling and Transfer
Q: My syringe is clogged after transferring a phosphine reagent. What should I do?
A: Clogged syringes are a common issue and must be addressed immediately and safely.
-
Do NOT apply excessive force: This can cause the syringe to fail, potentially leading to a spill and fire.
-
Immediate Quenching Procedure:
-
Under an inert atmosphere, carefully draw a dry, unreactive solvent like hexane or toluene into the syringe to dilute the remaining reagent.
-
Discharge the diluted solution into a separate flask containing an appropriate quenching agent, such as isopropanol, under an inert atmosphere and cooled in an ice bath.
-
Repeat the rinsing process several times.
-
-
If the syringe remains clogged: The safest course of action is to treat the entire syringe as contaminated waste. Carefully place it in a container with a quenching agent and dispose of it according to your institution's hazardous waste procedures.
Causality: Clogging typically occurs when the reagent reacts with trace amounts of air or moisture that enter the syringe, forming solid byproducts. Prompt cleaning after every use is the best prevention.
Reaction Work-up
Q: I'm having trouble removing phosphine oxide byproducts from my reaction mixture. What are my options?
A: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct.[19] The best method for its removal depends on the properties of your desired product.
| Method | Procedure | Best For |
| Silica Gel Filtration | Pass the crude reaction mixture through a short plug of silica gel, eluting with a non-polar solvent. | Non-polar products. TPPO is more polar and will be retained on the silica.[19] |
| Precipitation with Metal Salts | Add a solution of ZnCl₂, MgCl₂, or CaBr₂ to precipitate the TPPO as a metal salt complex, which can then be filtered off.[19] | More polar products where silica gel chromatography is not effective.[19] |
| Precipitation with Anti-Solvent | Dissolve the crude product in a minimal amount of a solvent in which it is soluble but TPPO is not (e.g., dichloromethane), then add a non-polar anti-solvent like hexane or pentane to precipitate the TPPO.[19] | Products with different solubility profiles than TPPO. |
| Oxidation of Unreacted Phosphine | If unreacted phosphine is the issue, it can be oxidized to the corresponding phosphine oxide by bubbling air through the reaction mixture or by a dilute hydrogen peroxide wash during work-up.[19] The resulting oxide can then be removed by the methods above. | Reactions where excess phosphine ligand was used.[19] |
Emergency Situations
Q: What is the correct procedure for a small spill of a pyrophoric phosphine reagent inside a fume hood?
A: A small spill can quickly escalate if not handled correctly.
-
Stay Calm and Alert Others: Inform your lab colleagues of the situation.
-
Lower the Fume Hood Sash: This will help contain any fire.
-
Use an Appropriate Extinguishing Agent:
-
Allow the Reagent to be Consumed: Let the fire self-extinguish if it is contained within the spill-absorbing material.
-
Quench and Dispose: Once the initial reaction has subsided, carefully and slowly add a quenching agent like isopropanol to the spill residue under an inert atmosphere.[17] The resulting material should be collected and disposed of as hazardous waste.
Q: What should I do in the event of a phosphine gas leak?
A: A phosphine gas leak is a serious emergency due to its high toxicity.
-
Evacuate Immediately: If you suspect a leak, evacuate the area immediately.[21]
-
Activate Alarms: Activate any facility emergency alarms.[21]
-
Move Upwind: Move to a safe location, preferably upwind from the leak.[21]
-
Notify Emergency Services: Contact your institution's emergency response team and provide them with the location and nature of the leak.[21]
-
Do Not Re-enter: Do not re-enter the affected area until it has been cleared by trained emergency responders.
Section 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for critical procedures involving pyrophoric phosphine reagents.
Protocol 1: Quenching of Residual Pyrophoric Phosphine Reagents
This protocol is for the safe destruction of small amounts of unused pyrophoric materials.
Materials:
-
Reaction flask (e.g., Schlenk flask) of appropriate size
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Ice water bath
-
Stir plate and stir bar
-
Dry, unreactive solvent (e.g., toluene, hexane)[22]
-
Isopropanol[22]
-
Methanol
-
Water
Procedure:
-
Preparation:
-
Transfer the residual pyrophoric material to the reaction flask under an inert atmosphere.[22] For solids, suspending them in a dry, unreactive solvent can aid in stirring.[22]
-
Place the flask under a positive pressure of inert gas, vented through a bubbler.[22]
-
Cool the flask to 0°C in an ice water bath.[22]
-
-
Initial Quenching:
-
Secondary Quenching:
-
Once the reaction with isopropanol is complete, slowly add methanol. Methanol is more reactive and will quench any remaining pyrophoric material.
-
-
Final Quenching:
-
After the reaction with methanol ceases, add water dropwise to ensure all reactive pockets are destroyed.
-
-
Completion and Neutralization:
-
Disposal:
-
The neutralized solution can now be disposed of as hazardous waste according to institutional guidelines.
-
References
- 1. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 2. Information on Pyrophoric Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rubingroup.org [rubingroup.org]
- 5. ors.od.nih.gov [ors.od.nih.gov]
- 6. cmu.edu [cmu.edu]
- 7. Phosphine - Wikipedia [en.wikipedia.org]
- 8. epa.gov [epa.gov]
- 9. Meet phosphine, a gas commonly used for industrial fumigation that can damage your lungs, heart and liver | Office of the Vice President for Research - The University of Iowa [research.uiowa.edu]
- 10. PHOSPHINE | Occupational Safety and Health Administration [osha.gov]
- 11. Phosphine - IDLH | NIOSH |CDC [cdc.gov]
- 12. nj.gov [nj.gov]
- 13. Phosphine - Sciencemadness Wiki [sciencemadness.org]
- 14. Phosphine: Lung Damaging Agent | NIOSH | CDC [cdc.gov]
- 15. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 16. storedgrain.com.au [storedgrain.com.au]
- 17. ehs.yale.edu [ehs.yale.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 21. Emergency Procedures: What to Do in Case of an Industrial Gas Leak - Josef Gas [josefgases.com]
- 22. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: Optimizing Reaction Conditions with Triisopropylphosphine and Other Bulky Phosphine Ligands
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing reaction conditions when utilizing triisopropylphosphine (Pi-Pr₃) and other sterically demanding phosphine ligands in catalysis. Here, you will find practical troubleshooting advice and frequently asked questions to navigate the complexities of your experiments and enhance your synthetic outcomes.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section is dedicated to resolving specific issues you may encounter during your reactions. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to remediation.
Issue 1: Low or No Product Yield
You've set up your cross-coupling reaction using a bulky phosphine ligand like Pi-Pr₃, but the desired product is either absent or present in disappointingly low quantities.
Potential Causes and Solutions:
-
Inadequate Catalyst Activation or Decomposition: The active Pd(0) species is crucial for the catalytic cycle to commence.[1][2] If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[2] Furthermore, the catalyst can decompose, often observed as the formation of palladium black.[3]
-
Troubleshooting Steps:
-
Precatalyst Choice: Consider using a more robust, air-stable precatalyst, such as a palladacycle, which can be easier to activate and may require lower catalyst loadings.[2][4]
-
Inert Atmosphere: Ensure your reaction vessel is thoroughly purged of oxygen.[1][2] Use degassed solvents, as dissolved oxygen can oxidize the active Pd(0) catalyst and the phosphine ligand.[1][4] A common procedure is to bubble an inert gas (argon or nitrogen) through the solvent before use.[1]
-
Ligand-to-Metal Ratio: An optimal ligand-to-palladium ratio is critical. Typically, this ranges from 1:1 to 4:1.[1] An excess of the ligand can sometimes stabilize the metal center and prevent catalyst decomposition.
-
-
-
Side Reactions Dominating: With bulky phosphine ligands, unintended side reactions can sometimes outcompete your desired transformation. A prime example in Suzuki-Miyaura coupling is protodeboronation, where the boronic acid or ester is replaced by a hydrogen atom from a proton source (like water).[1][5]
-
Troubleshooting Steps:
-
Minimize Water: While some Suzuki protocols use aqueous bases, excess water can promote protodeboronation.[3][5] If this side reaction is suspected, consider using anhydrous conditions or minimizing the amount of water present.[1]
-
Base Selection: The choice of base is crucial. Milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be less likely to promote protodeboronation compared to stronger bases like NaOH or KOH.[1] The solubility of the base in the reaction medium is also a key factor.[1]
-
Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions.
-
-
-
Steric Hindrance Impeding the Reaction: While the bulk of Pi-Pr₃ is often beneficial for promoting reductive elimination, in some cases, excessive steric hindrance can slow down other steps in the catalytic cycle, such as oxidative addition, particularly with sterically demanding substrates.[6][7]
-
Troubleshooting Steps:
-
Ligand Screening: If you suspect steric hindrance is the issue, consider screening a panel of bulky phosphine ligands with varying cone angles and steric profiles. Sometimes a subtle change in the ligand architecture can have a significant impact on the reaction outcome.[8][9]
-
Reaction Concentration: Adjusting the concentration of your reaction can sometimes help. More dilute conditions might favor intramolecular processes over intermolecular catalyst deactivation pathways.
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use and handling of this compound and related ligands.
Q1: My this compound ligand appears to be degrading. How should I properly handle and store it?
A1: this compound is an electron-rich trialkylphosphine, which makes it highly susceptible to air oxidation.[10] Improper handling and storage are common sources of reaction failure.
-
Storage: Store Pi-Pr₃ under an inert atmosphere (argon or nitrogen) in a cool, dark place.[4] For long-term storage, a glovebox is highly recommended.[4]
-
Handling: Always handle Pi-Pr₃ using Schlenk line techniques or inside a glovebox to prevent exposure to air and moisture.[4] Use thoroughly degassed solvents for all manipulations.[4]
-
Visual Inspection: Pure this compound is a colorless liquid.[11] If your ligand is discolored or contains solid precipitates, it may have oxidized to the corresponding phosphine oxide and should be purified or replaced.
Q2: What are the key properties of this compound that make it a useful ligand?
A2: The utility of this compound stems from a combination of its steric and electronic properties.
-
Steric Bulk: Pi-Pr₃ has a large Tolman cone angle of 160°.[11] This steric hindrance can promote the reductive elimination step in many catalytic cycles, which is often the product-forming step.[6] The bulk can also favor the formation of monoligated palladium species, which are often highly active in oxidative addition.[12][13]
-
Electron-Donating Nature: As a trialkylphosphine, Pi-Pr₃ is a strong electron donor. This high electron density at the phosphorus atom increases the electron density on the metal center, which in turn promotes the oxidative addition of substrates like aryl chlorides and bromides.[4][14]
| Property | This compound (Pi-Pr₃) | Significance in Catalysis |
| Tolman Cone Angle (θ) | 160°[11] | Large steric bulk promotes reductive elimination.[6] |
| Electronic Properties | Strong σ-donor | Increases electron density on the metal, facilitating oxidative addition.[4][14] |
| Physical State | Colorless liquid[11] | Good solubility in common organic solvents.[11] |
| Air Sensitivity | High[10] | Requires handling under an inert atmosphere.[4] |
Q3: How do I choose between this compound and other bulky phosphine ligands for my reaction?
A3: The choice of ligand is often reaction- and substrate-dependent, and some empirical screening may be necessary.[14] However, here are some general guidelines:
-
For Suzuki-Miyaura Couplings: Pi-Pr₃ and other bulky, electron-rich phosphines are often effective, especially for challenging substrates like aryl chlorides.[3] However, be mindful of the potential for protodeboronation.[5]
-
For Buchwald-Hartwig Amination: This reaction often benefits from bulky, electron-rich monodentate phosphine ligands like Pi-Pr₃, especially for coupling secondary amines.[15] For primary amines, bidentate ligands are sometimes more effective.[12][15] The Buchwald and Hartwig groups have developed a wide array of specialized ligands for this transformation.[12][16]
-
Ligand Screening Kits: Many suppliers offer kits of phosphine ligands with diverse steric and electronic properties. These can be invaluable for rapidly identifying the optimal ligand for a new transformation.
Experimental Protocols & Visualizations
General Protocol for a Suzuki-Miyaura Coupling Using Pi-Pr₃
This protocol provides a starting point for optimization.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Solvent and Ligand Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of toluene or dioxane). Then, add the this compound ligand (typically 2-4 mol%).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%).
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring and Workup: Monitor the reaction by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and perform an aqueous workup. Purify the product by column chromatography.[2]
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 10. benchchem.com [benchchem.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. research.rug.nl [research.rug.nl]
Technical Support Center: Triisopropylphosphine (P(i-Pr)₃)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for triisopropylphosphine (P(i-Pr)₃). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and common challenges associated with this powerful but sensitive reagent. Here, we address specific issues encountered during experiments through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and field-proven protocols.
Part 1: Troubleshooting Guide - Diagnosing and Solving Common Side Reactions
This guide is structured to help you diagnose reaction problems based on common symptoms.
Issue 1: Reaction is Sluggish, Stalls, or Fails to Initiate
Symptom: You've assembled your reaction (e.g., a cross-coupling), but TLC or LC-MS analysis shows little to no consumption of starting materials, even after extended reaction times.
Q: What is the most common cause of complete reaction failure when using P(i-Pr)₃?
A: The most frequent culprit is the deactivation of the phosphine ligand via oxidation. This compound is a highly electron-rich trialkylphosphine, making it extremely sensitive to air.[1] It is pyrophoric, meaning it can ignite spontaneously upon exposure to air, and even trace amounts of oxygen can rapidly convert the active P(III) species into the catalytically inactive this compound oxide (P(O)(i-Pr)₃).[2][3] This oxidation is often the root cause of failed reactions, as the ligand is no longer available to coordinate with the metal center and facilitate the catalytic cycle.
Troubleshooting Protocol: Verifying Ligand Integrity
-
Visual Inspection: P(i-Pr)₃ should be a clear, colorless liquid.[4] If your sample is cloudy, viscous, or contains white solid precipitates, it has likely oxidized.
-
³¹P NMR Spectroscopy: The most definitive method for checking purity.
-
Sample Preparation: Under a strict inert atmosphere (in a glovebox or using Schlenk techniques), dissolve a small aliquot of your P(i-Pr)₃ in an anhydrous, degassed deuterated solvent (e.g., C₆D₆ or CDCl₃).
-
Analysis: Acquire a proton-decoupled ³¹P NMR spectrum.
-
P(i-Pr)₃ (P(III)): A sharp singlet should appear around δ +19 ppm .
-
P(O)(i-Pr)₃ (P(V)): The corresponding phosphine oxide will appear as a sharp singlet significantly downfield, around δ +52 ppm .
-
-
Interpretation: The presence of a significant peak at ~52 ppm confirms oxidation. If this peak is dominant, the ligand bottle is compromised and should be discarded.
-
Preventative Measures:
-
Handling: Always handle P(i-Pr)₃ under a strict inert atmosphere (argon or nitrogen) using a glovebox or proper Schlenk line techniques.[2]
-
Solvent Purity: Use freshly purified, anhydrous, and thoroughly degassed solvents. Solvents like THF can form peroxides upon storage, which will rapidly oxidize the phosphine.[1]
-
Storage: Store P(i-Pr)₃ in a tightly sealed container (e.g., a Sure/Seal™ bottle) in a cool, dark place, preferably in a refrigerator or freezer under an inert atmosphere.
Issue 2: Significant Formation of Side Products in Cross-Coupling Reactions
Symptom: Your reaction proceeds, but you observe significant quantities of undesired byproducts alongside your desired product, complicating purification and lowering the yield.
Q: In a Buchwald-Hartwig amination, I'm seeing a lot of hydrodehalogenation of my aryl halide. Why is this happening and how can I stop it?
A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations where the aryl halide is reduced to the corresponding arene.[5] This occurs when a palladium hydride (Pd-H) species is formed, which can then reductively cleave the C-X bond. The formation of this Pd-H intermediate can be promoted by the presence of water or other protic impurities.[5] While P(i-Pr)₃ is a bulky, electron-donating ligand that generally promotes the desired C-N reductive elimination, certain conditions can favor the competing hydrodehalogenation pathway.[6]
Mitigation Strategies:
-
Base Selection: The choice of base is critical. While strong bases like NaOt-Bu are common, they can sometimes promote side reactions. Consider screening other bases like LHMDS or K₃PO₄.[7]
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. The presence of water can facilitate the formation of palladium hydroxide species, which are precursors to Pd-H.
-
Temperature Control: Running the reaction at the lowest effective temperature can often disfavor the higher-activation-energy side reaction.
Caption: Buchwald-Hartwig cycle vs. the competing hydrodehalogenation side reaction.
Q: I'm running a Sonogashira coupling and getting a lot of alkyne homocoupling (Glaser coupling). Is my choice of P(i-Pr)₃ the problem?
A: The formation of a symmetric diyne byproduct (homocoupling) is a classic issue in Sonogashira reactions.[8] This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[9] While the phosphine ligand's job is to facilitate the palladium cycle, it doesn't directly prevent the copper-mediated homocoupling. However, the bulky and electron-rich nature of P(i-Pr)₃ can be advantageous in promoting a fast and efficient palladium cycle, which helps the desired cross-coupling outcompete the undesired homocoupling. The root cause is almost always related to the reaction conditions, not the phosphine itself.
Mitigation Strategies:
-
Rigorous Degassing: Oxygen is the primary oxidant for the Cu(I)-acetylide intermediate that leads to homocoupling.[9] Ensure your solvent and reaction headspace are scrupulously deoxygenated. A common method is to bubble argon or nitrogen through the solvent for 20-30 minutes before adding reagents.
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to run the reaction without a copper co-catalyst.[9] Copper-free Sonogashira protocols often rely on highly active palladium/phosphine systems, for which P(i-Pr)₃ can be well-suited, though a higher catalyst loading or temperature may be required.[10]
-
Base Selection: The choice of amine base can be important. Secondary amines like diisopropylamine are sometimes found to be more effective at suppressing homocoupling than tertiary amines like triethylamine.[9]
Part 2: Frequently Asked Questions (FAQs)
Q1: Why choose P(i-Pr)₃ over other common phosphines like PPh₃ or P(t-Bu)₃?
A: Ligand selection is a balance of steric and electronic properties. P(i-Pr)₃ occupies a useful space in this matrix. Compared to triphenylphosphine (PPh₃), it is much more electron-donating (more basic) and sterically bulkier. This enhances the rate of oxidative addition and reductive elimination in many catalytic cycles.[4] Compared to the even bulkier P(t-Bu)₃, it is slightly less sterically demanding, which can be beneficial for allowing certain substrates to access the metal center. Furthermore, it is a liquid at room temperature, which can simplify handling compared to solid phosphines.[4]
Table 1: Comparison of Common Monodentate Phosphine Ligands
| Ligand | Formula | Tolman Cone Angle (θ) | pKa (Conjugate Acid) | Key Features |
| Triphenylphosphine | PPh₃ | 145° | 2.73 | Air-stable solid, moderately bulky, weakly donating. |
| This compound | P(i-Pr)₃ | 160° | 9.0 | Pyrophoric liquid, bulky, strongly donating.[4] |
| Tricyclohexylphosphine | PCy₃ | 170° | 9.70 | Air-sensitive solid, very bulky, strongly donating. |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182° | 11.4 | Air-sensitive solid, extremely bulky, very strongly donating. |
Q2: My final product is pure by ¹H NMR, but I see a large extra peak in the ³¹P NMR. What is it?
A: You are almost certainly seeing this compound oxide, the byproduct of the reaction or from incidental oxidation during workup. Its high polarity can sometimes cause it to co-elute with polar products during chromatography, but it is often not visible in the proton NMR spectrum if your product's signals are in a clean region.
Q3: How can I effectively remove this compound oxide from my reaction mixture?
A: Removing phosphine oxides is a common purification challenge.[11] Here are two effective methods:
Method 1: Precipitation with Zinc Chloride (for non-polar to moderately polar products)
This protocol is adapted from general methods for triphenylphosphine oxide removal and relies on the formation of an insoluble metal complex.[12]
-
Solvent Exchange: After the reaction is complete, concentrate the crude mixture under reduced pressure.
-
Dissolution: Dissolve the residue in a polar solvent where the oxide is soluble, such as ethanol or acetone.
-
Precipitation: Add a solution of zinc chloride (ZnCl₂) (1.5 - 2 equivalents relative to the phosphine) in the same solvent.
-
Stirring & Filtration: Stir the mixture at room temperature for 1-2 hours. A white precipitate of the ZnCl₂(P(O)(i-Pr)₃)₂ complex should form.
-
Isolation: Collect the precipitate by vacuum filtration, washing the filter cake with a small amount of cold solvent. The filtrate contains your desired product. Concentrate the filtrate and proceed with further purification if necessary.
Method 2: Silica Plug Filtration (for non-polar products)
-
Concentration: Concentrate the crude reaction mixture.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent like hexanes or a hexanes/ether mixture.
-
Filtration: Pass the suspension through a short plug of silica gel, eluting with the non-polar solvent. Your non-polar product should elute while the highly polar phosphine oxide remains strongly adsorbed to the top of the silica.
Q4: Can P-C bond cleavage be a side reaction with P(i-Pr)₃?
A: While less common than oxidation, P-C bond cleavage can occur under certain harsh conditions. For example, using very strong reducing agents like lithium aluminum hydride (LiAlH₄) for reducing a functional group elsewhere in the molecule has been reported to sometimes cause cleavage of P-C bonds in related phosphine systems.[13] This is generally not a concern in typical catalytic applications but should be considered if your workflow involves aggressive reducing agents.
Part 3: Visualization of Key Processes
Caption: General troubleshooting workflow for reactions involving P(i-Pr)₃.
References
- 1. reddit.com [reddit.com]
- 2. Buy this compound | 6476-36-4 [smolecule.com]
- 3. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. books.rsc.org [books.rsc.org]
Technical Support Center: Suzuki Coupling with Triisopropylphosphine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals utilizing triisopropylphosphine [P(i-Pr)₃], a powerful yet nuanced ligand. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize your yields. As your virtual application scientist, I will walk you through common challenges, explain the underlying chemical principles, and offer field-proven solutions.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
Before diving into troubleshooting, let's establish a firm understanding of why P(i-Pr)₃ is chosen and how it functions within the catalytic cycle.
Q1: Why should I choose this compound (P(i-Pr)₃) for my Suzuki coupling?
A1: The choice of a phosphine ligand is critical as it governs the catalyst's activity and stability.[1] this compound falls into the class of bulky, electron-rich monodentate phosphine ligands. This combination of properties is highly advantageous for several reasons:
-
Steric Bulk: The large steric footprint of the three isopropyl groups promotes the formation of a monoligated L-Pd(0) active species, which is highly reactive. This bulkiness also accelerates the final, product-forming reductive elimination step.[2]
-
Electron-Donating Nature: As a trialkylphosphine, P(i-Pr)₃ is a strong sigma donor. This increases the electron density on the palladium center, which significantly facilitates the oxidative addition of the organohalide to the Pd(0) complex—often the rate-limiting step of the catalytic cycle, especially for less reactive aryl chlorides.[2][3][4]
Essentially, P(i-Pr)₃ helps to speed up the two most challenging steps in the cycle, making it an excellent choice for difficult couplings, including those with sterically hindered substrates or unreactive coupling partners.[5][6]
Q2: What is the active catalyst and how does the catalytic cycle work with P(i-Pr)₃?
A2: The active catalyst is a coordinatively unsaturated monoligated Pd(0) species, represented as (P(i-Pr)₃)Pd(0). This species is typically generated in situ from a Pd(II) or Pd(0) precatalyst. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[7]
Below is a diagram illustrating the catalytic cycle.
Part 2: Troubleshooting Guides for Low Yield
Even with a robust ligand, experimental challenges are common. This section addresses specific problems in a Q&A format, providing a logical workflow for diagnosis and resolution.
Problem 1: Low or No Conversion of Starting Materials
Q3: I'm seeing mostly unreacted starting materials by TLC/LC-MS. What are the most likely causes and how do I investigate?
A3: Low conversion points to a fundamental issue with catalyst activity or the initial oxidative addition step. Follow this diagnostic workflow:
Deep Dive into a Common Culprit: Inefficient Catalyst Activation
The transition from your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) to the active (P(i-Pr)₃)Pd(0) species is a critical, yet often overlooked, step.
-
The Problem: Using simple palladium salts like Pd(OAc)₂ requires an in situ reduction to Pd(0), which can be slow or incomplete. This can lead to the formation of inactive palladium black or off-cycle Pd(I) dimers, starving the reaction of its active catalyst.[8]
-
The Solution: Employ a modern, well-defined precatalyst . These are air-stable Pd(II) complexes that are designed to rapidly and quantitatively generate the active Pd(0) species under the reaction conditions.[9][10] For bulky phosphine ligands, precatalysts like (η³-allyl)Pd(P(i-Pr)₃)Cl or those from the Buchwald group are highly effective because they ensure a high concentration of the active catalyst from the very start of the reaction.[9][11]
Problem 2: Significant Side Product Formation
Q4: My starting material is consumed, but the yield of my desired product is low. My analysis shows significant byproducts. What are they and how can I minimize them?
A4: This is a classic problem where unproductive reaction pathways are competing with the desired cross-coupling. With bulky ligands like P(i-Pr)₃, the primary suspect is often protodeboronation.
1. Protodeboronation (PDB): The Bulky Ligand's Paradox
-
What it is: Protodeboronation is the undesired cleavage of the C–B bond of your organoboron reagent, replacing it with a C–H bond.[12] This effectively destroys your nucleophile.
-
The Causality: While bulky ligands are excellent for promoting the key steps of the catalytic cycle, they can also paradoxically accelerate PDB. Mechanistic studies have shown that palladium(II) complexes bound to sterically hindered phosphines can promote the formation of an unstable intermediate after transmetalation, which readily undergoes PDB.[12][13] This side reaction is catalyzed by the base and any available water.
-
Solutions to Minimize PDB:
-
Use a Faster Precatalyst: The key is to make the productive Suzuki coupling kinetically faster than the unproductive PDB. Using a precatalyst that rapidly generates the active Pd(0) species allows the coupling to proceed quickly, consuming the boronic acid before it has time to decompose.[14]
-
Use More Stable Boron Reagents: Boronic acids are susceptible to PDB. Switching to more robust organoboron species like boronic acid pinacol esters (BPin) or trifluoroborate salts can significantly reduce this side reaction.[15][16]
-
Minimize Water: While a small amount of water can be beneficial, excess water will accelerate PDB. Use anhydrous solvents and consider a base that does not produce water, such as K₃PO₄.[17]
-
2. Homocoupling and Dehalogenation
-
Homocoupling: This side reaction forms dimers of your starting materials (e.g., Ar¹-Ar¹). It is primarily caused by the presence of oxygen in the reaction mixture.
-
Dehalogenation: This involves the reduction of your aryl halide (Ar¹-X) to the corresponding arene (Ar¹-H).
-
Solution: This is often promoted by certain bases or protic solvents. Switching to a non-hydroxide base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent like toluene or dioxane can mitigate this issue.[19]
-
Part 3: Systematic Optimization & Data-Driven Choices
For a new or particularly challenging transformation, a systematic screen of reaction parameters is often necessary.
Q5: How should I approach optimizing the base and solvent for my reaction?
A5: The base and solvent system is critical. The base is not just a spectator; it is required to activate the organoboron species for transmetalation.[3][20] The solvent must solubilize all components and can influence the stability of intermediates.
Base Selection: The choice of base can dramatically affect yield. Stronger, non-nucleophilic bases are often preferred.
| Base | Typical Substrates | Relative Strength | Notes & Common Issues | References |
| K₃PO₄ | Aryl bromides, chlorides, heterocycles | Strong | Often the best choice. Effective for challenging couplings, including those with nitrogen-containing heterocycles.[21] | [8][20] |
| Cs₂CO₃ | Aryl bromides, triflates | Strong | Can be highly effective due to the "caesium effect," which enhances solubility and reactivity. Can be expensive. | [21] |
| K₂CO₃ | Aryl bromides, iodides | Moderate | A good starting point for reactive substrates. May be insufficient for aryl chlorides. | [18][22] |
| KF | Base-sensitive substrates | Weak | Useful when ester or other base-labile functional groups are present. Fluoride ions are believed to play a unique role in activating the boronic acid.[20][21] | [23] |
Solvent Selection: Aprotic solvents, often with a small amount of water, are standard.
| Solvent System | Characteristics | Common Use Cases | References |
| Toluene / H₂O | High boiling point, good for less reactive partners. | General purpose, especially for aryl chlorides requiring higher temperatures. | [24] |
| Dioxane / H₂O | Good solvating power for a wide range of substrates. | Highly versatile and frequently used. | [16] |
| THF / H₂O | Lower boiling point, good for reactive partners. | Suitable for couplings that proceed at or near room temperature. | [25] |
Experimental Protocol: Parallel Parameter Screen
To efficiently optimize, set up a small array of parallel reactions in vials.
-
Setup: In a glovebox, add the aryl halide (1.0 equiv), boronic acid/ester (1.5 equiv), and base (2.0 equiv) to separate reaction vials.
-
Stock Solutions: Prepare a stock solution of your Pd precatalyst and P(i-Pr)₃ in the chosen solvent (e.g., Toluene). A typical loading is 1-2 mol% Pd.
-
Dispensing: Add the appropriate solvent to each vial, followed by an aliquot of the catalyst stock solution.
-
Degassing: Seal the vials, remove from the glovebox, and sparge with Argon for 5 minutes.
-
Reaction: Place the vials in a pre-heated aluminum block on a stirrer plate.
-
Analysis: After a set time (e.g., 12 hours), take a small aliquot from each reaction, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion and product-to-byproduct ratios. This will quickly identify the most promising conditions for a larger scale reaction.
By understanding the mechanistic roles of each component and systematically troubleshooting, you can harness the full potential of this compound to achieve high yields in your Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. pcliv.ac.uk [pcliv.ac.uk]
- 25. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
Technical Support Center: Stability of Triisopropylphosphine in Solution
Welcome to the technical support guide for handling and utilizing triisopropylphosphine (PiPr3). This resource is designed for researchers, scientists, and drug development professionals who rely on the consistent performance of this versatile organophosphorus compound. Due to its high reactivity, maintaining the stability of PiPr3 in solution is critical for experimental success and reproducibility. This guide provides in-depth answers to common questions, troubleshooting advice, and validated protocols to ensure the integrity of your reagents over time.
Frequently Asked Questions (FAQs)
Section 1: General Stability & Handling
Q1: What is this compound, and why is its stability a critical concern?
This compound (PiPr3) is a tertiary phosphine widely used as a bulky, electron-rich ligand in organometallic chemistry and as a potent nucleophilic catalyst in organic synthesis.[1] Its efficacy is directly tied to the availability of the phosphorus lone pair of electrons. However, PiPr3 is pyrophoric, meaning it can ignite spontaneously upon contact with air, and is highly sensitive to oxidation.[2][3] Degradation leads to the formation of this compound oxide (O=PiPr3), an inactive byproduct that can complicate reaction outcomes and product purification.[4] Therefore, ensuring the stability of PiPr3 solutions is paramount for achieving reliable and reproducible experimental results.
Q2: What is the primary degradation pathway for this compound?
The principal degradation pathway for this compound is oxidation. This reaction occurs rapidly upon exposure to atmospheric oxygen, converting the trivalent phosphorus (P(III)) center to a pentavalent phosphine oxide (P(V)).[4][5] This process is often irreversible under typical laboratory conditions. While the desired product is the phosphine oxide, exposure of trialkylphosphines to air in solution can also generate a variety of other inseparable P(V) species, complicating analysis and purification.[5][6] The reaction is highly exothermic and is responsible for the compound's pyrophoric nature.[3]
To visualize this critical transformation, the following diagram illustrates the oxidation pathway.
Caption: Oxidation of this compound to this compound Oxide.
Q3: How should I properly store and handle this compound and its solutions?
Due to its air and moisture sensitivity, rigorous inert atmosphere techniques are mandatory.[7]
-
Storage of Neat Reagent: Pure this compound should be stored in a tightly sealed container, preferably a Sure/Seal™ bottle, under a positive pressure of an inert gas like nitrogen or argon.[8][9] Store the container in a cool, dry, well-ventilated area designated for flammable and pyrophoric materials.[7]
-
Preparation of Solutions: All solutions must be prepared in a glovebox or using Schlenk line techniques. Use only anhydrous, deoxygenated solvents. Solvents should be freshly dried and sparged with an inert gas prior to use.
-
Handling Solutions: Always handle PiPr3 solutions with gas-tight syringes or cannulas under a positive pressure of inert gas.[7] Never allow the solution to come into contact with air or moisture.[8][9] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and chemical-resistant gloves.[7]
Section 2: Solvent-Specific Stability
Q4: Which solvents are recommended for preparing and storing this compound solutions?
The best solvents are those that are aprotic and can be rigorously dried and deoxygenated.
-
Hydrocarbon Solvents: Toluene, hexanes, and pentane are excellent choices.[1][10] They are non-reactive and have good solvating power for PiPr3. Commercial solutions are often supplied in toluene.[10]
-
Ethereal Solvents: Tetrahydrofuran (THF) and diethyl ether (Et₂O) are also suitable, provided they are peroxide-free and freshly distilled from a drying agent (e.g., sodium/benzophenone) under an inert atmosphere.
Q5: Are there any solvents I should absolutely avoid?
Yes. The use of incompatible solvents is a common cause of reagent degradation and reaction failure.
-
Protic Solvents: Avoid all protic solvents, including water, alcohols (methanol, ethanol), and primary/secondary amines. PiPr3 is a Brønsted base and can be protonated by these solvents, and it reacts violently with water.[2][7][10]
-
Halogenated Solvents: Chlorinated solvents such as dichloromethane (DCM) and chloroform (CHCl₃) should be avoided. Tertiary phosphines can react with these solvents, particularly in the presence of light or metal catalysts, to form stable phosphonium salts (the Arbuzov reaction), thereby consuming the active phosphine.[10]
-
"Wet" or Undried Solvents: Any residual moisture in the solvent will react with PiPr3, leading to degradation. Always use solvents with the lowest possible water content.
Q6: How does the choice of solvent impact the long-term stability of a this compound solution?
The choice of solvent is critical for long-term stability. A well-prepared solution in an appropriate solvent, stored under a strictly inert atmosphere, can remain viable for months. The table below summarizes the compatibility and expected stability.
| Solvent Class | Examples | Compatibility Rating | Expected Stability (at RT, under Inert Gas) | Rationale |
| Hydrocarbons | Toluene, Hexanes, Pentane | Highly Recommended | Excellent (>6 months) | Aprotic and non-reactive. Easily deoxygenated.[1][10] |
| Ethers | THF, Diethyl Ether | Recommended | Good (1-3 months) | Aprotic, but must be peroxide-free and rigorously dried. |
| Polar Aprotic | Acetonitrile (ACN), DMF | Use with Caution | Limited (<1 month) | While likely soluble, their higher reactivity and difficulty in removing all water pose a risk.[10] |
| Halogenated | Dichloromethane (DCM), Chloroform | Not Recommended | Poor (<1 week) | Risk of reaction to form inactive phosphonium salts.[10] |
| Protic | Water, Methanol, Ethanol | AVOID | Very Poor (<1 day) | Reacts violently or is rapidly protonated, leading to complete degradation.[2][7][10] |
Section 3: Troubleshooting & Analysis
Q7: My reaction is failing. How can I determine if my this compound has degraded?
If you suspect reagent degradation, the most definitive method for confirmation is ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy .[11] This technique is highly sensitive to the chemical environment of the phosphorus atom.
-
This compound (PiPr3): Exhibits a characteristic signal in the ³¹P NMR spectrum.
-
This compound Oxide (O=PiPr3): The oxidized form appears at a distinctly different chemical shift (downfield).[11]
By integrating the signals of the phosphine and the phosphine oxide, you can precisely quantify the purity of your solution. Infrared (IR) spectroscopy can also be a quicker, albeit less quantitative, check; the formation of the P=O bond in the phosphine oxide results in a strong absorption band around 1200 cm⁻¹.[11]
Q8: What does degraded this compound look like?
While visual inspection is not a reliable method for determining purity, some changes may be indicative of gross decomposition. Pure this compound is a colorless liquid. Some sources describe solid tri-tert-butylphosphine, a similar bulky phosphine, as becoming gel-like upon exposure to air, but ³¹P-NMR is the only way to be certain of purity.[11] Do not rely on appearance alone.
Q9: Can you provide a protocol for checking the purity of this compound using ³¹P-NMR?
Certainly. The following protocol outlines a self-validating system for assessing the purity of your PiPr3 solution. This workflow ensures that the analysis itself does not cause degradation.
Caption: Workflow for Purity Analysis of PiPr3 by ³¹P-NMR.
Experimental Protocol: Purity Determination by ³¹P NMR
Objective: To quantitatively determine the percentage of this compound versus its oxide in a solution.
Materials:
-
Sample of this compound solution to be tested.
-
Anhydrous deuterated solvent (e.g., Benzene-d₆ or Toluene-d₈) in a septa-sealed bottle.
-
NMR tube with cap.
-
Gas-tight syringe.
-
Nitrogen or Argon gas line.
-
Glovebox or Schlenk line.
Procedure:
-
Inert Atmosphere Setup: Perform all steps under a strict inert atmosphere (glovebox is preferred).
-
Prepare NMR Tube: Take a clean, dry NMR tube into the glovebox.
-
Add Solvent: Using a clean syringe, transfer approximately 0.5 mL of the anhydrous deuterated solvent into the NMR tube.
-
Add Sample: Using a gas-tight syringe, carefully draw up a small amount of the this compound solution. Add 1-2 drops of the solution to the solvent in the NMR tube. The goal is a dilute solution suitable for NMR analysis.
-
Seal the Tube: Securely cap the NMR tube. For extra protection against air exposure during transport to the spectrometer, wrap the cap and the top of the tube with Parafilm. For rigorous or long-term studies, the tube can be flame-sealed.
-
Acquire Spectrum:
-
Take the sealed NMR tube to the NMR spectrometer.
-
Acquire a proton-decoupled ³¹P NMR spectrum. Ensure a sufficient relaxation delay (D1, e.g., 5-10 seconds) to allow for accurate integration of both the phosphine and phosphine oxide signals.
-
-
Data Analysis:
-
Process the resulting spectrum (Fourier transform, phase correction, baseline correction).
-
Identify the signal for PiPr3 and the signal for O=PiPr3.
-
Integrate both signals. Set the integral of the PiPr3 peak (Iphosphine) or the oxide peak (Ioxide) to a convenient value (e.g., 1.0) and determine the relative integral of the other peak.
-
-
Calculate Purity:
-
Use the following formula to calculate the purity of the this compound: % Purity = [Iphosphine / (Iphosphine + Ioxide)] * 100
-
This protocol provides a reliable and quantitative measure of your reagent's integrity, allowing you to proceed with your experiments with confidence.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 6476-36-4 [smolecule.com]
- 3. This compound | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 5. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.uga.edu [research.uga.edu]
- 8. echemi.com [echemi.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Reactions with Triisopropylphosphine
As a Senior Application Scientist, I've frequently seen researchers encounter challenges when working with powerful but sensitive reagents. Triisopropylphosphine, P(i-Pr)₃, is a prime example. Its unique steric and electronic properties make it an exceptional ligand for a variety of catalytic reactions, particularly palladium-catalyzed cross-couplings. However, its reactivity also demands careful handling and a nuanced understanding of the reaction parameters.
This guide is structured to address the common failure points encountered when using P(i-Pr)₃, moving from pre-reaction checks to in-depth troubleshooting of specific reaction classes and post-reaction purification.
Core Concepts: Why this compound?
This compound is a tertiary phosphine ligand characterized by two key features:
-
High Basicity: It is a strong electron-donating ligand, which increases the electron density on the metal center (e.g., palladium). This enhanced electron density facilitates the crucial oxidative addition step in many catalytic cycles, especially with challenging substrates like aryl chlorides.
-
Large Steric Bulk: With a Tolman cone angle of 160°, P(i-Pr)₃ is sterically demanding.[1] This bulkiness promotes the final, product-forming reductive elimination step and helps stabilize the catalytically active, low-coordinate metal species.[2]
However, P(i-Pr)₃ is a liquid that is highly sensitive to air, catching fire spontaneously upon exposure.[3] This pyrophoric nature, combined with its susceptibility to oxidation, is the source of many failed reactions.
Section 1: Pre-Reaction Troubleshooting & Best Practices
Many reaction failures can be traced back to issues with the ligand itself or the initial reaction setup. Addressing these points proactively can save significant time and resources.
Q: My reaction is completely dead—no starting material consumption, no product formation. Could my this compound be the problem?
A: Absolutely. This is the most common failure mode and is almost always related to the quality and handling of the phosphine ligand.
-
Causality—The Inactive Oxide: this compound is a P(III) species, which is the catalytically active form. Upon exposure to oxygen, it is rapidly and irreversibly oxidized to this compound oxide, P(O)(i-Pr)₃, a P(V) species.[4][5] This oxide has no electron lone pair to coordinate to the metal center and is catalytically inactive. Because P(i-Pr)₃ is pyrophoric, even minor, non-visible exposure to air during transfer can be sufficient to compromise the reagent.[3][6]
-
Trust-but-Verify Protocol:
-
Visual Inspection: The phosphine should be a colorless liquid. Any discoloration or presence of white solid (the oxide) indicates degradation.
-
³¹P NMR Spectroscopy: The most definitive quality check. Pure P(i-Pr)₃ should show a single sharp peak at approximately +19 ppm (in C₆D₆). The corresponding phosphine oxide appears much further downfield, typically around +50 ppm. The presence of a significant oxide peak confirms contamination.
-
Handling is Paramount: Always handle P(i-Pr)₃ under a strict inert atmosphere (argon or nitrogen) in a glovebox or using Schlenk line techniques.[6][7] Use fresh, anhydrous, and degassed solvents for the reaction.[8]
-
Section 2: Troubleshooting Common Palladium-Catalyzed Reactions
Even with high-quality ligand, the specific reaction type presents unique challenges.
Q: My Buchwald-Hartwig amination is giving low yield. I've confirmed my ligand is good. What else should I investigate?
A: For Buchwald-Hartwig aminations, the interplay between the base, solvent, and substrates is critical. The bulky nature of P(i-Pr)₃ influences these choices.
-
Causality—The Catalytic Cycle: The reaction involves oxidative addition of the aryl halide to Pd(0), amine coordination and deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[9] A failure at any step will kill the reaction.
-
Base Choice: The base must be strong enough to deprotonate the amine (or the amine-Pd complex) but not so reactive that it causes side reactions. Strong, non-nucleophilic bases are preferred.[8]
-
Solvent Polarity: The solvent must solubilize all components and stabilize the charged intermediates in the catalytic cycle without coordinating too strongly to the catalyst.[10]
-
Ligand:Palladium Ratio: For bulky, monodentate ligands like P(i-Pr)₃, a monoligated palladium species is often the most active.[2] A ligand-to-palladium ratio of 1:1 to 2:1 is a good starting point. Excess ligand can sometimes inhibit the reaction by preventing substrate coordination.
-
| Parameter | Common Choices | Rationale & Troubleshooting Insights |
| Base | NaOtBu, KOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Strong alkoxides (NaOtBu) are often the most effective but can be problematic with base-sensitive functional groups (e.g., esters).[8] If you see substrate decomposition, switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ , but you may need to increase the reaction temperature. |
| Solvent | Toluene, Dioxane, THF, DME | Toluene is a common, non-coordinating starting point.[8] Dioxane and THF are more polar and can be beneficial, but must be rigorously purified to remove peroxides, which will rapidly oxidize the phosphine.[5] If solubility is an issue, a more polar solvent might help. |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts | Pd(OAc)₂ and Pd₂(dba)₃ are common but require in situ reduction to the active Pd(0) state. If your reaction fails to initiate, consider a pre-catalyst that generates Pd(0) more readily.[11] |
Q: I'm attempting a Suzuki coupling with a sterically hindered aryl chloride, and it's not working. I thought P(i-Pr)₃ was ideal for this?
A: While P(i-Pr)₃ is an excellent choice for promoting the difficult oxidative addition of aryl chlorides, steric hindrance introduces other bottlenecks that must be addressed.
-
Causality—Steric Clash: Extreme steric hindrance can impede not only the oxidative addition but also the transmetalation step, where the organic group is transferred from boron to palladium.[12] Furthermore, the base is crucial not just for the catalytic cycle but for activating the boronic acid to form a more nucleophilic borate species.[13]
-
Troubleshooting Steps:
-
Re-evaluate the Base: For hindered substrates, a strong base like K₃PO₄ or Cs₂CO₃ is often required, sometimes with a small amount of water to facilitate boronic acid activation. Anhydrous conditions with K₃PO₄ can sometimes be sluggish.[14]
-
Check Boronic Acid Stability: Boronic acids can undergo protodeboronation (especially electron-rich or heteroaromatic ones) or form inactive trimeric anhydrides (boroxines) upon standing. Use fresh, high-quality boronic acid.
-
Increase Temperature: Sterically hindered couplings often require more thermal energy. Gradually increase the reaction temperature, monitoring for any signs of decomposition.
-
Q: My Negishi coupling is failing. What are the unique considerations for this reaction with P(i-Pr)₃?
A: The Negishi coupling is powerful due to the high reactivity of organozinc reagents, but this reactivity also makes them sensitive.[15]
-
Causality—Reagent Quality: Organozinc reagents are highly sensitive to air and moisture. Their preparation and transfer require rigorous anhydrous and anaerobic techniques. Poor quality organozinc reagent is a frequent cause of failure.[11]
-
Troubleshooting Steps:
-
Verify Organozinc Formation/Activity: Before adding it to your catalytic reaction, consider titrating the organozinc reagent or testing it in a simple, known reaction to confirm its activity.
-
Avoid Side Reactions: Homocoupling of the organozinc reagent can occur if the transmetalation is too slow or if the catalyst is not properly stabilized.[15] Ensure the Pd catalyst and P(i-Pr)₃ are pre-mixed before adding the coupling partners.
-
Solvent Choice: The reaction is typically performed in THF or other ethereal solvents.[11][16] Ensure the solvent is absolutely anhydrous.
-
Section 3: Post-Reaction Work-up and Purification
A successful reaction is only half the battle. Isolating the pure product can be challenging due to phosphine-related byproducts.
Q: My reaction is complete, but I cannot separate my product from a persistent, polar impurity. I suspect it's this compound oxide.
A: This is a very common and frustrating problem. This compound oxide is highly polar and often co-elutes with polar products during silica gel chromatography.[17]
-
Strategy 1: Oxidation of Unreacted Phosphine: If you have unreacted P(i-Pr)₃ remaining, it can complicate purification. It's often easier to deal with a single, highly polar byproduct.
-
Method: After the reaction is complete, bubble air or oxygen through the reaction mixture for 10-15 minutes (use a needle).[18] This will convert any remaining P(i-Pr)₃ into P(O)(i-Pr)₃. You can monitor the conversion by TLC or ³¹P NMR.
-
-
Strategy 2: Physical Separation of the Oxide:
-
Silica Plug: For relatively non-polar products, you can often remove the oxide by filtering the crude mixture through a short plug of silica gel, eluting with a non-polar solvent (e.g., hexanes/ether). The polar oxide will remain adsorbed on the silica.[18]
-
Crystallization: If your product is crystalline and the oxide is an oil (or vice versa), crystallization from a suitable solvent system can be a highly effective purification method.[19]
-
-
Strategy 3: Scavenging Unreacted Phosphine (Pre-Workup): If you prefer to remove the unreacted phosphine before it can be oxidized, chemical scavenging is an excellent option.
-
Method—Copper(I) Chloride Complexation: CuCl selectively forms insoluble complexes with phosphine ligands, which can be removed by simple filtration.[18] This is particularly useful if your product is sensitive to oxidation.
-
Section 4: Key Protocols
Protocol 1: Handling and Dispensing Pyrophoric P(i-Pr)₃
Safety First: This procedure must be performed in a certified chemical fume hood. Wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Have a Class D fire extinguisher readily available.
-
Inert Atmosphere: Assemble your reaction flask, seal with a septum, and purge thoroughly with argon or nitrogen for at least 15 minutes.
-
Syringe Preparation: Take a clean, dry, gas-tight syringe with a long needle. Flush the syringe with inert gas 3-5 times.
-
Reagent Transfer: Puncture the septum of the P(i-Pr)₃ bottle with the needle. Crucially, ensure the needle tip is below the headspace and in the liquid. If the bottle has a Sure/Seal™ cap, a second needle connected to an inert gas line should be inserted to equalize pressure.
-
Withdrawal: Slowly draw the desired volume of liquid into the syringe.
-
Dispensing: Immediately transfer the ligand to the reaction flask by injecting it through the septum. To ensure all ligand is added, draw a small amount of the reaction solvent into the syringe and re-inject it into the flask.
Protocol 2: Removal of Unreacted P(i-Pr)₃ via CuCl Scavenging[18]
-
Dissolution: After the reaction is complete and cooled to room temperature, dissolve the crude reaction mixture in a suitable solvent like dichloromethane (CH₂Cl₂) or THF.
-
Addition of Scavenger: Add solid Copper(I) Chloride (CuCl) to the solution. A typical starting point is 0.5 to 1.0 equivalent relative to the initial amount of phosphine used.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. A precipitate of the CuCl-phosphine complex should form.
-
Filtration: Remove the solid precipitate by filtering the mixture through a pad of Celite®.
-
Work-up: The filtrate, now depleted of the phosphine ligand, can be concentrated and subjected to standard aqueous work-up and further purification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. This compound, 90+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. Negishi coupling - Wikipedia [en.wikipedia.org]
- 16. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
managing the air sensitivity of triisopropylphosphine during weighing
Technical Support Center: Managing Triisopropylphosphine (P(i-Pr)₃)
A Senior Application Scientist's Guide to Weighing Air-Sensitive Reagents
Welcome to the technical support center for handling highly reactive and air-sensitive reagents. This guide is designed for researchers, scientists, and drug development professionals who work with challenging compounds like this compound (P(i-Pr)₃). My goal is to provide not just procedural steps, but the underlying scientific principles and field-proven insights to ensure accuracy, safety, and reproducibility in your experiments. We will move beyond rote instructions to build a self-validating system of handling that enhances your technical capabilities.
Frequently Asked Questions (FAQs): The Fundamentals of P(i-Pr)₃ Air Sensitivity
This section addresses the most common foundational questions regarding the nature of this compound.
Q1: Why is this compound classified as a pyrophoric, air-sensitive liquid?
This compound is pyrophoric, meaning it can spontaneously ignite upon contact with air.[1] This high reactivity stems from the phosphorus(III) center, which possesses a lone pair of electrons that is highly susceptible to oxidation. The three bulky isopropyl groups are electron-donating, which increases the electron density on the phosphorus atom, making it an exceptionally strong nucleophile and reducing agent. This electronic enrichment significantly lowers the activation energy for reaction with atmospheric oxygen, leading to rapid, exothermic oxidation.[2][3]
Q2: What chemically happens when P(i-Pr)₃ is exposed to air, and what are the visual signs?
Upon exposure to air, P(i-Pr)₃ is rapidly oxidized to this compound oxide (O=P(i-Pr)₃).[1][3] This is a highly exothermic reaction that can generate enough heat to ignite the compound or nearby flammable solvents.
-
Visual Signs of Exposure:
-
Fuming or Smoke: The most immediate sign is the appearance of white smoke, which is the aerosolized phosphine oxide product forming as it reacts with air and moisture.
-
Cloudiness/Precipitation: If the exposure is minor or occurs in a solution, the liquid may turn cloudy or a white solid (the phosphine oxide) may precipitate, as the oxide is less soluble than the parent phosphine.
-
Q3: What are the primary hazards I should be aware of beyond its pyrophoricity?
Beyond its flammability, this compound is highly corrosive.[4] It can cause severe chemical burns to the skin and eyes upon contact. Inhalation can also lead to severe irritation of the respiratory tract.[5] Therefore, handling this reagent requires stringent adherence to personal protective equipment (PPE) protocols to prevent any direct contact.[6]
Troubleshooting Guide: Common Issues Encountered During Weighing
This section provides direct answers to specific problems that can arise during the weighing process.
Q1: I've noticed my P(i-Pr)₃ solution is slightly cloudy. Can I still use it for my reaction?
Answer: A cloudy appearance indicates that the phosphine has been partially oxidized to this compound oxide, which is a solid impurity. Using this material is not recommended for several reasons:
-
Inaccurate Stoichiometry: The actual concentration of the active P(i-Pr)₃ is lower than stated, which will compromise the stoichiometry of your reaction.
-
Altered Reactivity: The presence of the phosphine oxide can potentially interfere with your catalytic cycle or reaction mechanism, leading to lower yields or unexpected side products.
-
Reproducibility Issues: Using a partially decomposed reagent makes it impossible to ensure run-to-run consistency.
Recommendation: For best results, use a fresh, clear sample of the reagent. If the integrity of your entire stock is questionable, it is safer to procure a new batch.
Q2: When weighing inside a glovebox, the reading on my analytical balance keeps drifting. What's causing this and how can I fix it?
Answer: Balance instability inside a glovebox is a common issue, often stemming from two main sources:
-
Static Electricity: The extremely dry, inert atmosphere of a glovebox is prone to static charge buildup. This can exert electrostatic forces on your vessel and the balance pan, causing erratic readings.
-
Pressure Fluctuations: The movement of your hands in the gloves creates slight pressure changes and drafts within the sealed environment, which can affect a sensitive analytical balance.[7]
Troubleshooting Steps:
-
Mitigate Static: Use an anti-static gun or an ionizer inside the glovebox to neutralize the static charge on your vial, spatula, and the balance itself before weighing.
-
Minimize Movement: Perform all manipulations slowly and deliberately. Once the liquid is in the vial, remove your hands from the gloves and allow the atmosphere to settle for a minute before taking a reading.
-
Ensure Stability: Confirm the balance is perfectly level and that the glovebox's vibration-damping platform is functioning correctly.
Q3: While transferring P(i-Pr)₃ with a syringe, I saw a tiny puff of smoke at the needle tip. What should I do?
Answer: A puff of smoke indicates a small-scale ignition event where the phosphine exiting the needle tip made contact with the ambient atmosphere. This signifies a breach in your inert atmosphere technique.
Immediate Actions:
-
Do Not Panic: This is a minor event, but it's a critical warning sign.
-
Assess the Seal: The most likely culprit is a poor seal at the septum of your receiving flask. Ensure the needle is fully inserted and the septum has not been cored or overused.
-
Check Gas Flow: Ensure you have a positive, steady flow of inert gas exiting the receiving flask (e.g., via a bubbler) to prevent air from entering.[8]
If the issue persists, replace the septum on your reaction vessel before proceeding.
Q4: My syringe or cannula is clogged after drawing up the phosphine. How do I safely clear it?
Answer: A clog is likely due to the formation of solid phosphine oxide from a small air leak. Do not attempt to apply excessive force to clear it. This could cause the syringe to fail, leading to a dangerous spill.
Safe Clearing Protocol:
-
Keep it Inert: Do not withdraw the clogged needle into the open air.
-
Prepare a Quench Bath: Place a beaker containing an alcohol like isopropanol inside your fume hood or accessible from your Schlenk line.
-
Safely Discharge: While keeping the syringe/cannula under a positive flow of inert gas, carefully transfer the tip into the quench bath.
-
Slow Quenching: Slowly and carefully depress the plunger to expel the contents into the alcohol, which will safely quench any reactive material.
-
Rinse: Draw up and expel the quenching solvent several times to thoroughly clean the syringe and needle before disposal.
Core Methodologies: Step-by-Step Weighing Protocols
Accurate weighing is foundational to any experiment. The choice between a glovebox and a Schlenk line often depends on the required precision, scale, and available equipment.[9][10]
Protocol 1: High-Precision Weighing Inside a Glovebox
This method is ideal for experiments requiring high accuracy, such as preparing standards or for small-scale reactions where precise catalyst loading is critical.
Prerequisites:
-
A certified glovebox with an inert atmosphere (O₂ and H₂O levels < 1 ppm).
-
An analytical balance located inside the glovebox.
-
All glassware, vials, and equipment oven-dried and brought into the glovebox antechamber for at least 3 purge cycles.
Step-by-Step Procedure:
-
Preparation: Place a clean, empty vial with its cap on the analytical balance.
-
Taring: Close the balance draft shield and tare the mass of the vial and cap.
-
Aliquotting: Using a clean glass pipette or syringe, carefully draw up the required amount of P(i-Pr)₃ from the main storage bottle.
-
Dispensing: Transfer the liquid into the tared vial. Dispense dropwise to avoid splashing.
-
Sealing: Immediately and securely cap the vial.
-
Weighing: Place the sealed vial back onto the balance. Close the draft shield, wait for the reading to stabilize, and record the final mass.
-
Calculation: The recorded mass is the precise weight of the P(i-Pr)₃ transferred.
Protocol 2: Weighing by Difference Using a Schlenk Line
This technique is highly practical for transferring the reagent directly into a reaction flask and is suitable when sub-milligram precision is not the primary requirement. The mass is determined by the difference in weight of the delivery vessel before and after the transfer.[11]
Prerequisites:
-
A standard Schlenk line with a dual vacuum/inert gas manifold.
-
Oven-dried glassware, including the reaction flask and a small, sealable transfer vessel (e.g., a small vial with a septum cap or a gas-tight syringe).[12][13]
Step-by-Step Procedure:
-
Prepare the Transfer Vessel: Take a clean, dry, and empty gas-tight syringe or a vial with a septum. Seal it, and weigh it accurately on an external analytical balance. Record this as Mass 1 (M1) .
-
Inert the System: Attach your main P(i-Pr)₃ reagent bottle and the weighed transfer vessel to the Schlenk line. Purge both with inert gas (typically 3 vacuum/backfill cycles).
-
Transfer the Reagent: Using a cannula or a clean needle, transfer an approximate amount of P(i-Pr)₃ from the main bottle into your pre-weighed transfer vessel under a positive pressure of inert gas.[8]
-
Seal and Re-weigh: Securely seal the transfer vessel containing the P(i-Pr)₃. Detach it from the Schlenk line and quickly weigh it on the same analytical balance. Record this as Mass 2 (M2) .
-
Calculate Mass Transferred: The mass of the P(i-Pr)₃ in your transfer vessel is M2 - M1 .
-
Final Transfer to Reaction: You can now use the P(i-Pr)₃ in the transfer vessel for your reaction, knowing the precise amount it contains.
Data Presentation & Visualization
Key Handling Parameters & Safety Summary
| Parameter | Specification/Requirement | Rationale |
| Glovebox Atmosphere | O₂ < 1 ppm, H₂O < 1 ppm | Prevents oxidation and ignition of the pyrophoric reagent. |
| Inert Gas | Argon or Nitrogen | Provides an inert environment. Argon is preferred for reactions with lithium-containing reagents.[14] |
| Primary PPE | Flame-resistant lab coat (e.g., Nomex), chemical splash goggles, full-face shield.[6][15] | Protects against fire, splashes, and burns. Standard cotton/poly lab coats are flammable. |
| Gloves | Double gloving: inner nitrile gloves, outer chemical-resistant gloves (e.g., neoprene).[6] | Provides dexterity and robust chemical protection against a corrosive material. |
| Spill Control | Powdered lime, dry sand, or Class D fire extinguisher. DO NOT USE WATER. | These materials smother the fire without reacting violently with the pyrophoric reagent. |
Experimental Workflow Diagrams
References
- 1. Buy this compound | 6476-36-4 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 4. This compound | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. reddit.com [reddit.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line [jove.com]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. ionicviper.org [ionicviper.org]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. pnnl.gov [pnnl.gov]
- 15. cmu.edu [cmu.edu]
Technical Support Center: Triisopropylphosphine (P(i-Pr)₃) Catalysts
Welcome to the technical support center for triisopropylphosphine (P(i-Pr)₃) and its derivatives in catalysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during their experiments. As a bulky, strongly electron-donating alkylphosphine, P(i-Pr)₃ is a powerful ligand for enabling challenging cross-coupling reactions. However, its unique electronic properties also make it susceptible to specific deactivation pathways that can impede catalytic performance.
This resource provides in-depth troubleshooting guides and FAQs in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the integrity and reproducibility of your results.
Part 1: Proactive Troubleshooting - Handling and Reaction Setup
Proactive measures are the most effective way to prevent catalyst deactivation. The majority of issues with electron-rich phosphines like P(i-Pr)₃ stem from improper handling and reaction setup.
FAQ: Why are my results with P(i-Pr)₃ catalysts inconsistent?
Answer: Inconsistent results with highly air-sensitive reagents are almost always linked to variations in experimental technique, particularly the exclusion of air and moisture.[1] this compound is an electron-rich ligand, a property that makes it an excellent σ-donor to activate metal centers for catalysis.[2] However, this high electron density also makes the phosphorus lone pair highly susceptible to oxidation by atmospheric oxygen, forming the corresponding phosphine oxide (O=P(i-Pr)₃).[1][3] This phosphine oxide does not coordinate effectively to the metal center, leading to catalyst deactivation.[1] Even trace amounts of oxygen or moisture can significantly impact catalyst activity, leading to stalled reactions, low yields, and poor reproducibility.[4] Therefore, the rigorous and consistent application of air-free techniques is paramount.[5][6]
Workflow: Handling Air-Sensitive Reagents
The choice between a glovebox and a Schlenk line depends on the scale and specific manipulations required. A glovebox is superior for weighing and handling solids, while a Schlenk line is versatile for a wide range of reaction scales.[5]
Caption: Decision workflow for handling air-sensitive P(i-Pr)₃.
Protocol 1: Standard Procedure for Setting Up a Reaction with P(i-Pr)₃
This protocol assumes the use of a Schlenk line, a common setup in many labs.
-
Glassware Preparation: Oven-dry all glassware (Schlenk flask, condenser, etc.) at >120°C for at least 4 hours and allow to cool under vacuum or in a desiccator. Assemble the apparatus hot and immediately attach it to a dual-manifold Schlenk line.
-
Inert Atmosphere Purge: Evacuate the assembled glassware and backfill with high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of atmospheric gases.[5]
-
Solvent Degassing: Use a properly degassed solvent. Dissolved oxygen is a primary culprit for ligand oxidation.[1] See the table below for degassing methods. Transfer the solvent to the reaction flask via a cannula or a gas-tight syringe.
-
Reagent Addition:
-
Solids: If weighing outside a glovebox, do so quickly and add the solid to the reaction flask under a strong positive pressure of inert gas. For best results, weigh air-sensitive solids like P(i-Pr)₃ inside a glovebox and add them to a sealed Schlenk flask.[5]
-
Liquids: Add liquid reagents via a gas-tight syringe through a rubber septum.
-
-
Reaction Execution: Once all components are added, maintain a positive pressure of inert gas throughout the reaction, especially if heating. Use a bubbler to monitor the gas flow.
| Degassing Method | Typical Time | Approximate Efficiency | Best For |
| Freeze-Pump-Thaw | 15-30 min / 3 cycles | >99% | Highest purity requirement, removal of all dissolved gases. |
| Inert Gas Sparging | 30-60 min | ~95-99% | Good for large volumes, primarily removes oxygen. |
| Sonication under Vacuum | 10-20 min | ~95% | Quick degassing for small to moderate volumes. |
| Data synthesized from best practices in handling air-sensitive compounds.[1] |
Part 2: Diagnosing Catalyst Deactivation
Even with careful setup, problems can arise. Identifying the signs of deactivation is the first step toward a solution.
FAQ: My reaction is sluggish, has stalled, or produced a low yield. What are the likely causes?
Answer: This is the most common symptom of catalyst deactivation. The primary suspects, in order of likelihood, are:
-
Ligand Oxidation: Accidental introduction of air has oxidized the P(i-Pr)₃ to inactive phosphine oxide. This is the most frequent issue.[1]
-
Catalyst Poisoning: Trace impurities in your substrate, reagents, or solvent are coordinating to the metal center and inhibiting catalysis. Water is a common poison.[7][8]
-
Formation of Palladium Black: If using a palladium catalyst, the appearance of a black precipitate indicates the aggregation of Pd(0) into an inactive bulk metal state. This often happens when the ligand is degraded or its concentration is insufficient to stabilize the active mononuclear palladium species.[1]
-
P-C Bond Cleavage: At elevated temperatures, cleavage of the robust phosphorus-isopropyl bond can occur, degrading the ligand. This is less common than oxidation but can be a factor in high-temperature processes.[9][10]
-
Substrate/Product Inhibition: Your starting material or product may be a competing ligand that binds to the catalyst, forming a dormant or inactive complex.[4][11]
FAQ: How can I confirm if my phosphine ligand has degraded?
Answer: The most direct method is ³¹P NMR spectroscopy . Phosphorus is a spin-active nucleus (I=1/2) and is 100% abundant, making this technique highly sensitive for observing phosphine species. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its oxidation state.
Protocol 2: Monitoring Ligand Oxidation by ³¹P NMR Spectroscopy
Objective: To quantify the conversion of P(i-Pr)₃ to its corresponding phosphine oxide.
-
Sample Preparation: Under a strict inert atmosphere (e.g., in a glovebox or using a Schlenk line), carefully withdraw an aliquot (approx. 0.5 mL) from your reaction mixture.
-
Solvent Addition: Transfer the aliquot to an NMR tube equipped with a sealable cap (e.g., a J. Young valve). Dilute with a deuterated solvent (e.g., C₆D₆ or CDCl₃ that has been degassed).
-
Analysis: Acquire a proton-decoupled ³¹P NMR spectrum.
-
P(i-Pr)₃ will appear as a singlet.
-
This compound oxide (O=P(i-Pr)₃) will appear as a separate singlet, typically shifted significantly downfield (to a higher ppm value). For reference, many trialkylphosphines show a large downfield shift upon oxidation.[7]
-
-
Quantification: Integrate the signals corresponding to the phosphine and the phosphine oxide. The relative integration values will give you the percentage of oxidized ligand.
Part 3: Specific Deactivation Pathways and Solutions
Issue 1: Ligand Oxidation
Q: My ³¹P NMR confirms significant phosphine oxide formation. How did this happen and what can I do?
A: This confirms that your catalyst was exposed to an oxidant, most commonly atmospheric oxygen. This could have happened due to a small leak in your apparatus, insufficiently degassed solvents, or impure inert gas. The electron-rich nature of P(i-Pr)₃ makes it highly reactive towards oxygen.[1][12]
Solution:
-
Review Your Technique: Re-evaluate your air-free technique using the protocol above. Check all joints and septa for leaks.
-
Purify Reagents: Ensure all starting materials are pure and dry. Some reagents can be purchased and stored in a glovebox.
-
Inert Gas Purity: Use high-purity (≥99.998%) inert gas. If you suspect your gas line is contaminated, an in-line oxygen trap can be installed.
Caption: Deactivation via oxidation of P(i-Pr)₃.
Issue 2: P-C Bond Cleavage
Q: My reaction runs at high temperature (>100°C) and fails over time, but I am certain my setup is air-free. Could it be P-C bond cleavage?
A: Yes, while less common than oxidation, P-C bond cleavage is a known deactivation pathway for phosphine ligands, particularly in high-temperature processes.[10] This process can involve the metal center of the catalyst inserting into the P-C bond, leading to ligand fragmentation.[9][13] Bulky ligands like P(i-Pr)₃ can undergo this transformation, especially in reactions that run for extended periods at elevated temperatures.
Solution:
-
Lower Reaction Temperature: This is the most direct solution. Investigate if the reaction can proceed efficiently at a lower temperature, even if it requires a longer reaction time.
-
Ligand Choice: If the reaction requires high temperatures, consider a more thermally robust phosphine ligand. While P(i-Pr)₃ is effective, ligands with different architectures (e.g., certain biarylphosphines) may offer greater thermal stability.
-
Optimize Reaction Time: Avoid unnecessarily long reaction times at high temperatures. Monitor the reaction and stop it once the starting material is consumed.
Caption: Simplified P-C bond cleavage pathway.
Issue 3: Catalyst Poisoning by Impurities
Q: I've rigorously excluded air and kept the temperature moderate, but the reaction still fails. What else could be wrong?
A: This scenario strongly points to catalyst poisoning by impurities present in your reagents or solvents.[14][15] The active metal center is Lewis acidic and can coordinate to various functional groups. If an impurity binds more strongly than your substrate or phosphine ligand, it can shut down the catalytic cycle.
Common Poisons and Their Sources:
-
Water: From wet solvents or hygroscopic reagents. Leads to the formation of inactive metal hydroxides.[7]
-
Sulfur/Thiols: Often present in substrates or as impurities. Sulfur compounds are notorious poisons for palladium catalysts.
-
Coordinating Solvents: Solvents like DMF or DMSO can sometimes coordinate to the metal center and inhibit catalysis, depending on the specific system.
-
Unreacted Starting Materials from Previous Steps: Ensure your substrates are purified to a high degree to remove any potentially coordinating side-products from their synthesis.
Solution:
-
Reagent Purification: Re-purify your substrate immediately before use (e.g., by recrystallization, distillation, or column chromatography).
-
Solvent Purity: Use the highest grade of anhydrous solvent available and consider passing it through an activated alumina column to remove trace water and other polar impurities.
-
Substrate Compatibility Check: If your substrate contains functional groups known to coordinate strongly to metals (e.g., thiols, some nitrogen heterocycles), they may be inherently incompatible with the catalyst or require specialized conditions.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. gessnergroup.com [gessnergroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Catalyst-like role of impurities in speeding layer-by-layer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]
how to quench a reaction containing triisopropylphosphine safely
Technical Support Center: Triisopropylphosphine Protocols
Welcome to the Technical Support Center. This guide provides detailed troubleshooting and procedural information for safely quenching reactions containing this compound (P(i-Pr)₃). The following question-and-answer format is designed to address specific issues encountered during experimental workups, ensuring both the integrity of your experiment and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound (P(i-Pr)₃) that I need to be aware of before quenching?
A1: this compound is a hazardous reagent that demands rigorous safety precautions. Its primary dangers stem from its pyrophoric and corrosive nature.[1][2] It can ignite spontaneously upon contact with air.[2][3][4] Furthermore, it is highly corrosive and can cause severe burns to the skin and eyes.[3][4] All handling and quenching procedures must be conducted under an inert atmosphere in a properly functioning fume hood.[5]
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₁P | [1] |
| Molecular Weight | 160.24 g/mol | [1] |
| Appearance | Colorless liquid | [2][3] |
| Boiling Point | 81°C @ 22 mmHg | [3] |
| Hazard Statements | H250: Catches fire spontaneously if exposed to air. | [1][4] |
| H314: Causes severe skin burns and eye damage. | [1][4] | |
| Key Precautionary | P210: Keep away from heat/sparks/open flames. | [3][4] |
| Statements | P222: Do not allow contact with air. | [3][4] |
| P231: Handle under inert gas. | [3] | |
| P280: Wear protective gloves/clothing/eye protection. | [3][4] |
Understanding these hazards is the causal basis for the stringent protocols that follow. The pyrophoricity necessitates a controlled environment, and the corrosivity dictates the use of robust personal protective equipment.
Q2: What is the guiding principle for safely quenching a reaction containing P(i-Pr)₃?
A2: The core principle is to convert the reactive, hazardous this compound (a P(III) species) into a more stable, non-pyrophoric, and less toxic compound. The most common and effective strategy is to oxidize it to this compound oxide (TIPO), a P(V) species.
P(i-Pr)₃ + [O] → O=P(i-Pr)₃
This oxidation eliminates the pyrophoric hazard and facilitates removal during purification, as the resulting phosphine oxide has significantly different polarity and physical properties.[6] The challenge, and the focus of these protocols, is to perform this oxidation in a controlled manner that manages the highly exothermic nature of the reaction to prevent thermal runaway.[7]
Q3: What engineering controls and Personal Protective Equipment (PPE) are mandatory for this procedure?
A3: Due to the significant hazards, a multi-layered safety approach is required.
-
Engineering Controls:
-
All manipulations must be performed in a certified, well-ventilated chemical fume hood.[5]
-
The reaction must be maintained under a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the quenching process.[5][8] A Schlenk line or a glove box is highly recommended.
-
A cooling bath (e.g., ice/water) must be readily available to manage the reaction temperature.[7][8]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side shields or a full-face shield.[3]
-
Hand Protection: Use chemical-resistant gloves (inspect them before use).[3] Consider double-gloving.
-
Body Protection: A flame-resistant lab coat is essential.[3][5] Wear full-length pants and closed-toe shoes.
-
Emergency Equipment: Ensure a Class D or dry chemical fire extinguisher and a safety shower/eyewash station are immediately accessible.[8] Do not use a water-based fire extinguisher , as P(i-Pr)₃ can react violently with water.[8]
-
Q4: My reaction is complete, and my product is stable to oxidants. What is the standard protocol for an oxidative quench?
A4: This is the most common scenario. The goal is to convert the residual P(i-Pr)₃ to its oxide for easy removal. A dilute solution of hydrogen peroxide is an effective and clean oxidant for this purpose.[6]
-
Preparation: Ensure your reaction flask is equipped with a stir bar, is securely clamped, and is maintained under a positive pressure of inert gas (N₂ or Ar).[5]
-
Cooling: Cool the vigorously stirred reaction mixture to 0 °C using an ice/water bath.[7][8] Lower temperatures (-10 °C to -20 °C) may be necessary for larger-scale reactions to ensure adequate heat dissipation.
-
Prepare Quenching Solution: In a separate flask, prepare a dilute solution of 10% hydrogen peroxide (H₂O₂) in the same solvent as your reaction.
-
Slow Addition: Using a dropping funnel or a syringe pump, add the dilute H₂O₂ solution dropwise to the cooled, stirring reaction mixture.[7]
-
Causality: The slow, controlled addition is critical to manage the exotherm. Adding the oxidant too quickly can cause a dangerous temperature spike and potential pressure buildup.
-
-
Monitoring: Carefully monitor the internal temperature of the reaction. If the temperature rises more than 5-10 °C, pause the addition until it cools back down.
-
Completion & Warm-up: Once the addition is complete and the exotherm has subsided, continue stirring at 0 °C for another 15-30 minutes. Then, slowly allow the mixture to warm to room temperature.[5]
-
Verification (Optional but Recommended): If possible, check for the disappearance of P(i-Pr)₃ by TLC (staining with KMnO₄) or ³¹P NMR spectroscopy. The signal for P(i-Pr)₃ will be replaced by a new signal for the phosphine oxide (TIPO).
-
Workup: The reaction is now quenched and can be moved to a standard aqueous workup. The TIPO can be removed via chromatography or crystallization.[6][9]
Q5: My product is sensitive to oxidation. How can I safely quench the reaction and remove the P(i-Pr)₃?
A5: In this case, an oxidative quench is not viable. The best alternative is to sequester or "scavenge" the phosphine ligand by forming an insoluble metal complex, which can then be physically removed by filtration.[6]
-
Preparation: Keep the reaction mixture under an inert atmosphere (N₂ or Ar) at room temperature.
-
Addition of Scavenger: To the stirred reaction mixture, add solid Copper(I) Chloride (CuCl) (typically 1 to 2 equivalents per equivalent of P(i-Pr)₃).[6]
-
Mechanism: P(i-Pr)₃ is a soft ligand and readily coordinates to soft metals like Cu(I), forming a stable, often insoluble, coordination complex.
-
-
Stirring and Precipitation: Stir the mixture at room temperature for 30-60 minutes. You should observe the formation of a precipitate (the CuCl-phosphine complex).[6]
-
Filtration: Remove the solid complex by filtering the mixture through a pad of Celite® or a similar filter aid. Rinse the filter cake with a small amount of the reaction solvent to ensure complete recovery of your product.
-
Workup: The filtrate, now depleted of the phosphine ligand, can be concentrated and subjected to further purification.[6]
Troubleshooting Workflow
The following diagram outlines the decision-making process for safely quenching your reaction.
References
- 1. This compound | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.nd.edu [chemistry.nd.edu]
- 6. benchchem.com [benchchem.com]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: NMR Identification of Triisopropylphosphine Oxide
Welcome to the technical support center for the spectroscopic identification of organophosphorus compounds. This guide is designed for researchers, chemists, and drug development professionals who use Nuclear Magnetic Resonance (NMR) spectroscopy to characterize and verify triisopropylphosphine oxide (TIPPO). Here, we address common questions and troubleshooting scenarios encountered during synthesis and purification.
Foundational Knowledge: The Ideal NMR Spectrum of this compound Oxide
Before troubleshooting, it's crucial to know what to expect from a pure sample. The following tables summarize the anticipated ¹H and ³¹P NMR spectral data for this compound oxide in a standard solvent like CDCl₃. These values are based on data from analogous trialkylphosphine oxides and established spectroscopic principles[1][2].
Expected ³¹P NMR Data
| Parameter | Expected Value | Multiplicity (Proton Decoupled) | Multiplicity (Proton Coupled) |
| Chemical Shift (δ) | 45 - 65 ppm | Singlet (s) | Multiplet |
Note on ³¹P Chemical Shift: The ³¹P chemical shift is highly sensitive to the solvent and concentration. Shifts can vary by several ppm between solvents like benzene-d₆ and chloroform-d₃[1]. The expected range for tertiary phosphine oxides is generally between +20 and +60 ppm.
Expected ¹H NMR Data
| Proton Assignment | Integration | Expected δ (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| Methine (-CH) | 3H | 1.8 – 2.2 | Doublet of Septets | ²J(P,H) ≈ 12–15 Hz, ³J(H,H) ≈ 7 Hz |
| Methyl (-CH₃) | 18H | 1.1 – 1.3 | Doublet of Doublets | ³J(P,H) ≈ 15–18 Hz, ³J(H,H) ≈ 7 Hz |
Expert Insight on Coupling: In the ¹H NMR spectrum, every proton is coupled to the phosphorus nucleus.
-
The methine proton (-CH) is two bonds away from the phosphorus (P-C-H). It is split into a doublet by the phosphorus (²J(P,H)). Each peak of that doublet is then further split into a septet by the six neighboring methyl protons (³J(H,H)).
-
The methyl protons (-CH₃) are three bonds away from phosphorus (P-C-C-H). They are split into a doublet by their methine proton (³J(H,H)). Each peak of that doublet is then split again into a doublet by the phosphorus (³J(P,H)). The result is a characteristic doublet of doublets. It is a common observation that ³J(P,H) can be larger than ²J(P,H) in such systems[3].
Frequently Asked Questions (FAQs)
Q1: Why is my ³¹P chemical shift different from the literature value?
Answer: Several factors can influence the ³¹P chemical shift of a phosphine oxide:
-
Solvent Effects: The polarity and aromaticity of the solvent can significantly alter the electronic environment of the phosphorus nucleus. It is common to see shifts differ by 2-3 ppm between CDCl₃ and C₆D₆[1]. Always report the solvent used when citing a chemical shift.
-
Concentration: The chemical shift of phosphine oxides can be concentration-dependent, especially in non-polar solvents[1].
-
Presence of Water: Many trialkylphosphine oxides are hygroscopic. Hydrogen bonding between the P=O group and water molecules can deshield the phosphorus nucleus, causing a downfield shift[1][4].
-
Referencing: Ensure your spectrometer is correctly calibrated and referenced. For ³¹P NMR, an external standard of 85% H₃PO₄ (δ = 0.0 ppm) is typically used.
Q2: The integration of my ³¹P NMR spectrum seems incorrect. Why?
Answer: Standard proton-decoupled ³¹P NMR spectra are generally not quantitative. This is due to two main factors:
-
Long Relaxation Times (T₁): The ³¹P nucleus can have very long T₁ values. If the relaxation delay in your experiment is too short (less than 5x the longest T₁), signals will not fully relax between scans, leading to inaccurate integrals.
-
Variable Nuclear Overhauser Effect (NOE): Proton decoupling can enhance the signal of phosphorus nuclei. This enhancement is not uniform for all phosphorus environments, making relative integration unreliable.
For accurate quantification, you should use an "inverse-gated decoupling" pulse sequence. This sequence turns on the proton decoupler only during signal acquisition, which suppresses P-H coupling while eliminating the NOE, providing quantifiable results[5].
Q3: How can I confirm that a peak in my ¹H NMR is coupled to phosphorus?
Answer: The most definitive method is to run a ¹H{³¹P} decoupled spectrum . In this experiment, the ³¹P nucleus is irradiated, which collapses any P-H coupling. For TIPPO, this would cause:
-
The methine "doublet of septets" to collapse into a simple septet .
-
The methyl "doublet of doublets" to collapse into a simple doublet . This technique unequivocally confirms which protons are coupled to the phosphorus atom[2][6].
Troubleshooting Guide for Unexpected Results
This section addresses specific problems you might encounter when analyzing your sample.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| A peak appears around 19-20 ppm in the ³¹P spectrum. | This is likely unreacted This compound , the starting material for the oxidation reaction[7]. | Improve the oxidation reaction conditions (e.g., longer reaction time, more oxidant) or enhance purification (e.g., chromatography, recrystallization). |
| Multiple unexpected peaks are visible in the ³¹P spectrum. | The sample may contain phosphorus-based impurities from synthesis or degradation, such as diisopropylphosphinic acid or other related species. | Purify the sample meticulously. Compare the unknown shifts to a database of common organophosphorus impurities. |
| All NMR signals (¹H and ³¹P) are broad. | 1. The sample is too concentrated. 2. The sample is not fully dissolved (suspended solids). 3. Poor shimming of the magnetic field. 4. Presence of paramagnetic impurities. | 1. Dilute the sample. 2. Filter the sample through a pipette with a cotton or glass wool plug into a clean NMR tube. 3. Re-shim the spectrometer, or ask an experienced user to shim it. 4. Paramagnetic metals can be difficult to remove; purification via chromatography may help. |
| The baseline of the ³¹P spectrum is "wavy" or rolling. | This is often due to "acoustic ringing," an artifact caused by the high-power pulses used in ³¹P NMR, especially with high-Q probes. | Increase the pre-acquisition delay (the time between the end of the pulse and the start of acquisition) to allow the ringing to subside. Consult your instrument manager for the appropriate parameter (DE or AQ_mod). |
| A broad singlet appears in the ¹H NMR around 1.6 ppm. | This is a very common signal for water . As mentioned, TIPPO can be hygroscopic. | Use a freshly opened bottle of deuterated solvent or a properly dried solvent. Store your final compound in a desiccator. |
Workflow for Troubleshooting an Unknown Spectrum
The following diagram outlines a logical workflow for identifying and troubleshooting an NMR spectrum suspected to be this compound oxide.
Caption: Troubleshooting Decision Tree for TIPPO Identification.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
This protocol ensures a high-quality sample suitable for both ¹H and ³¹P NMR analysis.
Materials:
-
High-quality NMR tube (e.g., Wilmad 535-PP or equivalent)
-
NMR tube cap
-
This compound oxide sample (5-20 mg)
-
Deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL)
-
Pasteur pipette and bulb
-
Small plug of glass wool or cotton
-
Vial for dissolving sample
Procedure:
-
Weigh Sample: Accurately weigh 5-20 mg of your this compound oxide into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Dissolve: Gently swirl or vortex the vial to completely dissolve the solid. If the sample does not dissolve easily, you may need to choose a different solvent (e.g., Acetone-d₆, Benzene-d₆).
-
Filter Sample: Tightly pack a small plug of glass wool or cotton into the neck of a Pasteur pipette.
-
Transfer to NMR Tube: Using the filter pipette, transfer the solution from the vial into the NMR tube. This crucial step removes any particulate matter that can ruin magnetic field homogeneity and broaden your spectra.
-
Cap and Label: Securely cap the NMR tube and label it clearly. Your sample is now ready for analysis.
Workflow for NMR Data Acquisition
References
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. echemi.com [echemi.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
Technical Support Center: Recycling Palladium Catalysts with Triisopropylphosphine Ligands
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the recycling of palladium catalysts, with a specific focus on those featuring triisopropylphosphine (P(i-Pr)₃) ligands. The information herein is designed to be a practical resource for optimizing your experimental workflows, enhancing catalyst longevity, and promoting sustainable laboratory practices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the recycling of palladium catalysts with this compound ligands.
Q1: Why is recycling palladium catalysts with this compound ligands important?
A1: Palladium is a precious and rare metal, making its recovery and reuse economically and environmentally significant.[1][2][3][4][5] this compound is a bulky, electron-rich phosphine ligand that is crucial for the efficacy of many palladium-catalyzed cross-coupling reactions.[6][7] However, these catalysts can deactivate over time, and the phosphine ligand itself can degrade.[8][9] Effective recycling strategies not only recover the valuable palladium but also address the challenges associated with the stability of the phosphine ligand, leading to more sustainable and cost-effective chemical synthesis.
Q2: What are the primary causes of deactivation for palladium catalysts with this compound ligands?
A2: Catalyst deactivation can occur through several mechanisms:
-
Palladium Nanoparticle Formation: The active homogeneous palladium species can agglomerate into inactive palladium nanoparticles.[10][11] This is often promoted by reducing agents or high temperatures.
-
Ligand Degradation: The this compound ligand can be susceptible to oxidation or other decomposition pathways, leading to a loss of the active catalytic species.[12]
-
Poisoning: Impurities in the reaction mixture, such as sulfur-containing compounds or other strongly coordinating species, can bind to the palladium center and inhibit its catalytic activity.[8]
-
Leaching: The palladium can leach from the support material in heterogeneous catalysts or remain in the product stream in homogeneous catalysis, leading to catalyst loss.[13][14][15][16]
Q3: What are the general approaches to recycling these types of catalysts?
A3: Recycling strategies can be broadly categorized into two main approaches:
-
Homogeneous Catalyst Recovery: For catalysts dissolved in the reaction medium, techniques like precipitation, adsorption onto solid supports (e.g., activated carbon or scavenger resins), or membrane filtration (organic solvent nanofiltration) can be employed to separate the palladium complex from the product.[17][18][19][20]
-
Heterogeneous Catalyst Recovery: Solid-supported catalysts are typically recovered by simple filtration or centrifugation after the reaction.[20] The recovered catalyst is then washed and dried before reuse.
Q4: How can I assess the activity of my recycled catalyst?
A4: The activity of a recycled catalyst should be compared to that of a fresh catalyst under identical reaction conditions. Key metrics to evaluate include:
-
Conversion Rate: The percentage of starting material converted to product.
-
Yield: The amount of desired product obtained.
-
Turnover Number (TON) and Turnover Frequency (TOF): These values quantify the efficiency of the catalyst.[21]
-
Palladium Content: The amount of palladium in the recycled catalyst can be determined by techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to assess for leaching.[20][22][23]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the recycling and reuse of palladium catalysts with this compound ligands.
Issue 1: Low Catalytic Activity After Recycling
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Removal of Impurities | Protocol: Wash the recovered catalyst extensively with a suitable solvent (e.g., the reaction solvent, followed by a non-coordinating solvent like hexane) to remove adsorbed organic residues and reaction byproducts. Causality: Residual impurities can act as catalyst poisons in subsequent runs. |
| Palladium Leaching | Protocol: Quantify the palladium content in the filtrate and the product using ICP-MS or ICP-OES.[20] If significant leaching is detected, consider modifying the recovery procedure. For homogeneous systems, explore different scavenger resins or precipitation methods. For heterogeneous systems, the support material may need to be re-evaluated. Causality: Loss of the active metal will directly lead to reduced activity. |
| Formation of Inactive Palladium(0) Species | Protocol: Attempt a reactivation step. This can involve treatment with a mild oxidizing agent, such as benzoquinone, to re-oxidize Pd(0) to the active Pd(II) state.[10] Causality: The catalytic cycle often involves both Pd(0) and Pd(II) species.[24][25][26][27] An imbalance or the formation of stable, inactive Pd(0) aggregates can halt catalysis.[10] |
| Degradation of the this compound Ligand | Protocol: Analyze the recovered catalyst for the presence of the intact ligand and potential degradation products using techniques like ³¹P NMR spectroscopy. If ligand degradation is confirmed, it may be necessary to add a fresh equivalent of the ligand during the recycling process. Causality: The phosphine ligand is crucial for stabilizing the active palladium species and modulating its reactivity.[6] Its degradation leads to catalyst deactivation. |
Issue 2: Poor Recovery of the Palladium Catalyst
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps & Explanation |
| Incomplete Precipitation (Homogeneous Systems) | Protocol: Optimize the precipitation conditions. This may involve screening different anti-solvents, adjusting the temperature, or modifying the pH of the solution. Causality: The solubility of the palladium complex is highly dependent on the solvent system and other physical parameters. |
| Inefficient Adsorption (Homogeneous Systems) | Protocol: Experiment with different types of scavenger resins or activated carbon.[18] The choice of adsorbent can be critical for efficient palladium capture.[20] Consider factors such as pore size, surface area, and the functional groups on the adsorbent. Causality: The affinity of the palladium species for the adsorbent surface dictates the efficiency of recovery. |
| Mechanical Losses During Filtration (Heterogeneous Systems) | Protocol: Use a finer porosity filter or a double-layer of filter paper to minimize the loss of fine catalyst particles. Alternatively, centrifugation can be a more effective method for recovering finely divided solids. Causality: Physical loss of the catalyst during handling will directly impact the overall recovery yield. |
Section 3: Experimental Protocols
This section provides step-by-step methodologies for key recycling and analysis procedures.
Protocol 1: General Procedure for Recycling a Heterogeneous Palladium Catalyst
-
Separation: After the reaction is complete, allow the mixture to cool to room temperature. Separate the solid catalyst from the reaction mixture by filtration through a Büchner funnel or by centrifugation.
-
Washing: Wash the recovered catalyst cake with the reaction solvent (3 x 10 mL per gram of catalyst) to remove the majority of the soluble organic compounds.
-
Further Washing: Follow with a wash using a non-polar solvent like hexane (2 x 10 mL per gram of catalyst) to remove any remaining non-polar impurities.
-
Drying: Dry the catalyst under high vacuum for several hours until a constant weight is achieved.
-
Storage: Store the dried, recycled catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine ligand.
Protocol 2: Recovery of a Homogeneous Palladium Catalyst via Adsorption
-
Adsorbent Selection: Choose a suitable adsorbent, such as activated carbon or a commercially available palladium scavenger resin.[18]
-
Adsorption: Add the adsorbent to the reaction mixture after completion. The amount of adsorbent will depend on its capacity and the concentration of palladium. Stir the slurry at room temperature for a specified period (typically 1-24 hours).
-
Separation: Remove the adsorbent, now containing the palladium, by filtration.
-
Washing: Wash the adsorbent with fresh solvent to remove any entrained product.
-
Palladium Recovery (Optional): The palladium can be stripped from the adsorbent using an appropriate acidic solution, or the palladium-laden adsorbent can be sent for professional refining.[2][28][29]
Protocol 3: Reactivation of a Deactivated Palladium Catalyst
-
Suspect Deactivation: If the recycled catalyst shows significantly reduced activity, and other causes have been ruled out, deactivation via the formation of inactive Pd(0) can be suspected.[10]
-
Reactivation Slurry: Suspend the deactivated catalyst in a suitable solvent (e.g., toluene).
-
Oxidant Addition: Add a mild oxidizing agent, such as a stoichiometric amount of benzoquinone relative to the palladium content.
-
Stirring: Stir the mixture at room temperature for 1-2 hours.
-
Recovery: Recover the reactivated catalyst by filtration, wash thoroughly with the solvent used for reactivation, and dry under vacuum.
Section 4: Visualizations
Diagram 1: General Workflow for Palladium Catalyst Recycling
Caption: Workflow for recycling palladium catalysts.
Diagram 2: Troubleshooting Low Catalyst Activity
Caption: Decision tree for troubleshooting low catalyst activity.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Production, Recycling and Economy of Palladium: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. marketreportanalytics.com [marketreportanalytics.com]
- 6. gessnergroup.com [gessnergroup.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 10. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. David R. Tyler Lab | Inorganic Synthesis and Catalysis [blogs.uoregon.edu]
- 13. Recycling Pd colloidal catalysts using polymeric phosphine ligands and polyethylene as a solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Recycling Pd colloidal catalysts using polymeric phosphine ligands and polyethylene as a solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. blogs.rsc.org [blogs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. spinchem.com [spinchem.com]
- 19. Demonstration of the effective recovery of homogeneous palladium catalysts from the reaction mixture using commercial OSN membranes [eternalproject.eu]
- 20. benchchem.com [benchchem.com]
- 21. uvadoc.uva.es [uvadoc.uva.es]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. oxidative addition and palladium coupling [employees.csbsju.edu]
- 25. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. youtube.com [youtube.com]
- 28. mdpi.com [mdpi.com]
- 29. Recycling Process for Metal Catalysts: Steps, Methods & Key Benefits | Okon Recycling [okonrecycling.com]
Validation & Comparative
A Head-to-Head Comparison for Catalysis: Triisopropylphosphine vs. Tri-tert-butylphosphine
A Senior Application Scientist's Guide to Ligand Selection in Cross-Coupling Reactions
In the landscape of transition metal catalysis, the choice of phosphine ligand is a critical parameter that dictates the success, efficiency, and scope of a chemical transformation. Among the vast arsenal of available ligands, bulky and electron-rich alkylphosphines have revolutionized the field, enabling reactions previously deemed impossible. This guide provides an in-depth, data-driven comparison of two stalwart ligands: triisopropylphosphine (P(i-Pr)₃) and tri-tert-butylphosphine (P(t-Bu)₃). We will dissect their fundamental properties, compare their performance in key catalytic reactions, and provide a mechanistic rationale to empower researchers, chemists, and drug development professionals to make informed decisions for their synthetic challenges.
At a Glance: Core Physicochemical and Structural Properties
Both P(i-Pr)₃ and P(t-Bu)₃ are tertiary alkylphosphines, but the subtle shift from isopropyl to tert-butyl groups imparts significant differences in their steric and electronic profiles. These differences, quantified by parameters developed by Chadwick A. Tolman, are central to their catalytic behavior.[1]
Table 1: Comparison of Physicochemical and Tolman Parameters
| Property | This compound (P(i-Pr)₃) | Tri-tert-butylphosphine (P(t-Bu)₃) |
| Formula | C₉H₂₁P | C₁₂H₂₇P |
| Molar Mass | 160.24 g/mol | 202.32 g/mol |
| Appearance | Colorless liquid | White crystalline solid |
| Boiling Point | 81 °C (22 mmHg)[1] | ~80-83 °C (subl.) |
| Tolman Cone Angle (θ) | 160°[1] | 182° |
| Tolman Electronic Parameter (TEP) | 2061.7 cm⁻¹ | 2056.1 cm⁻¹[2] |
The Tolman cone angle (θ) is a measure of the ligand's steric bulk, while the Tolman Electronic Parameter (TEP), derived from the infrared C-O stretching frequency of an LNi(CO)₃ complex, quantifies its electron-donating ability.[3] A smaller TEP value indicates a more strongly electron-donating ligand.[3][4] The data clearly shows that P(t-Bu)₃ is both significantly bulkier and more electron-donating than P(i-Pr)₃.
Caption: 3D structures of this compound and Tri-tert-butylphosphine.
The Decisive Factors: Unpacking Steric and Electronic Effects
The subtle structural differences between these ligands translate into profound effects on the key steps of a catalytic cycle, primarily oxidative addition and reductive elimination.
-
Electronic Character: Tri-tert-butylphosphine is one of the most electron-donating phosphines known.[4][5] This potent σ-donating ability enriches the palladium catalyst center with electron density. This enrichment is crucial for facilitating the oxidative addition step, particularly with challenging, electron-rich, or unactivated substrates like aryl chlorides.[4][6][7] By making the metal center more nucleophilic, P(t-Bu)₃ enables the cleavage of otherwise resilient carbon-halide bonds.
-
Steric Bulk: The massive steric profile of P(t-Bu)₃ (θ = 182°) prevents the formation of catalytically inactive bis-phosphine palladium(0) complexes (L₂Pd(0)).[4] Instead, it promotes the formation of highly reactive monophosphine species (L₁Pd(0)). Furthermore, this steric hindrance creates a congested coordination sphere around the metal in the Pd(II) intermediate, which accelerates the product-forming reductive elimination step.[8][9] P(i-Pr)₃ is also a bulky ligand (θ = 160°), but its less imposing steric footprint makes these effects less pronounced than with P(t-Bu)₃.[1]
Performance Showdown in Palladium-Catalyzed Cross-Coupling
The true test of a ligand lies in its performance. P(t-Bu)₃ often enables reactions under milder conditions or with broader substrate scope than less bulky or electron-rich phosphines.
Buchwald-Hartwig Amination: This C-N bond-forming reaction is a cornerstone of modern synthesis, and its development is intrinsically linked to the advent of bulky, electron-rich ligands.[10][11]
-
Tri-tert-butylphosphine (P(t-Bu)₃): The use of P(t-Bu)₃ was a breakthrough, enabling the first efficient palladium-catalyzed aminations of aryl chlorides.[6] It remains a go-to ligand for a vast array of challenging C-N couplings, promoting high catalytic activity for primary and secondary amines with various aryl halides and triflates.[11]
-
This compound (P(i-Pr)₃): While also effective, P(i-Pr)₃ is generally considered less active than P(t-Bu)₃ for the most difficult substrates. However, its robust performance and different physical properties (liquid vs. solid) make it a valuable alternative.
Suzuki-Miyaura Coupling: This versatile C-C bond-forming reaction is widely used in academic and industrial settings.[12][13]
-
Tri-tert-butylphosphine (P(t-Bu)₃): Catalyst systems based on P(t-Bu)₃ are exceptionally active for the Suzuki-Miyaura coupling. They are particularly prized for their ability to couple unactivated and sterically hindered aryl chlorides, substrates that are often inert with less potent catalyst systems.[6][12][14]
-
This compound (P(i-Pr)₃): P(i-Pr)₃-based catalysts are also highly competent for Suzuki-Miyaura reactions. For less demanding substrates, they can provide excellent yields and may offer advantages in terms of catalyst stability or solubility.
Table 2: Ligand Performance Summary in Key Cross-Coupling Reactions
| Reaction | This compound (P(i-Pr)₃) | Tri-tert-butylphosphine (P(t-Bu)₃) |
| Buchwald-Hartwig Amination | Good to excellent activity. A reliable choice for many substrate classes. | Benchmark performance, especially for challenging aryl chlorides and hindered amines.[6][11] |
| Suzuki-Miyaura Coupling | Highly effective, particularly for aryl bromides and activated chlorides. | Exceptional activity for unactivated aryl chlorides and sterically demanding substrates.[12][14] |
| Sonogashira Coupling | Effective, particularly in copper-free protocols. | Allows for copper-free coupling of aryl chlorides and reactions at room temperature.[14] |
| Heck Reaction | Competent for standard substrates. | Enables the coupling of unactivated aryl chlorides with high stereoselectivity.[14] |
Mechanistic Rationale: A Visual Guide
The superior performance of P(t-Bu)₃ with challenging substrates can be rationalized by its influence on the catalytic cycle. Its strong electron-donating nature accelerates the rate-limiting oxidative addition, while its steric bulk promotes the final reductive elimination step.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Practical Considerations and Experimental Protocol
Handling and Stability:
-
This compound: A liquid that is highly air-sensitive and must be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Tri-tert-butylphosphine: A solid that is extremely air-sensitive and pyrophoric (can ignite spontaneously on contact with air).[9] Due to these handling challenges, it is most commonly used in the form of its air-stable phosphonium salt, tri-tert-butylphosphonium tetrafluoroborate ([HP(t-Bu)₃]BF₄) .[9] This salt conveniently releases the active P(t-Bu)₃ ligand in situ upon reaction with the base used in the coupling reaction, circumventing the need to handle the dangerous free phosphine.[4]
Sample Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol describes a general procedure and should be optimized for specific substrates. All operations must be performed under an inert atmosphere.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%), the ligand salt ([HP(t-Bu)₃]BF₄, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl chloride (1.0 equiv) and the amine (1.2 equiv) to the vessel.
-
Solvent Addition: Remove the vessel from the glovebox and add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding water or saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with the organic solvent (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl amine product.
Conclusion and Ligand Selection Guide
Both this compound and tri-tert-butylphosphine are powerful, bulky, electron-rich ligands that are indispensable in modern catalysis. The choice between them is dictated by the specific demands of the reaction.
-
Choose Tri-tert-butylphosphine (P(t-Bu)₃) , preferably as its stable [HP(t-Bu)₃]BF₄ salt, when faced with the most challenging substrates. Its unparalleled combination of steric bulk and electron-donating character provides the catalytic power needed for unactivated aryl chlorides, sterically congested coupling partners, and reactions requiring low catalyst loadings or mild conditions.[4][6][14]
-
Consider this compound (P(i-Pr)₃) as a robust and slightly more moderate alternative. It is a highly effective ligand for a broad range of transformations and can be the optimal choice when the extreme reactivity imparted by P(t-Bu)₃ is unnecessary or leads to undesired side reactions.
Ultimately, the empirical data presented in this guide serves as a foundation. The optimal choice will always be validated in the laboratory, but a clear understanding of the structure-activity relationships between these two exceptional ligands provides a powerful starting point for any synthetic endeavor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tri-tert-butylphosphine | 13716-12-6 | Benchchem [benchchem.com]
- 5. yanggroup.weebly.com [yanggroup.weebly.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 14. researchgate.net [researchgate.net]
The Understated Workhorse: A Guide to the Advantages of Triisopropylphosphine Over Triphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
In the vast toolkit of the modern synthetic chemist, phosphine ligands are indispensable mediators of catalytic transformations. For decades, triphenylphosphine (PPh₃) has been a ubiquitous, cost-effective, and reliable choice. However, as the demand for efficiency, broader substrate scope, and the coupling of more challenging fragments grows, the limitations of PPh₃ become more apparent. This guide provides an in-depth technical comparison to an alternative that is often superior: triisopropylphosphine (P(iPr)₃ or TIPP). By examining the fundamental steric and electronic properties of these two ligands, we will demonstrate how the specific attributes of TIPP translate into tangible performance advantages in critical palladium-catalyzed cross-coupling reactions, supported by mechanistic principles and experimental data.
Fundamental Properties: A Tale of Two Phosphines
The divergent performance of this compound (TIPP) and triphenylphosphine (TPP) in catalysis is rooted in their intrinsic steric and electronic differences. TIPP is an alkylphosphine, characterized by sp³-hybridized carbon atoms attached to the phosphorus, while TPP is an arylphosphine with sp²-hybridized carbons. This seemingly subtle distinction has profound consequences for the ligand's size and electron-donating ability.
These properties can be quantified using two key parameters: the Tolman cone angle (θ), which measures steric bulk, and the pKₐ of the conjugate acid ([R₃PH]⁺), which reflects the ligand's basicity and electron-donating strength.
| Property | This compound (P(iPr)₃) | Triphenylphosphine (P(C₆H₅)₃) | Implication for Catalysis |
| Ligand Class | Trialkylphosphine | Triarylphosphine | Alkyl groups are stronger σ-donors than aryl groups. |
| Tolman Cone Angle (θ) | 160°[1] | 145°[2][3] | P(iPr)₃ is significantly bulkier, creating more steric crowding at the metal center. |
| Basicity (pKₐ of [R₃PH]⁺) | ~9.0 (Estimated for alkylphosphines) | 2.73[2][3] | P(iPr)₃ is a much stronger Lewis base and a superior electron donor. |
| Physical State | Colorless liquid[1] | Colorless crystalline solid[2] | Affects handling and dosing procedures. |
| Air Stability | Pyrophoric (spontaneously flammable in air)[1] | Relatively air-stable (oxidizes slowly)[2] | P(iPr)₃ requires inert atmosphere techniques for safe handling. |
The data clearly shows that TIPP is both sterically more demanding and electronically richer than TPP. These two features are the primary drivers of its enhanced catalytic activity.
Impact on the Catalytic Cycle: Sterics and Electronics in Action
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, proceed through a well-defined catalytic cycle. The advantages of TIPP can be understood by examining its influence on the two most critical, often rate-determining, steps of this cycle: oxidative addition and reductive elimination.
-
Oxidative Addition: In this initial step, the Pd(0) catalyst inserts into the aryl-halide bond. The success of this step is highly dependent on the electron density of the palladium center. As a strong σ-donating ligand, TIPP increases the electron density on the metal far more effectively than TPP.[4] This enhanced electron density facilitates the cleavage of the carbon-halide bond, which is particularly crucial for activating less reactive substrates like aryl chlorides.[3]
-
Reductive Elimination: This final, product-forming step involves the formation of the new C-C or C-N bond from a Pd(II) intermediate. This step is often accelerated by steric bulk. The large 160° cone angle of TIPP creates significant steric pressure around the metal center, promoting the reductive elimination of the product to relieve this strain.[5] In contrast, the moderate bulk of TPP (145°) is less effective at driving this crucial step, potentially leading to slower reactions or catalyst decomposition pathways.
The interplay of these properties is visualized in the diagram below, illustrating how a ligand's characteristics directly influence the efficiency of a generic cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Comparing the Cone Angles of Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of transition metal catalysis, the phosphine ligand stands as a cornerstone, its properties dictating the efficiency, selectivity, and overall success of a chemical transformation. The ability to rationally select a phosphine ligand from the vast chemical space is, therefore, a critical skill for any researcher in catalysis and drug development. Among the key parameters that govern a phosphine's behavior, the Tolman cone angle, a measure of its steric bulk, is arguably one of the most influential.
This guide provides an in-depth comparison of the cone angles of various phosphine ligands, moving beyond a simple tabulation of values. As a Senior Application Scientist, my goal is to offer not only the "what" but also the "why" and the "how." We will delve into the conceptual underpinnings of the cone angle, explore the methodologies for its determination, and, most importantly, connect these steric parameters to tangible experimental outcomes in catalysis.
The Tolman Cone Angle: A Quantitative Measure of Steric Hindrance
Introduced by Chadwick A. Tolman in 1977, the cone angle (θ) is a conceptually intuitive and powerful tool for quantifying the steric bulk of a phosphine ligand.[1] It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand.[2] A larger cone angle signifies a bulkier ligand, which can have profound effects on the coordination sphere of the metal center, influencing factors such as:
-
Coordination Number: Bulkier ligands can limit the number of other ligands that can bind to the metal center, promoting the formation of lower-coordinate, more reactive species.
-
Reaction Rates: The steric environment around the metal can influence the rates of key catalytic steps, such as oxidative addition and reductive elimination.
-
Selectivity: In reactions where multiple products can be formed, the steric bulk of the phosphine ligand can direct the reaction towards a specific regio- or stereoisomer.
The interplay between a phosphine's steric and electronic properties is a central theme in catalyst design. While this guide focuses on the steric aspect, it is crucial to remember that these two factors are often intertwined and must be considered in concert.
Comparative Data: Cone Angles of Common Phosphine Ligands
The following table provides a comparative overview of the Tolman cone angles for a selection of commonly used phosphine ligands. These values, compiled from various sources, offer a starting point for ligand selection.
| Ligand | Abbreviation | Tolman Cone Angle (θ) [°] |
| Phosphine | PH₃ | 87 |
| Trimethylphosphine | PMe₃ | 118 |
| Triethylphosphine | PEt₃ | 132 |
| Tri-n-butylphosphine | P(n-Bu)₃ | 132 |
| Tricyclohexylphosphine | PCy₃ | 170 |
| Tri-tert-butylphosphine | P(t-Bu)₃ | 182 |
| Triphenylphosphine | PPh₃ | 145 |
| Tri(o-tolyl)phosphine | P(o-Tol)₃ | 194 |
| Trimethyl phosphite | P(OMe)₃ | 107 |
| Triethyl phosphite | P(OEt)₃ | 109 |
| Triphenyl phosphite | P(OPh)₃ | 128 |
Data sourced from multiple chemical resources.
Experimental Determination of Cone Angles
The determination of a phosphine's cone angle has evolved from tangible physical models to sophisticated computational methods. Understanding these methodologies provides insight into the origins of the tabulated values and the nuances of their interpretation.
The Historical Approach: Measurement from Physical Models
The original method developed by Tolman relied on the meticulous construction and measurement of space-filling (CPK) molecular models.[2] This approach, while now largely superseded, is a testament to the ingenuity of chemists in the pre-computational era and provides a tangible understanding of the cone angle concept.
Experimental Protocol: Determination of Tolman Cone Angle using Physical Models
Objective: To determine the cone angle of a phosphine ligand by measuring a physical molecular model.
Materials:
-
Corey-Pauling-Koltun (CPK) molecular model kit
-
A model of the metal center (historically, nickel was used as the standard)
-
A specialized protractor or goniometer
-
Calipers
Methodology:
-
Model Construction:
-
Assemble the phosphine ligand (PR₃) using the CPK model pieces, ensuring correct bond angles and van der Waals radii for each atom.
-
Construct a model of the metal center.
-
Connect the phosphorus atom of the phosphine ligand to the metal center. The standard metal-phosphorus (M-P) bond length used by Tolman for his nickel-based system was 2.28 Å.[2] This distance should be accurately set using calipers.
-
-
Conformational Arrangement:
-
Manipulate the rotatable bonds of the phosphine's substituents to achieve the most compact conformation possible. The goal is to arrange the substituents such that they occupy the smallest possible cone. This often involves rotating alkyl or aryl groups to minimize their spatial projection.
-
-
Measurement:
-
Position the vertex of the protractor or goniometer at the center of the metal atom.
-
Extend the arms of the measuring device outwards from the metal center until they tangentially touch the van der Waals surfaces of the outermost atoms of the phosphine ligand.
-
The angle subtended by the arms of the measuring device is the Tolman cone angle (θ).
-
Causality and Limitations: This hands-on method provides a direct, physical appreciation for the steric bulk of a ligand. However, it is limited by the use of idealized bond lengths and angles and the subjective nature of determining the "most compact" conformation. It also does not account for the dynamic nature of molecules in solution or the influence of the electronic environment on the ligand's conformation.
The Modern Approach: Computational Determination
Contemporary determination of phosphine cone angles relies on computational chemistry, most notably Density Functional Theory (DFT). This approach offers higher accuracy, reproducibility, and the ability to model a wide range of metal-ligand complexes.
Caption: A typical workflow for the computational determination of a phosphine's cone angle.
Experimental Protocol: DFT Calculation of Tolman Cone Angle
Objective: To calculate the Tolman cone angle of a phosphine ligand using Density Functional Theory.
Software:
-
A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan)
-
Molecular visualization software (e.g., GaussView, Avogadro, Chemcraft)
Methodology:
-
Initial Structure Generation:
-
Construct a 3D model of the metal-phosphine complex. To maintain consistency with Tolman's original work, a tetrahedral [Ni(CO)₃(PR₃)] complex is often used as a standard. The M-P bond length can be fixed to 2.28 Å or allowed to optimize.
-
-
Conformational Search (Optional but Recommended):
-
For flexible ligands, it is crucial to identify the lowest energy conformer. A molecular mechanics (MM) based conformational search is an efficient way to explore the potential energy surface and identify low-energy structures.
-
-
Geometry Optimization:
-
Using the lowest energy conformer as the starting point, perform a full geometry optimization using DFT.
-
Level of Theory: A common and reliable choice is a hybrid functional such as B3LYP or PBE0.
-
Basis Set: A Pople-style basis set like 6-31G(d) is often sufficient for main group elements. For the transition metal, a basis set with an effective core potential (ECP), such as LANL2DZ, is typically employed.
-
Input File Example (Gaussian):
-
-
Verification of Optimized Structure:
-
Ensure the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a local minimum.
-
-
Cone Angle Calculation:
-
From the optimized Cartesian coordinates, the cone angle can be calculated. This is typically done using specialized software or custom scripts that calculate the angle of a cone, with the metal at the apex, which tangentially touches the van der Waals spheres of the outermost atoms of the ligand.
-
Causality and Advantages: The computational approach allows for a more accurate and nuanced determination of the cone angle by considering the electronic effects on the geometry. It can also be used to study the cone angle in different coordination environments and for a wide variety of metal centers.
The Impact of Cone Angle on Catalysis: Experimental Evidence
The true utility of the Tolman cone angle lies in its ability to predict and rationalize the performance of phosphine ligands in catalysis. Below are two examples from the literature that illustrate this powerful correlation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in modern organic synthesis. The choice of phosphine ligand is critical for the success of this reaction, particularly when using challenging substrates such as aryl chlorides. Bulky, electron-rich phosphine ligands are often required to facilitate the rate-limiting oxidative addition step.
A study by the Buchwald group systematically investigated the effect of ligand steric bulk on the Suzuki-Miyaura coupling of 4-chloro-N,N-dimethylaniline with phenylboronic acid. The results, summarized below, demonstrate a clear correlation between the cone angle of the dialkylbiarylphosphine ligand and the reaction yield.
| Ligand | Cone Angle (θ) [°] (approx.) | Yield (%) |
| P(t-Bu)₂ (biphenyl) | ~182 | 98 |
| P(Cy)₂ (biphenyl) | ~170 | 85 |
| PPh₃ | 145 | <5 |
Data adapted from J. Am. Chem. Soc. 1998, 120, 38, 9722–9723.
The data clearly show that ligands with larger cone angles lead to significantly higher yields. This is attributed to the steric bulk promoting the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition of the aryl chloride. Triphenylphosphine, with its smaller cone angle, is less effective at promoting this crucial step.
Hydroformylation
Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a large-scale industrial process for the production of aldehydes. The regioselectivity of this reaction (i.e., the formation of the linear vs. branched aldehyde) is highly dependent on the steric properties of the phosphine ligands on the rhodium catalyst.
Work by van Leeuwen and Casey has shown that bidentate phosphine ligands with large bite angles (the P-M-P angle) and bulky substituents favor the formation of the linear aldehyde. This is because the sterically demanding ligands preferentially occupy the equatorial positions in the trigonal bipyramidal intermediate, which leads to the formation of the linear product.
| Ligand | Bite Angle (βn) [°] | Linear:Branched Ratio |
| BISBI | 113 | 66:1 |
| dppe | 85 | 2:1 |
Data adapted from J. Am. Chem. Soc. 1990, 112, 7, 2812–2814.
While bite angle is the more relevant parameter for bidentate ligands, the principle of steric control is the same. The increased steric bulk, in this case, enforced by the ligand backbone, dictates the regiochemical outcome of the reaction.
Conclusion
The Tolman cone angle is a powerful and enduring concept in coordination chemistry and catalysis. It provides a simple yet effective means of quantifying the steric bulk of phosphine ligands, allowing for the rational design and selection of catalysts. As we have seen, the cone angle is not merely an abstract parameter; it has a direct and predictable impact on the outcome of chemical reactions. By understanding the principles behind the cone angle and the methodologies for its determination, researchers can make more informed decisions in their pursuit of novel and efficient catalytic systems.
The continued development of computational methods will undoubtedly lead to even more sophisticated models for predicting the steric and electronic properties of ligands. However, the fundamental insights provided by the Tolman cone angle will remain an essential part of the toolkit for any scientist working in the field of catalysis.
References
A Senior Application Scientist's Guide to the Validation and Comparative Analysis of Triisopropylphosphine-Ligated Catalysts
Welcome to a comprehensive guide designed for chemists at the forefront of discovery. In the intricate world of transition metal catalysis, the choice of ligand is paramount, often dictating the success or failure of a synthetic transformation. Among the diverse arsenal of phosphine ligands, triisopropylphosphine (P(i-Pr)₃) stands out for its unique combination of strong electron-donating character and significant steric bulk.[1][2][3] This guide provides an in-depth framework for validating the catalytic activity of P(i-Pr)₃ complexes and objectively comparing their performance against other common phosphine ligands. We will move beyond mere procedural descriptions to explore the causal relationships between ligand structure and catalytic performance, empowering you to make informed decisions in your own research.
The Rationale: Why Focus on this compound?
This compound is a tertiary phosphine characterized by a large Tolman cone angle (160°) and strong electron-donating ability.[1] These properties are not just abstract parameters; they have profound mechanistic implications:
-
Steric Bulk: The three bulky isopropyl groups create a sterically demanding environment around the metal center.[2] This bulk can accelerate the rate-limiting reductive elimination step in many cross-coupling reactions, leading to higher product yields and faster reaction times. It also helps to stabilize the monoligated metal species that are often the most active in the catalytic cycle.[4]
-
Electron-Donating Nature: As an alkylphosphine, P(i-Pr)₃ is a strong σ-donor. This high electron density on the phosphorus atom increases the electron density at the metal center, which in turn facilitates the crucial oxidative addition step, particularly with challenging substrates like aryl chlorides.[5]
This unique combination makes P(i-Pr)₃ an excellent ligand for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.[2][6]
Designing a Robust Validation Study: The Suzuki-Miyaura Coupling as a Model System
To objectively assess a catalyst's performance, we must employ a well-defined model reaction. The Suzuki-Miyaura reaction is an ideal choice due to its broad synthetic utility, well-understood mechanism, and the high functional group tolerance of the required boronic acid reagents.[7][8]
Core Components of the Validation Study:
-
Model Reaction: The palladium-catalyzed coupling of 4-chlorotoluene with phenylboronic acid. This reaction is challenging enough to differentiate ligand performance, as aryl chlorides are less reactive than their bromide or iodide counterparts.[5]
-
Catalyst System: We will generate the active Pd(0) catalyst in situ from a stable Pd(II) precatalyst, Palladium(II) acetate (Pd(OAc)₂), and the phosphine ligand. This is a common and practical approach in many research labs.[7]
-
Ligands for Comparison:
-
This compound (P(i-Pr)₃): Our ligand of interest—bulky and electron-rich.
-
Triphenylphosphine (PPh₃): A common, less bulky, and less electron-donating benchmark ligand.
-
XPhos: A modern, highly effective biarylphosphine ligand known for its high activity.[9]
-
-
Key Performance Indicators (KPIs):
-
Yield (%): The amount of desired product formed.
-
Turnover Number (TON): The moles of product formed per mole of catalyst. This is a measure of catalyst stability and efficiency.[10][11]
-
Turnover Frequency (TOF): The TON per unit of time (typically hours⁻¹ or s⁻¹). This KPI reflects the intrinsic activity or speed of the catalyst.[10][12]
-
Experimental Workflow and Protocols
Scientific integrity demands meticulous and reproducible experimental design. The following workflow outlines the necessary steps for a fair head-to-head comparison.
Caption: General Experimental Workflow for Catalyst Validation.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or a glovebox.
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), the respective phosphine ligand (0.02 mmol, 2 mol%), and potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol).
-
Add 4-chlorotoluene (126.6 mg, 1.0 mmol) and phenylboronic acid (146.3 mg, 1.2 mmol).
-
Seal the tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times.[7]
-
-
Reaction Execution:
-
Through the septum, add 5 mL of degassed 1,4-dioxane via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (e.g., 4 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction's progress by taking small aliquots and analyzing them by GC-MS.
-
Once the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature.
-
Add 10 mL of water and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[7]
-
-
Analysis:
Comparative Data Analysis
The true value of this guide lies in the direct comparison of performance data. By running the model reaction with each of the three selected ligands under identical conditions, we can generate a clear, quantitative comparison.
| Ligand | Steric Bulk (Cone Angle) | Electronic Character | Yield (%) | TON | TOF (h⁻¹) |
| P(i-Pr)₃ | 160° | Strongly Donating | 92 | 92 | 23 |
| XPhos | ~256° (by %Vbur) | Strongly Donating | 98 | 98 | 24.5 |
| PPh₃ | 145° | Weakly Donating | <10 | <10 | <2.5 |
| Hypothetical data based on established ligand performance for a 4-hour reaction time. |
Interpretation of Results:
-
The data clearly illustrates the superior performance of bulky, electron-rich phosphine ligands like P(i-Pr)₃ and XPhos for the coupling of an unactivated aryl chloride.[13][14] Their high yields, TONs, and TOFs are a direct result of their ability to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
In contrast, PPh₃ , being less sterically hindered and less electron-donating, is largely ineffective for this challenging transformation. This highlights the importance of selecting a ligand with appropriate stereoelectronic properties for the specific reaction at hand.[14]
-
While XPhos shows slightly higher performance in this hypothetical case, P(i-Pr)₃ represents a simpler, more cost-effective, yet highly potent alternative.
Mechanistic Insights: The Catalytic Cycle
Understanding the "why" behind the data requires a look at the catalytic cycle. The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps.[15][16] The ligand plays a crucial role in modulating the efficiency of each step.
Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction.
-
Oxidative Addition: The electron-rich nature of P(i-Pr)₃ enhances the nucleophilicity of the Pd(0) center, accelerating its addition to the Ar-X bond.
-
Transmetalation: The base activates the boronic acid, facilitating the transfer of the aryl group to the palladium center.
-
Reductive Elimination: The steric bulk of P(i-Pr)₃ forces the two aryl groups into close proximity, promoting the final C-C bond formation and regenerating the active Pd(0) catalyst.
It is worth noting that for bulky phosphine ligands, a competing side reaction known as protodeboronation (consumption of the boronic acid by water) can sometimes be accelerated.[17][18] Therefore, careful control of reaction conditions, such as the use of anhydrous solvents, is crucial for optimal results.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the validation and comparative analysis of this compound-ligated catalysts. Through a combination of robust experimental design, careful execution, and mechanistic understanding, researchers can confidently evaluate and select the optimal ligand for their synthetic challenges. The superior performance of bulky, electron-rich ligands like P(i-Pr)₃ in challenging cross-coupling reactions is a testament to the power of rational ligand design. As the field of catalysis continues to evolve, the principles of systematic validation outlined here will remain an indispensable tool for innovation and discovery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 6476-36-4 [smolecule.com]
- 3. Page loading... [guidechem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis, characterization, and reactivity of [Pd(phosphine)(py)Cl2] (PEPPSI) and [Pd(phosphine)Cl2]2 complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 11. Turnover number - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Phosphine Ligands in Palladium-Catalyzed Aryl Amination
For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a fundamental and often critical step in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The Palladium-catalyzed Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these bonds, largely due to its broad substrate scope and functional group tolerance, surpassing traditional methods like nucleophilic aromatic substitution or the Ullmann condensation.[2][3]
The success and evolution of this reaction are inextricably linked to the development of sophisticated phosphine ligands.[4] These ligands are not mere spectators; they are crucial components that dictate the catalyst's activity, stability, and selectivity by modulating the steric and electronic properties of the palladium center.[5][6] The choice of ligand can mean the difference between a high-yielding, efficient reaction and a complete failure.
This guide provides an in-depth comparative analysis of various classes of phosphine ligands used in aryl amination. We will delve into the mechanistic role of these ligands, compare their performance with supporting experimental data, and offer insights to help you make informed decisions for your specific synthetic challenges.
The Engine of C-N Coupling: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The phosphine ligand, bound to the palladium center, plays a critical role in each key step.[7] Generally, electron-rich and bulky phosphine ligands are favored as they promote the crucial steps of oxidative addition and reductive elimination.[8]
The key steps influenced by the phosphine ligand are:
-
Oxidative Addition : A low-coordinate Pd(0)-ligand complex initiates the cycle by reacting with the aryl halide (Ar-X). Bulky, electron-donating ligands facilitate this step, especially for less reactive aryl chlorides.[4]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination : This is the product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated. Sterically demanding ligands are known to promote this step, preventing catalyst decomposition and favoring product formation.[3]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Generations of Progress: A Comparative Look at Phosphine Ligands
The development of phosphine ligands for aryl amination can be viewed as a progression through several "generations," each expanding the reaction's scope and improving its efficiency.[2]
First Generation: The Pioneers
Initial studies utilized relatively simple, commercially available phosphine ligands.
-
P(o-tol)₃ (Tri-ortho-tolylphosphine) : Among the first ligands to show promise, its steric bulk was a key feature. However, it was generally limited to the coupling of aryl bromides with secondary amines and often required harsh reaction conditions.[9]
Second Generation: The Rise of Bidentate Ligands
The introduction of chelating bidentate phosphine ligands marked a significant advancement, allowing for the coupling of primary amines and expanding the scope to include aryl iodides and triflates.[2]
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) : Its rigid backbone and defined bite angle provided more stable catalytic species, leading to improved yields and reliability.
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) : Another highly effective bidentate ligand, dppf, and its analogues became staples in C-N coupling reactions.[9]
While effective, these ligands often struggled with the activation of more challenging substrates like aryl chlorides and required relatively high catalyst loadings.
Third and Fourth Generations: The Era of Bulky, Electron-Rich Monodentate Ligands
A major breakthrough came with the design of sterically hindered and electron-rich monodentate biaryl phosphine ligands, pioneered by the Buchwald group, and ferrocene-based ligands from the Hartwig group.[2][5] These ligands generate highly active, low-coordinate palladium species that excel in coupling a wide range of substrates, including the notoriously unreactive aryl chlorides, under milder conditions.[9][10]
Buchwald-Type Biaryl Phosphine Ligands
This class of ligands is arguably the most successful and widely used for modern aryl amination. They feature a biaryl backbone with bulky and electron-donating substituents on the phosphorus atom.
Caption: Key examples of modern phosphine ligands.
Josiphos-Type Ligands
Developed by the Hartwig group, these ferrocene-based bidentate ligands are also highly effective, particularly for the coupling of heteroaryl chlorides and the monoarylation of primary amines.[8][9]
Performance Comparison: A Data-Driven Analysis
The true measure of a ligand's utility lies in its performance with various substrates. The following tables summarize experimental data from literature, offering a side-by-side comparison of different ligands in the amination of challenging aryl chlorides.
Table 1: Amination of an Electron-Neutral Aryl Chloride (4-Chlorotoluene) with a Secondary Amine (N-Methylaniline)
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 2 | 98 | [9] |
| BrettPhos | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 100 | 18 | 95 | [9] |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 4 | 99 | [9] |
| CyPF-t-Bu (Josiphos) | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | 96 | [8] |
| BINAP | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | <10 | [5] |
| dppf | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | <5 | [5] |
Analysis : This comparison clearly demonstrates the superiority of the third and fourth-generation bulky monodentate (Buchwald) and bidentate (Josiphos) ligands for the amination of an unactivated aryl chloride. The second-generation ligands, BINAP and dppf, are largely ineffective for this transformation.
Table 2: Monoarylation of a Primary Amine (n-Hexylamine) with an Aryl Chloride (2-Chlorotoluene)
| Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) (Mono:Di) | Reference |
| BrettPhos | Pd(OAc)₂ | LiHMDS | Toluene | RT | 2 | 96 (>98:2) | [11] |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 21 | 90 (95:5) | [9] |
| CyPF-t-Bu (Josiphos) | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 12 | 94 (>99:1) | [8] |
Analysis : Achieving high selectivity for the monoarylation of primary amines over diarylation is a significant challenge. Both BrettPhos and Josiphos-type ligands show exceptional performance, providing high yields and excellent selectivities, even at room temperature in the case of BrettPhos.[11] This is a testament to the fine-tuning of steric properties in these advanced ligands.
Table 3: Coupling of Challenging Heterocyclic Substrates
The amination of nitrogen-containing heteroaryl halides is notoriously difficult due to potential catalyst inhibition by the substrate.[12] Ligand choice is paramount for success.
| Aryl Halide | Amine/Amide | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-1-methyl-1H-imidazole | Benzamide | Bulky Biaryl Ligand (L6) | Pd₂(dba)₃ | K₂CO₃ | Dioxane | 100 | 12 | 85 | [12] |
| 2-Chloropyridine | Morpholine | XPhos | Pd(OAc)₂ | K₂CO₃ | t-AmylOH | 110 | 18 | 92 | [9] |
| 2-Chloroquinoline | Piperidine | SabPhos | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | RT | 3 | >99 | [13] |
Analysis : Specialized, sterically demanding ligands are often required for the successful coupling of five-membered heterocycles containing multiple heteroatoms.[12] For six-membered heterocycles like pyridines and quinolines, ligands such as XPhos and the more recently developed SabPhos demonstrate high efficacy, with SabPhos enabling reactions at room temperature.[13]
Experimental Protocols: A Practical Guide
To bridge theory and practice, we provide a generalized experimental protocol for a typical Buchwald-Hartwig amination reaction. Note that optimization of the ligand, base, solvent, and temperature is often necessary for specific substrate combinations.
General Procedure for Palladium-Catalyzed Amination of an Aryl Chloride
Caption: Workflow for a typical Buchwald-Hartwig amination experiment.
1. Reagent Preparation:
-
An oven-dried Schlenk tube or vial equipped with a magnetic stir bar is brought into a nitrogen-filled glovebox.
-
To the vial are added the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %), the phosphine ligand (2-4 mol %), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
2. Reaction Assembly:
-
The aryl halide (1.0 equivalent) is added, followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Finally, the amine (1.1-1.2 equivalents) is added.
3. Reaction Execution:
-
The vial is sealed with a PTFE-lined cap and removed from the glovebox.
-
The reaction mixture is placed in a preheated oil bath or heating block and stirred vigorously at the desired temperature (typically 80-110 °C) for the specified time (monitored by TLC, GC, or LC-MS).
4. Work-up and Purification:
-
Upon completion, the reaction is allowed to cool to room temperature.
-
The mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and quenched with water or saturated aqueous NH₄Cl.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aryl amine.
Conclusion and Future Outlook
The evolution of phosphine ligands has transformed the Buchwald-Hartwig amination from a niche reaction into a cornerstone of modern organic synthesis. The development of sterically demanding, electron-rich biaryl phosphine ligands by the Buchwald group and Josiphos-type ligands by the Hartwig group has enabled the coupling of previously inaccessible substrates like aryl chlorides and complex heterocycles under mild conditions.
As the data shows, there is no single "best" ligand. The optimal choice is highly dependent on the specific substrates and desired outcome (e.g., mono- vs. diarylation). For challenging aryl chlorides, ligands like XPhos, RuPhos, and BrettPhos are excellent starting points. For selective monoarylation of primary amines, BrettPhos and Josiphos ligands have proven superior. For heteroaromatic systems, a screening of several advanced ligands may be necessary to achieve optimal results.
The field continues to evolve, with ongoing research focused on developing even more active and versatile ligands that can operate at lower catalyst loadings, at room temperature, and in more environmentally benign solvent systems. Data-driven approaches and high-throughput experimentation are accelerating this discovery process, promising an even more powerful toolkit for the synthesis of C-N bonds in the future.[14]
References
- 1. globethesis.com [globethesis.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 12. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. heraeus-precious-metals.com [heraeus-precious-metals.com]
- 14. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
A Senior Application Scientist's Guide to Mechanistic Studies of Phosphine Ligand Efficacy
Introduction: The Pivotal Role of Phosphine Ligands in Modern Catalysis
In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecules. The success of these reactions is profoundly influenced by the choice of phosphine ligands, which coordinate to the metal center and modulate its reactivity, selectivity, and stability.[1][2] Understanding the mechanistic underpinnings of how different phosphine ligands dictate the efficacy of a catalytic system is paramount for rational catalyst design and process optimization.
This guide provides an in-depth comparison of phosphine ligand efficacy from a mechanistic perspective, supported by experimental data and detailed protocols. We will explore the key steric and electronic properties of phosphine ligands, the experimental techniques used to characterize them, and their impact on the critical steps of catalytic cycles. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of phosphine ligand chemistry and make more informed decisions in their synthetic endeavors.
Deconstructing Ligand Efficacy: The Interplay of Steric and Electronic Effects
The efficacy of a phosphine ligand in a catalytic cycle is primarily governed by a combination of its steric and electronic properties. These properties directly influence the rates of key elementary steps such as oxidative addition and reductive elimination, ultimately determining the overall efficiency of the catalytic process.[3]
Steric Properties: The steric bulk of a phosphine ligand, often quantified by parameters like the Tolman cone angle (θ) , percent buried volume (%Vbur) , and for bidentate ligands, the natural bite angle (βn) , plays a crucial role in catalyst performance.[4][5][6]
-
Tolman Cone Angle (θ): This parameter measures the solid angle occupied by a ligand at the metal center.[7]
-
Percent Buried Volume (%Vbur): This metric quantifies the volume occupied by a ligand within a defined sphere around the metal center, providing a more nuanced measure of steric hindrance in the immediate coordination sphere.[8]
-
Natural Bite Angle (βn): For bidentate phosphines, this is the preferred P-M-P angle determined by the ligand backbone. Wide bite angles can facilitate reductive elimination.[4][5][6]
Bulky ligands can promote the formation of coordinatively unsaturated, highly reactive monoligated metal species, which are often the active catalysts in cross-coupling reactions.[9] Furthermore, steric hindrance can facilitate the reductive elimination step, which is often the product-forming step of the catalytic cycle.
Electronic Properties: The electron-donating or -withdrawing nature of a phosphine ligand is quantified by the Tolman Electronic Parameter (TEP) .[10] This parameter is experimentally determined by measuring the A1 C-O vibrational frequency (ν(CO)) of a [LNi(CO)₃] complex using infrared (IR) spectroscopy.[10] More electron-donating ligands increase the electron density on the metal center, which can facilitate the oxidative addition of electron-poor substrates.[3] Conversely, electron-withdrawing ligands can be beneficial in other catalytic steps. Recent studies have also proposed the use of local vibrational modes to refine the TEP, offering a more accurate measure of electronic effects by removing confounding factors from mode-mode coupling.[11][12][13]
The interplay of these steric and electronic factors is often subtle and reaction-dependent, necessitating a careful, empirical approach to ligand selection and optimization.
Experimental and Computational Tools for Mechanistic Investigation
A comprehensive understanding of phosphine ligand efficacy requires a multi-faceted approach, combining experimental and computational techniques to probe the catalyst's structure, stability, and reactivity throughout the catalytic cycle.
High-Throughput Screening (HTS) for Ligand Scaffolding
High-throughput screening provides a rapid and efficient method for evaluating a large library of phosphine ligands for a specific transformation.[14] This approach allows for the identification of promising lead candidates for further mechanistic investigation.
Experimental Protocol: High-Throughput Screening of Phosphine Ligands for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for screening a library of phosphine ligands in a 96-well plate format.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Library of phosphine ligands
-
Aryl halide
-
Boronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
96-well reaction block with sealing mats
-
Inert atmosphere glovebox
-
Automated liquid handler (optional)
-
GC-MS or LC-MS for analysis
Procedure:
-
Stock Solution Preparation: Inside a glovebox, prepare stock solutions of the palladium precatalyst, aryl halide, and boronic acid in the chosen solvent. Prepare a slurry of the base in the solvent.
-
Ligand Dispensing: Dispense the individual phosphine ligands into the wells of the 96-well plate. This can be done manually or with an automated liquid handler.
-
Reagent Addition: Add the palladium precatalyst stock solution to each well, followed by the aryl halide and boronic acid stock solutions.
-
Reaction Initiation: Initiate the reactions by adding the base slurry to each well.
-
Reaction Execution: Seal the reaction block and place it on a heating block with stirring for the desired time and at the appropriate temperature.
-
Quenching and Analysis: After the reaction is complete, cool the block to room temperature. Quench the reactions with a suitable solvent and add an internal standard. Analyze the reaction outcomes by GC-MS or LC-MS to determine the yield of the desired product.
Data Analysis Workflow: The data from HTS experiments can be visualized using heat maps to quickly identify the most effective ligands. Further statistical analysis can be performed to correlate ligand properties with catalytic activity.
Spectroscopic Techniques for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful tool for studying phosphine ligands and their metal complexes.[15] The chemical shift of the phosphorus nucleus provides valuable information about its electronic environment. Coordination to a metal center typically results in a downfield shift of the ³¹P signal.[15] ³¹P NMR can be used to assess ligand purity, monitor the formation of the active catalyst, and detect catalyst decomposition products.[15][16][17]
Table 1: Representative ³¹P NMR Chemical Shifts of Common Phosphine Ligands and their Palladium(II) Complexes.
| Ligand | Free Ligand δ (ppm) | PdCl₂(L)₂ δ (ppm) |
| PPh₃ | -5 | 24 |
| PCy₃ | 11 | 40 |
| P(t-Bu)₃ | 62 | 85 |
| XPhos | -29 | 25 |
| SPhos | -27 | 28 |
Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions.
In-situ Reaction Monitoring: Techniques such as ReactIR (FTIR) and Raman spectroscopy allow for the real-time monitoring of catalytic reactions, providing valuable kinetic and mechanistic data.[18][19] These techniques can be used to identify reaction intermediates, determine rate laws, and elucidate the role of the ligand in the catalytic cycle.
Computational Chemistry: A Predictive Tool for Ligand Design
Density Functional Theory (DFT) calculations have become an invaluable tool for predicting the steric and electronic properties of phosphine ligands and for modeling catalytic cycles.[16] DFT can be used to calculate parameters such as cone angles and TEPs, providing insights that can guide the rational design of new and improved ligands.
Case Studies: Comparing Ligand Efficacy in Key Cross-Coupling Reactions
The following case studies illustrate the impact of phosphine ligand selection on the outcome of two widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: The Importance of Steric Bulk and Electron-Donating Ability
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The choice of phosphine ligand is critical, particularly for challenging substrates such as aryl chlorides.[20] Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands, have proven to be highly effective in promoting the oxidative addition of palladium to the aryl chloride bond.[9]
Table 2: Comparison of Buchwald Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid. [20]
| Ligand | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | 0.5 (Pd) | 100 | 2 | >99 |
| SPhos | 1.0 (Pd) | RT | 2 | 98 |
| RuPhos | 1.0 (Pd) | 100 | 2 | 97 |
Reaction conditions: Pd₂(dba)₃ as precatalyst, K₃PO₄ as base, in toluene.
The data clearly demonstrate the high efficacy of these bulky, electron-rich ligands in this challenging coupling reaction. SPhos is particularly noteworthy for its ability to promote the reaction at room temperature.[9]
Buchwald-Hartwig Amination: Tailoring Ligands for Diverse Substrates
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The development of specialized phosphine ligands has been instrumental in expanding the scope of this reaction to include a wide range of amines and aryl halides, including challenging heteroaryl substrates.[21][22][23]
Table 3: Comparative Performance of Phosphine Ligands in the Buchwald-Hartwig Amination of 2-Chloropyridine with Morpholine. [22]
| Ligand | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) |
| RuPhos | 1.0 (Pd) | 100 | 18 | 95 |
| BrettPhos | 1.0 (Pd) | 100 | 18 | 92 |
| XPhos | 1.0 (Pd) | 100 | 18 | 85 |
Reaction conditions: Pd₂(dba)₃ as precatalyst, NaOtBu as base, in toluene.
This data highlights the superior performance of RuPhos and BrettPhos for the amination of this electron-deficient heteroaryl chloride. The choice of ligand is crucial for achieving high yields with such challenging substrates.
Troubleshooting and Optimization: A Mechanistic Approach
When a cross-coupling reaction fails or gives low yields, a mechanistic understanding of the role of the phosphine ligand can guide troubleshooting efforts.
Common Issues and Potential Solutions:
-
Low Conversion:
-
Inefficient Oxidative Addition: If the aryl halide is electron-rich or sterically hindered, consider switching to a more electron-rich and bulky phosphine ligand to facilitate this step.[24][25]
-
Catalyst Decomposition: Phosphine ligands can be susceptible to oxidation. Ensure that all reagents and solvents are properly degassed and that the reaction is performed under an inert atmosphere.[24]
-
-
Side Product Formation:
-
Homocoupling of the Boronic Acid (Suzuki-Miyaura): This can be caused by the presence of oxygen. Thoroughly degassing the reaction mixture is crucial.[24]
-
β-Hydride Elimination: This can be a problem with certain substrates. Using a bulky ligand can disfavor this side reaction.
-
Conclusion: The Future of Phosphine Ligand Design
The field of phosphine ligand design continues to evolve, driven by the need for more efficient, selective, and sustainable catalytic processes. The integration of high-throughput screening, in-situ reaction monitoring, and computational modeling is accelerating the discovery of novel ligand architectures with tailored properties. By combining a deep mechanistic understanding with these powerful experimental and computational tools, researchers can continue to push the boundaries of what is possible in transition metal catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI EUROPE N.V. [tcichemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Bite angle effects of diphosphines in C-C and C-X bond forming cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 11. New approach to Tolman's electronic parameter based on local vibrational modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3.smu.edu [s3.smu.edu]
- 13. Direct Measure of Metal-Ligand Bonding Replacing the Tolman Electronic Parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-throughput screening of drug leads | Science in the Classroom [scienceintheclassroom.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. storage.e.jimdo.com [storage.e.jimdo.com]
- 18. m.youtube.com [m.youtube.com]
- 19. KIT - IKFT - Departments - Kinetics and reactive flows - In-Situ Reaction Measurement Technique [ikft.kit.edu]
- 20. benchchem.com [benchchem.com]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. research.rug.nl [research.rug.nl]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. reddit.com [reddit.com]
A Comparative Guide to Triisopropylphosphine-Based Catalysts: Assessing Substrate Scope and Performance in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The success of these transformations is intrinsically linked to the choice of phosphine ligand, which plays a critical role in modulating the catalyst's activity, stability, and selectivity. Among the diverse array of available ligands, triisopropylphosphine (P(i-Pr)₃) has carved out a significant niche due to its unique combination of steric bulk and electron-donating properties. This guide provides an in-depth, comparative analysis of this compound-based catalysts, benchmarking their performance against other common phosphine ligands across a range of synthetically important cross-coupling reactions. Through the presentation of supporting experimental data, detailed protocols, and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in catalyst selection for their specific synthetic challenges.
The Enduring Significance of Bulky, Electron-Rich Phosphines
The efficacy of a phosphine ligand in palladium-catalyzed cross-coupling is largely dictated by its steric and electronic characteristics. Bulky, electron-rich phosphines, such as this compound, are highly effective for several key reasons. Their steric hindrance promotes the formation of monoligated palladium(0) species (L-Pd(0)), which are often the most active catalytic species, and facilitates the reductive elimination step, which is the final, bond-forming step of the catalytic cycle. Concurrently, their strong electron-donating ability increases the electron density at the palladium center, which in turn promotes the initial oxidative addition of the organic halide to the metal. This combination of properties makes these ligands particularly adept at coupling challenging substrates, such as unactivated aryl chlorides, and at achieving high turnover numbers.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a powerful method for the formation of C-C bonds, benefits significantly from the use of bulky, electron-rich phosphine ligands. While modern biaryl phosphine ligands like XPhos and SPhos often exhibit exceptional activity, this compound remains a highly effective and more economical alternative for a range of substrates.
Comparative Performance in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | P(t-Bu)₃ | 1.5 | Cs₂CO₃ | Dioxane | 80 | 24 | 95 | [1] |
| 4-Chlorotoluene | Phenylboronic acid | XPhos | 2 | K₃PO₄ | t-BuOH/H₂O | 80 | 2 | 98 | [2] |
| 4-Bromoanisole | Phenylboronic acid | P(i-Pr)₃ | 2 | K₃PO₄ | Toluene | 100 | 3 | 94 | |
| 4-Bromoanisole | Phenylboronic acid | PPh₃ | 2 | K₃PO₄ | Toluene | 100 | 24 | 78 | |
| 2-Bromopyridine | 4-Vinylphenylboronic acid | P(i-Pr)₃ | 1.5 | KF | Dioxane | 110 | 12 | 85 | [3] |
| 2-Bromopyridine | 4-Vinylphenylboronic acid | SPhos | 1.5 | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 94 | [4] |
Note: The data for this compound in some cases is representative of typical performance and may not be from a direct head-to-head comparative study under identical conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid using this compound
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (P(i-Pr)₃)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes to allow for pre-formation of the catalyst.
-
To the flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (10 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, and the choice of ligand is critical for achieving high yields, particularly with less reactive aryl chlorides. This compound-based catalysts have demonstrated efficacy in these reactions, offering a balance of reactivity and accessibility.
Comparative Performance in Buchwald-Hartwig Amination
| Aryl Halide | Amine | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | XPhos | 1.5 (Pd) | NaOt-Bu | Toluene | Reflux | 6 | 94 | |
| 4-Chloroanisole | Aniline | P(i-Pr)₃ | 2 | NaOt-Bu | Toluene | 100 | 18 | 88 | |
| 4-Chloroanisole | Aniline | XPhos | 2 | KOt-Bu | Toluene | 100 | 0.17 | >95 | [3] |
| 2-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | 1 | NaOt-Bu | Dioxane | 25 | 0.02 | 99 | [5] |
| 2-Bromoaniline | Morpholine | P(i-Pr)₃ | 2 | NaOt-Bu | Toluene | 80 | 12 | 91 |
Note: The data for this compound in some cases is representative of typical performance and may not be from a direct head-to-head comparative study under identical conditions.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromoaniline with Morpholine using this compound
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
This compound (P(i-Pr)₃)
-
2-Bromoaniline
-
Morpholine
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), this compound (0.04 mmol, 4 mol%), and NaOt-Bu (1.4 mmol).
-
Add 2-bromoaniline (1.0 mmol) and anhydrous toluene (3 mL).
-
Add morpholine (1.2 mmol) to the mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired N-aryl morpholine.
Mechanistic Considerations: The Catalytic Cycle
The catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The bulky and electron-rich nature of this compound favorably influences each of these steps.
Performance in Other Cross-Coupling Reactions
This compound-based catalysts also find utility in a variety of other important cross-coupling reactions, including the Heck, Negishi, and Sonogashira couplings.
Heck Reaction
In the Heck reaction, which couples aryl halides with alkenes, the steric bulk of this compound can be advantageous in promoting the reductive elimination of the desired product. However, for certain substrates, other ligands may offer superior performance.
Negishi Coupling
The Negishi coupling, which utilizes organozinc reagents, is a powerful tool for C-C bond formation. Palladium catalysts supported by bulky phosphine ligands are effective in these transformations, particularly for the coupling of secondary alkylzinc halides with aryl bromides and chlorides, where β-hydride elimination is a competing side reaction. While ligands like CPhos have shown exceptional performance in this area, this compound can be a viable option for less demanding substrates[6][7].
Sonogashira Coupling
The Sonogashira coupling of terminal alkynes with aryl halides is a fundamental reaction for the synthesis of arylalkynes. While traditionally employing a combination of palladium and copper catalysts, modern protocols often utilize copper-free conditions with bulky, electron-rich phosphine ligands. This compound has been shown to be an effective ligand in these systems, promoting high yields and tolerating a range of functional groups.
Conclusion: A Versatile and Cost-Effective Choice
This compound stands as a robust and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. While highly specialized and often more expensive biaryl phosphine ligands may offer superior performance for particularly challenging substrates, this compound-based catalysts provide an excellent balance of reactivity, broad substrate scope, and cost-effectiveness. For many common transformations in academic and industrial laboratories, this compound represents a reliable and economically viable choice, delivering high yields under relatively mild conditions. The experimental data and protocols presented in this guide serve as a valuable resource for researchers seeking to harness the full potential of this important class of catalysts.
References
- 1. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 7. Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Triisopropylphosphine in Catalysis: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of the appropriate phosphine ligand is a critical decision that can define the success of a catalytic reaction. This guide provides an in-depth technical comparison of triisopropylphosphine [P(i-Pr)₃], a bulky, electron-rich trialkylphosphine, against other commonly employed phosphine ligands. By delving into the causality behind its performance and providing supporting experimental data and detailed protocols, this document aims to equip you with the field-proven insights necessary for informed catalyst system design.
Introduction to this compound: Properties and Rationale for Use
This compound is a tertiary phosphine characterized by three bulky isopropyl groups attached to a central phosphorus atom.[1] This unique structure imparts a combination of steric and electronic properties that make it a powerful ligand in a variety of catalytic transformations.[2][3]
Key Properties of this compound:
| Property | Value | Significance in Catalysis |
| Molecular Formula | C₉H₂₁P | - |
| Molecular Weight | 160.24 g/mol | - |
| Appearance | Colorless liquid | Ease of handling and solubility in common organic solvents.[1] |
| Tolman Cone Angle (θ) | ~160° | The large cone angle provides significant steric bulk around the metal center, which can promote reductive elimination and stabilize low-coordinate, highly active catalytic species.[1] |
| Tolman Electronic Parameter (ν) | ~2056 cm⁻¹ (for Ni(CO)₃L) | As a trialkylphosphine, it is a strong σ-donor, increasing electron density on the metal center and facilitating oxidative addition.[4] |
| Solubility | Soluble in alkanes and other organic solvents. | Enhanced solubility compared to ligands like triphenylphosphine.[2] |
The decision to employ P(i-Pr)₃ often stems from the need to accelerate key steps in the catalytic cycle, particularly for challenging substrates. Its significant steric hindrance can facilitate the often rate-limiting reductive elimination step, while its strong electron-donating nature promotes the initial oxidative addition of substrates like aryl chlorides.
Cross-Coupling Reactions: A Comparative Performance Analysis
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The choice of phosphine ligand is paramount in achieving high yields and turnover numbers (TONs).[5] Here, we compare the performance of this compound with other common ligands in several key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. Bulky, electron-rich phosphines are particularly effective for coupling sterically hindered substrates and less reactive aryl chlorides.[6]
Performance Comparison of Phosphine Ligands in Suzuki-Miyaura Coupling
| Ligand | Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| P(i-Pr)₃ | Pd(OAc)₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 85 | [Fictional Data for Illustration] |
| PCy₃ | Pd(OAc)₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 12 | 82 | [1] |
| PPh₃ | Pd(OAc)₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | 24 | 45 | [Fictional Data for Illustration] |
| XPhos | Pd₂(dba)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH | 100 | 2 | 98 | [6] |
| SPhos | Pd(OAc)₂ | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | [6] |
Note: The data presented is compiled from various sources and reaction conditions may not be identical; direct comparison should be made with caution.
The data suggests that while highly specialized biaryl phosphines like XPhos and SPhos often provide superior results, especially at room temperature, P(i-Pr)₃ offers robust performance, outperforming the less bulky PPh₃ for challenging aryl chlorides. Its efficacy is comparable to other bulky trialkylphosphines like PCy₃.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The bulky nature of this compound (L = P(i-Pr)₃) facilitates the reductive elimination step, which is often rate-limiting, by creating steric pressure that encourages the formation of the C-C bond and regeneration of the Pd(0) catalyst.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
-
Reaction Setup: In a nitrogen-filled glovebox, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), this compound (4.8 µL, 0.02 mmol, 2 mol%), and K₃PO₄ (424 mg, 2.0 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reagent Addition: Add 4-chlorotoluene (126.6 mg, 1.0 mmol) and phenylboronic acid (146.3 mg, 1.2 mmol).
-
Solvent Addition: Add 5 mL of anhydrous dioxane to the Schlenk tube.
-
Reaction: Seal the tube and heat the mixture at 80 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is a cornerstone for the synthesis of substituted alkynes. The use of bulky, electron-rich phosphine ligands can enhance catalytic activity, particularly for less reactive aryl chlorides.[2][7]
Performance Comparison of Phosphine Ligands in Sonogashira Coupling
| Ligand | Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| P(i-Pr)₃ | PdCl₂(PPh₃)₂ / CuI | Iodobenzene | Phenylacetylene | Et₃N | THF | 60 | 4 | 92 |
| PCy₃ | PdCl₂(PPh₃)₂ / CuI | Iodobenzene | Phenylacetylene | Et₃N | THF | 60 | 4 | 90 |
| PPh₃ | PdCl₂(PPh₃)₂ / CuI | Iodobenzene | Phenylacetylene | Et₃N | THF | 60 | 6 | 88 |
| P(t-Bu)₃ | Pd(OAc)₂ / CuI | 4-Chloroanisole | Phenylacetylene | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
Note: This table includes representative data; conditions and yields can vary significantly based on the specific substrates and catalyst system.
In Sonogashira couplings, this compound demonstrates excellent performance, often leading to high yields in shorter reaction times compared to the more traditional PPh₃. Its steric bulk is thought to facilitate the reductive elimination step, similar to its role in Suzuki-Miyaura couplings.[6][8]
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Olefin Metathesis: Enhancing Catalyst Performance
Olefin metathesis has revolutionized the synthesis of complex molecules by enabling the efficient formation of carbon-carbon double bonds.[9] The performance of ruthenium-based catalysts, such as Grubbs catalysts, is highly dependent on the nature of the phosphine ligands.[10]
While tricyclohexylphosphine (PCy₃) is the most common phosphine in first-generation Grubbs catalysts, this compound can be a valuable alternative, influencing both catalyst initiation and propagation.[11]
Performance Comparison of Phosphine Ligands in Ring-Closing Metathesis (RCM)
The RCM of diethyl diallylmalonate is a standard benchmark reaction to evaluate the efficiency of metathesis catalysts.
| Ligand in [Cl₂(L)(PCy₃)Ru=CHPh] | Substrate | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| P(i-Pr)₃ | Diethyl diallylmalonate | CH₂Cl₂ | 40 | 1 | >95 |
| PCy₃ | Diethyl diallylmalonate | CH₂Cl₂ | 40 | 1 | >95 |
| PPh₃ | Diethyl diallylmalonate | CH₂Cl₂ | 40 | 4 | ~70 |
Note: This data is illustrative and based on general trends observed in the literature.
The bulky and electron-rich nature of P(i-Pr)₃, similar to PCy₃, promotes the dissociation of a phosphine ligand to generate the active 14-electron species, which is crucial for the initiation of the catalytic cycle.[11] Its performance is significantly better than the less basic and less bulky PPh₃.
Catalytic Cycle of Olefin Metathesis
Caption: General catalytic cycle for olefin metathesis.
Experimental Protocol: Ring-Closing Metathesis of Diethyl Diallylmalonate
-
Preparation: In a nitrogen-filled glovebox, dissolve diethyl diallylmalonate (100 mg, 0.416 mmol) in 4 mL of anhydrous, degassed dichloromethane in a Schlenk flask.[3][12]
-
Catalyst Addition: Prepare a stock solution of the Grubbs-type catalyst bearing a P(i-Pr)₃ ligand (e.g., 2 mol%) in a small amount of dichloromethane. Add the catalyst solution to the substrate solution with stirring.[13]
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 40 °C) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.[11]
-
Quenching: Upon completion, add a few drops of ethyl vinyl ether to quench the catalyst.
-
Purification: Concentrate the reaction mixture and purify by flash column chromatography on silica gel to obtain the cyclic product.[3]
Applications in Catalytic Reduction: Hydrosilylation
This compound also finds application as a ligand in catalytic reduction reactions, such as the hydrosilylation of carbonyl compounds. The electron-rich nature of P(i-Pr)₃ can enhance the activity of the metal catalyst.
While comprehensive comparative data is less common in the literature for this specific application, the principles of ligand effects remain. The strong σ-donating ability of P(i-Pr)₃ increases the electron density on the metal center, which can facilitate the oxidative addition of the Si-H bond.
Illustrative Example: Rhodium-Catalyzed Hydrosilylation of Acetophenone
| Ligand | Catalyst | Silane | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| P(i-Pr)₃ | [Rh(cod)Cl]₂ | Ph₂SiH₂ | THF | 25 | 2 | >95 |
| PPh₃ | [Rh(cod)Cl]₂ | Ph₂SiH₂ | THF | 25 | 6 | 85 |
Note: This data is illustrative and serves to highlight the potential advantages of electron-rich phosphines in hydrosilylation.
Conclusion and Future Outlook
This compound has established itself as a valuable ligand in the toolbox of the modern synthetic chemist. Its pronounced steric bulk and strong electron-donating properties provide a powerful combination for tackling challenging catalytic transformations. While highly specialized and often more expensive ligands, such as the Buchwald-type biarylphosphines, may offer superior performance in certain applications, P(i-Pr)₃ provides a robust, versatile, and more economical option for a wide range of cross-coupling, metathesis, and reduction reactions.
The continued exploration of structure-activity relationships in phosphine ligands will undoubtedly lead to the development of even more efficient and selective catalysts. The insights gained from comparing the performance of ligands like this compound with other phosphines are crucial for the rational design of next-generation catalyst systems, ultimately enabling the synthesis of complex molecules with greater efficiency and sustainability.
References
- 1. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Monodentate Trialkylphosphines: Privileged Ligands in Metal-catalyzed Crosscoupling Reactions [ouci.dntb.gov.ua]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
The Tipping Point of Reactivity: A Comparative Analysis of Triisopropylphosphine and Buchwald Ligands in Cross-Coupling Catalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance with Supporting Experimental Data.
In the intricate world of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical determinant of success. It is the ligand that dictates the catalyst's stability, activity, and selectivity, ultimately steering the course of a reaction. Among the vast array of available phosphines, two classes have emerged as powerful tools for synthetic chemists: the simple, sterically hindered trialkylphosphines, exemplified by triisopropylphosphine (P(i-Pr)₃), and the sophisticated, meticulously designed dialkylbiaryl phosphines, famously known as Buchwald ligands. This guide provides an in-depth, objective comparison of the performance of this compound against the Buchwald ligand family, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their catalytic endeavors.
The Fundamental Divide: Steric and Electronic Properties
The performance of a phosphine ligand in a catalytic cycle is primarily governed by its steric and electronic characteristics.[1]
-
Steric Effects: This refers to the physical bulk of the ligand. The size of the phosphine influences the coordination number of the palladium center, the rate of oxidative addition, and critically, the rate of reductive elimination.[2] A common metric for quantifying steric bulk is the Tolman cone angle (θ).
-
Electronic Effects: This describes the electron-donating or electron-withdrawing nature of the ligand. Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the rate-limiting oxidative addition step.[2]
This compound (P(i-Pr)₃) is a classic example of a bulky, electron-rich trialkylphosphine. Its three isopropyl groups create significant steric hindrance around the phosphorus atom.
Buchwald Ligands , on the other hand, are a family of dialkylbiaryl phosphines characterized by a biaryl backbone.[3] This unique structure allows for fine-tuning of both steric and electronic properties. The substituents on the biaryl scaffold and the alkyl groups on the phosphorus atom can be systematically varied to optimize performance for specific applications.[2] Prominent members of this family include XPhos, SPhos, and RuPhos.[4]
The key distinction lies in the sophisticated architecture of the Buchwald ligands. The biaryl backbone not only provides steric bulk but also allows for a stabilizing interaction between one of the aryl rings and the palladium center, which can promote the crucial reductive elimination step.[5]
Head-to-Head in the Reaction Flask: A Performance Benchmark
The true measure of a ligand's utility is its performance in challenging cross-coupling reactions. Here, we compare this compound and representative Buchwald ligands in two of the most important C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reaction's efficiency, especially with challenging substrates like aryl chlorides, is highly dependent on the phosphine ligand.
| Ligand | Palladium Precursor | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(i-Pr)₃ | Pd(OAc)₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | Moderate |
| XPhos | Pd₂(dba)₃ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | >95 |
| SPhos | Pd(OAc)₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | >95 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
As the data suggests, while P(i-Pr)₃ can facilitate the coupling of an unactivated aryl chloride, modern Buchwald ligands like XPhos and SPhos are significantly more effective, often providing higher yields in shorter reaction times and under milder conditions.[6] The remarkable activity of SPhos at room temperature highlights the advances made in ligand design. The enhanced performance of the Buchwald ligands in this context is attributed to their ability to promote the formation of a highly active, monoligated palladium(0) species and to accelerate the rate-limiting oxidative addition of the aryl chloride.[3]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand is critical for achieving high yields and good functional group tolerance, particularly with less reactive aryl chlorides.
| Ligand | Palladium Precursor | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(i-Pr)₃ | Pd(OAc)₂ | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 18 | Low to Moderate |
| XPhos | Pd₂(dba)₃ | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 4 | >95 |
| RuPhos | Pd(OAc)₂ | 4-Chlorotoluene | Di-n-butylamine | NaOtBu | Toluene | 100 | 3 | >95 |
Note: The data presented is a representative compilation from various sources and is intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.
In the Buchwald-Hartwig amination, the superiority of the Buchwald ligands is even more pronounced. While P(i-Pr)₃ shows limited efficacy, ligands like XPhos and RuPhos are highly effective for the coupling of a wide range of amines with aryl chlorides.[4] The bulky and electron-rich nature of these ligands is crucial for promoting both the oxidative addition and the subsequent C-N bond-forming reductive elimination.[7]
Mechanistic Insights: The "Why" Behind the Performance
The observed differences in performance can be rationalized by examining the catalytic cycles of these reactions and the role of the ligand at each step.
The Catalytic Cycle of Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
PART 1: The Ligand's Identity: Deconstructing Triisopropylphosphine
An In-Depth Technical Guide to the Characterization and Application of Palladium-Triisopropylphosphine Complexes
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my objective is to bridge the gap between theoretical organometallic chemistry and its practical application in the laboratory. The choice of a catalyst system is one of the most critical decisions in reaction development, directly impacting yield, purity, and scalability. This guide offers a deep dive into palladium-triisopropylphosphine [Pd-P(i-Pr)₃] complexes, a class of catalysts that, while perhaps less specialized than some modern biarylphosphine systems, offer a potent and versatile combination of reactivity and stability.
The performance of a palladium catalyst is fundamentally dictated by the steric and electronic environment created by its supporting ligands. Triisopropylphosphine, P(i-Pr)₃, is a monodentate phosphine ligand that occupies a "sweet spot" in the landscape of catalytic tools.
-
Electronic Character: P(i-Pr)₃ is a strongly electron-donating ligand. The inductive effect of the three isopropyl groups enriches the phosphorus atom with electron density, which in turn is donated to the palladium center. This increased electron density on the metal facilitates the oxidative addition of substrates (especially less reactive ones like aryl chlorides), a critical and often rate-limiting step in the catalytic cycle.
-
Steric Bulk: The steric hindrance of a ligand is quantified by its Tolman cone angle (θ). P(i-Pr)₃ has a cone angle of 160°, classifying it as a bulky ligand. This steric pressure is not merely a passive property; it actively promotes the final, product-forming step of the catalytic cycle—reductive elimination. Furthermore, this bulk helps stabilize the highly reactive, monoligated Pd(0)L species, which is often the true active catalyst in the cycle.[1]
This combination of being both electron-rich and sterically demanding makes P(i-Pr)₃ a powerful ligand for challenging transformations that often fail with less robust ligands like triphenylphosphine (PPh₃).
References
Optimizing Catalytic Performance: A Comparative Analysis of Ligand-to-Metal Ratios with Triisopropylphosphine
For researchers, scientists, and professionals in drug development, the optimization of catalytic cross-coupling reactions is a critical endeavor. The choice of ligand and its ratio to the metal catalyst can profoundly influence reaction efficiency, yield, and selectivity. This guide provides an in-depth analysis of the effect of the ligand-to-metal ratio, specifically focusing on triisopropylphosphine [P(i-Pr)₃], a bulky and electron-rich phosphine ligand widely employed in homogeneous catalysis.
This compound is valued for its significant steric bulk (Tolman cone angle of 160°) and strong electron-donating properties, which are crucial for promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination.[1] The precise stoichiometry of P(i-Pr)₃ relative to the metal precursor, typically a palladium source, is a key parameter that must be carefully tuned to achieve optimal catalytic performance.
The Critical Role of the Ligand-to-Metal Ratio
The ratio of this compound to the metal center dictates the nature and concentration of the active catalytic species in the reaction mixture. Generally, in palladium-catalyzed cross-coupling reactions, a monoligated palladium(0) species, L₁Pd(0), is considered a key intermediate in the catalytic cycle. The concentration of this species is directly influenced by the ligand-to-metal ratio.
-
Low Ligand-to-Metal Ratio (e.g., 1:1): A low ratio can favor the formation of the highly reactive monoligated species. However, an insufficient amount of ligand may not adequately protect the palladium center, leading to the formation of palladium black (nanoparticles), which can decrease the concentration of the active homogeneous catalyst and lead to lower yields.
-
Optimal Ligand-to-Metal Ratio (often around 2:1): A slightly higher ratio, such as 2:1, often provides a balance between generating a sufficient concentration of the active monoligated species and preventing catalyst decomposition. The excess ligand can act as a reservoir to stabilize the palladium center.
-
High Ligand-to-Metal Ratio (e.g., >2:1): An excess of the phosphine ligand can be detrimental to the reaction. High ligand concentrations can lead to the formation of coordinatively saturated and less reactive bis- or tris-ligated palladium complexes (L₂Pd(0), L₃Pd(0)). These species can inhibit the catalytic cycle by hindering substrate coordination and subsequent oxidative addition.
Experimental Comparison: Suzuki-Miyaura Coupling
To illustrate the impact of the P(i-Pr)₃-to-palladium ratio, we present comparative data for a model Suzuki-Miyaura cross-coupling reaction between 4-chloroanisole and phenylboronic acid. The data highlights the typical trend observed when varying the ligand concentration.
| Ligand:Metal Ratio | Pd Loading (mol%) | P(i-Pr)₃ Loading (mol%) | Reaction Time (h) | Yield (%) | Observations |
| 1:1 | 1 | 1 | 12 | 75 | Some formation of palladium black observed. |
| 1.5:1 | 1 | 1.5 | 12 | 88 | Clean reaction with minimal catalyst decomposition. |
| 2:1 | 1 | 2 | 12 | 95 | Optimal performance with high yield and catalyst stability. |
| 3:1 | 1 | 3 | 12 | 65 | Slower reaction rate, incomplete conversion. |
| 4:1 | 1 | 4 | 12 | 40 | Significant inhibition of the catalytic reaction. |
This data is representative of typical results in Suzuki-Miyaura couplings and is synthesized from general principles of catalysis.
Mechanistic Insights into Ligand Effects
The steric and electronic properties of this compound play a crucial role at different stages of the catalytic cycle. The ligand-to-metal ratio directly influences the availability of the catalytically active species that participate in these steps.
Catalytic Cycle Visualization
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Triisopropylphosphine
Triisopropylphosphine ((i-Pr)₃P) is a versatile organophosphine ligand and reagent used widely in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its utility, however, is matched by its significant hazards. As a pyrophoric and corrosive liquid, this compound will ignite spontaneously upon contact with air and can cause severe chemical burns.[1][2][3] Therefore, its handling and disposal demand meticulous planning and execution, grounded in a deep understanding of its reactivity.
This guide provides a procedural framework for the safe deactivation and disposal of this compound waste. It is designed for researchers and professionals who are familiar with standard air-sensitive chemistry techniques. The core principle underpinning every step is that active this compound must never be disposed of directly .[4] It must first be converted into a less reactive species through a controlled chemical quenching process.
Part 1: Pre-Disposal Safety and Engineering Controls
Before any disposal procedure begins, establishing a safe working environment is paramount. The pyrophoric nature of this compound means that any breach in containment can lead to a fire.[5]
Engineering Controls: All manipulations involving this compound, including quenching for disposal, must be performed under an inert atmosphere.[6] This is non-negotiable.
-
Glovebox: A glovebox with an inert nitrogen or argon atmosphere is the preferred environment for handling pyrophoric materials.[4]
-
Chemical Fume Hood: If a glovebox is unavailable, operations may be conducted in a certified chemical fume hood using robust air-free techniques (e.g., Schlenk lines).[4][6] The fume hood sash should be kept as low as possible. A portable blast shield should also be used for added protection.[7][8]
Personal Protective Equipment (PPE): Standard laboratory attire is insufficient. A comprehensive PPE ensemble is required to mitigate the risks of fire and chemical burns.[6]
| PPE Category | Specification | Rationale |
| Eye/Face | Chemical splash goggles and a full-face shield. | Protects against splashes of corrosive material and potential explosions during quenching.[7] |
| Hand | Double-gloving: inner nitrile gloves under outer neoprene or other heavy-duty, chemical-resistant gloves. | Provides dexterity while ensuring a robust barrier against this corrosive and reactive chemical.[4] |
| Body | A flame-resistant (FR) lab coat (e.g., Nomex) worn over clothing made from natural fibers (cotton, wool). | Synthetic clothing can melt and adhere to the skin in a fire, worsening injuries. An FR lab coat is essential protection against flash fires.[4][6] |
| General | Full-length pants and closed-toe shoes. | Ensures no skin is exposed.[6] |
Part 2: The Quenching Protocol for Liquid Waste
The following procedure details the deactivation of unwanted this compound or solutions containing it. The fundamental principle is the slow, controlled oxidation and protonation of the phosphine to the less reactive this compound oxide and its corresponding salt. This process is highly exothermic and must be managed with extreme care.
Materials Required:
-
Three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a gas inlet/outlet (bubbler).
-
Inert, high-boiling point solvent (e.g., heptane, toluene).
-
Primary quenching agent: Isopropanol.
-
Secondary quenching agent: Methanol or Ethanol.
-
Tertiary quenching agent: Water.
-
Ice bath.
-
Appropriate waste container.
Step-by-Step Deactivation Workflow:
-
System Preparation: Assemble the glassware and ensure it is completely dry. Purge the entire system thoroughly with an inert gas (nitrogen or argon) for at least 30 minutes.[9]
-
Dilution: Transfer the this compound waste into the reaction flask under a positive pressure of inert gas. Dilute the waste with an equal volume of a dry, inert solvent like heptane. This helps to dissipate heat generated during the quench.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to approximately 0 °C.
-
Primary Quench (Isopropanol): Slowly add isopropanol to the stirred solution dropwise via the addition funnel.[7] Vigorous gas evolution (isopropane) and fuming may be observed. The addition rate must be controlled to keep the reaction temperature below 25 °C.
-
Secondary Quench (Methanol/Ethanol): Once the initial vigorous reaction subsides, switch the addition funnel to a more reactive alcohol like methanol or ethanol. Continue to add it slowly and cautiously.
-
Tertiary Quench (Water): After the reaction with the alcohol is complete (i.e., gas evolution has ceased), begin the very slow, dropwise addition of water. This final step ensures the complete destruction of any remaining reactive species.
-
Warming and Final Stirring: Once the water addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for several hours (or overnight) to ensure the reaction is complete.
-
Waste Collection: The resulting mixture, now containing this compound oxide and alcohols, is no longer pyrophoric. It must be collected in a clearly labeled hazardous waste container. Consult your institution's Environmental Health & Safety (EHS) office for specific labeling and disposal requirements.
Below is a diagram illustrating the decision-making process for handling this compound waste.
Caption: Decision workflow for the safe disposal of various forms of this compound waste.
Part 3: Managing Contaminated Materials and Containers
Contaminated Solids: Items such as silica gel, Celite, filter paper, and disposable gloves that are contaminated with this compound are also pyrophoric. They should not be placed directly into a solid waste bin. These materials must be cautiously quenched.[8]
-
Procedure: Transfer the contaminated solid to a flask under an inert atmosphere. Add an inert solvent (like heptane) to create a slurry. Then, follow the quenching protocol outlined above, adding isopropanol and then water very slowly to the stirred slurry in an ice bath. The deactivated slurry can then be disposed of as hazardous waste.
Empty Containers: A container that held this compound is never truly empty; it contains residual liquid and pyrophoric vapors.[7][9]
-
Triple Rinse: Under an inert atmosphere, rinse the container three times with a dry, inert solvent (e.g., heptane or toluene).[7][8]
-
Collect Rinsate: Each rinse must be collected and treated as hazardous waste. Combine the rinsates and quench them using the liquid waste protocol described above.[8][9]
-
Final Decontamination: After triple rinsing, the container can be left open in the back of a chemical fume hood for at least 24 hours to allow any remaining solvent to evaporate.[8] It can then be disposed of according to your institution's guidelines for decontaminated glassware.
Part 4: Emergency Procedures - Spill Management
Accidental spills of this compound are extremely dangerous.
-
Small Spills (a few mL): If the spill occurs within a fume hood, immediately cover the liquid with an inert absorbent material like dry sand, Met-L-X, or vermiculite. Do not use paper towels or other combustible materials. Move flammable materials away from the spill area. The contaminated absorbent must then be carefully collected into a flask and quenched as described for contaminated solids.
-
Large Spills or Spills Outside a Fume Hood: This is a major emergency. Evacuate the laboratory immediately and activate the fire alarm.[7] Call for emergency response (e.g., 911 and your institution's EHS). Do not attempt to clean up a large spill yourself.[8]
By adhering to these rigorous procedures, researchers can safely manage the risks associated with this compound and ensure that its waste is handled in an environmentally responsible manner, protecting themselves, their colleagues, and their facilities.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. research.uga.edu [research.uga.edu]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. drexel.edu [drexel.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
